BAR502
Description
Propriétés
IUPAC Name |
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O3/c1-5-17-21-14-16(27)8-11-25(21,4)20-9-12-24(3)18(15(2)10-13-26)6-7-19(24)22(20)23(17)28/h15-23,26-28H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCMOIGNYNCMRH-APIYUPOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Agonist BAR502: A Deep Dive into its Mechanism of Action in Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The complex pathophysiology of NASH has made the development of effective therapeutics challenging. BAR502, a novel, potent, and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a promising therapeutic candidate for NASH. This technical guide provides an in-depth exploration of the mechanism of action of this compound in NASH, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Dual Agonism of FXR and GPBAR1
This compound exerts its therapeutic effects in NASH through the simultaneous activation of two key bile acid-activated receptors: FXR, a nuclear receptor, and GPBAR1, a cell surface receptor. This dual agonism allows this compound to modulate a broad spectrum of pathways involved in lipid metabolism, inflammation, and fibrosis, addressing the multifaceted nature of NASH.
Farnesoid X Receptor (FXR) Activation
FXR is highly expressed in the liver and intestine and plays a central role in maintaining bile acid and lipid homeostasis. Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to:
-
Repression of Lipogenesis: FXR activation downregulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis. This, in turn, reduces the expression of lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).
-
Increased Fatty Acid Oxidation: FXR signaling promotes the breakdown of fatty acids, further contributing to the reduction of hepatic lipid accumulation.
-
Inhibition of Bile Acid Synthesis: FXR induces the expression of the small heterodimer partner (SHP), which inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This negative feedback loop protects hepatocytes from bile acid-induced toxicity.
-
Anti-inflammatory Effects: FXR activation has been shown to antagonize the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), thereby reducing the expression of inflammatory cytokines.
G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) Activation
GPBAR1 is expressed in various cell types, including macrophages, Kupffer cells, and enteroendocrine L-cells. Its activation by this compound triggers a cascade of downstream signaling events, primarily through the production of cyclic AMP (cAMP), leading to:
-
Enhanced Energy Expenditure: GPBAR1 activation in brown adipose tissue (BAT) and white adipose tissue (WAT) promotes the browning of WAT and increases thermogenesis, contributing to improved systemic metabolism.
-
Anti-inflammatory Effects: In macrophages, GPBAR1 signaling inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).
-
Improved Glucose Homeostasis: Activation of GPBAR1 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.
Preclinical Efficacy of this compound in NASH Models
The therapeutic potential of this compound in NASH has been demonstrated in various preclinical studies, primarily utilizing high-fat diet (HFD) or high-fat, high-fructose (HFD-F) diet-induced mouse models of NASH. These studies have consistently shown that this compound treatment leads to significant improvements in the key pathological features of NASH.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in mouse models of NASH.
Table 1: Effect of this compound on Body Weight and Liver Parameters in HFD-F Induced NASH Mice
| Parameter | Control (HFD-F) | This compound-treated | % Change vs. Control | Reference |
| Body Weight Gain (%) | ~35% | Reduced gain | Attenuated | [1] |
| Liver Weight/Body Weight Ratio | Increased | Reduced | Decreased | [2] |
| Hepatic Triglyceride Content | Elevated | Reduced | Decreased | [3] |
| Hepatic Cholesterol Content | Elevated | Reduced | Decreased | [3] |
Table 2: Effect of this compound on Histological Features of NASH in HFD-F Mice
| Histological Score | Control (HFD-F) | This compound-treated | Improvement | Reference |
| Steatosis Score | Severe | Reduced | Significant | [2][3] |
| Inflammation Score | Moderate to Severe | Reduced | Significant | [2][3] |
| Ballooning Score | Present | Reduced | Significant | [2] |
| Fibrosis Score | Present | Reduced by ~70% | Significant | [3] |
| NAFLD Activity Score (NAS) | Elevated | Reduced | Significant | [2] |
Table 3: Effect of this compound on Gene Expression in the Liver of HFD-F Mice
| Gene | Pathway | Change with HFD-F | Change with this compound | Reference |
| Srebp1c | Lipogenesis | Increased | Decreased | [3] |
| Fasn | Lipogenesis | Increased | Decreased | [3] |
| Acc1 | Lipogenesis | Increased | Decreased | [2] |
| Tnfα | Inflammation | Increased | Decreased | [2][3] |
| Il-6 | Inflammation | Increased | Decreased | [2][3] |
| Il-1β | Inflammation | Increased | Decreased | [2] |
| F4/80 | Inflammation (Macrophage marker) | Increased | Decreased | [2] |
| α-Sma | Fibrosis | Increased | Decreased | [3] |
| Col1a1 | Fibrosis | Increased | Decreased | [3] |
| Shp | FXR Target | Decreased | Increased | [3] |
| Cyp7a1 | Bile Acid Synthesis | Increased | Decreased | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in NASH.
High-Fat, High-Fructose (HFD-F) Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet:
-
Control Group: Fed a standard chow diet.
-
NASH Induction Group: Fed a high-fat diet (e.g., 60% kcal from fat) and provided with drinking water supplemented with high fructose (B13574) (e.g., 42 g/L).
-
-
Duration of Diet: The HFD-F diet is typically administered for 12-16 weeks to induce the key features of NASH, including steatosis, inflammation, and fibrosis.
-
This compound Administration:
-
Route: Oral gavage.
-
Dosage: A typical effective dose is 15-30 mg/kg/day.
-
Treatment Period: this compound treatment is usually initiated after the establishment of the NASH phenotype (e.g., after 8-10 weeks of HFD-F diet) and continued for a period of 4-8 weeks.
-
Histological Analysis of Liver Tissue
-
Tissue Collection and Preparation:
-
At the end of the study, mice are euthanized, and their livers are harvested.
-
A portion of the liver is fixed in 10% neutral buffered formalin for at least 24 hours.
-
The fixed tissue is then dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin (B1166041).
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: 5 µm thick paraffin sections are deparaffinized, rehydrated, and stained with H&E to assess general liver morphology, steatosis, inflammation, and ballooning.
-
Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis), sections are stained with a Picro-Sirius Red solution.
-
-
Scoring:
-
NAFLD Activity Score (NAS): H&E stained sections are scored by a pathologist blinded to the treatment groups for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). The sum of these scores constitutes the NAS.
-
Fibrosis Staging: Sirius Red stained sections are staged for fibrosis on a scale of 0-4, where 0 represents no fibrosis and 4 represents cirrhosis.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction:
-
A portion of the fresh or frozen liver tissue is homogenized in a lysis buffer (e.g., TRIzol).
-
Total RNA is extracted according to the manufacturer's protocol, often involving chloroform (B151607) separation and isopropanol (B130326) precipitation.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
The qPCR reaction is performed using a real-time PCR system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
-
Mandatory Visualizations
Signaling Pathways of this compound in NASH
References
BAR502: A Technical Guide to Dual Farnesoid X Receptor and G-Protein Coupled Bile Acid Receptor 1 Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR502 is a potent, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G-Protein Coupled Bile Acid Receptor 1 (GPBAR1), also known as TGR5.[1][2] This dual agonism presents a promising therapeutic strategy for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), cholestasis, and potentially certain cancers.[2][3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Dual Agonism
This compound exerts its therapeutic effects by simultaneously activating two key receptors involved in bile acid signaling, lipid metabolism, and inflammation:
-
Farnesoid X Receptor (FXR): A nuclear receptor that acts as a primary sensor for bile acids.[5][6] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate the transcription of target genes.[7][8] This regulation plays a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[5][7]
-
G-Protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5): A cell surface receptor that is also activated by bile acids.[9][10] GPBAR1 activation initiates intracellular signaling cascades, primarily through the production of cyclic AMP (cAMP), which in turn modulates various cellular processes, including inflammation, energy expenditure, and glucose homeostasis.[11][12]
The dual activation of both FXR and GPBAR1 by this compound offers a multi-faceted approach to disease treatment, potentially leading to synergistic effects and a more favorable therapeutic profile compared to selective agonists.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value (µM) | Cell Line | Reference |
| IC50 | FXR | 2 | - | [1] |
| IC50 | GPBAR1 | 0.4 | - | [1] |
| EC50 | FXR | ~2 | HepG2 | [2] |
| EC50 | GPBAR1 | 0.4 | HEK-293T | [2] |
| IC50 | LIFR | 3.8 | - | [4] |
Table 2: Key In Vivo Effects of this compound in a Mouse Model of NASH [13]
| Parameter | Effect of this compound Treatment |
| Body Weight | ~10% reduction |
| Insulin Sensitivity | Increased |
| Circulating HDL | Increased |
| Liver Steatosis Score | Reduced |
| Liver Inflammatory Score | Reduced |
| Liver Fibrosis Score | Reduced |
| Hepatic SREPB1c mRNA | Reduced |
| Hepatic FAS mRNA | Reduced |
| Hepatic PPARγ mRNA | Reduced |
| Hepatic CD36 mRNA | Reduced |
| Hepatic CYP7A1 mRNA | Reduced |
| Hepatic SHP mRNA | Increased |
| Hepatic ABCG5 mRNA | Increased |
| Intestinal SHP mRNA | Increased |
| Intestinal FGF15 mRNA | Increased |
| Intestinal GLP1 mRNA | Increased |
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by this compound.
Caption: FXR Signaling Pathway Activated by this compound.
Caption: GPBAR1 Signaling Pathway Activated by this compound.
Experimental Protocols
This section provides a general overview of the methodologies used in key experiments to characterize this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
In Vitro Transactivation Assays
Objective: To determine the potency and efficacy of this compound in activating FXR and GPBAR1.
General Protocol:
-
Cell Culture: HepG2 cells (for FXR) or HEK-293T cells (for GPBAR1) are cultured in appropriate media.[2]
-
Transfection: Cells are transfected with plasmids encoding the receptor of interest (FXR/RXR or GPBAR1), a reporter gene (e.g., luciferase) under the control of a response element specific to the receptor, and a control plasmid (e.g., β-galactosidase) for normalization.[2]
-
Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis and Reporter Assay: After an incubation period, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) and the control enzyme are measured using a luminometer or spectrophotometer.
-
Data Analysis: Reporter activity is normalized to the control, and dose-response curves are generated to calculate EC50 values.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. en.wikipedia.org [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
BAR502 effect on bile acid homeostasis
An In-Depth Technical Guide on the Core Effects of BAR502 on Bile Acid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids (BAs) are cholesterol-derived amphipathic molecules synthesized in the liver.[1] Beyond their classical role in dietary lipid absorption, they function as critical signaling molecules that regulate their own synthesis, transport, and overall homeostasis, in addition to modulating lipid, glucose, and energy metabolism.[1][2] This regulation is primarily mediated by two key receptors: the nuclear Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[2][3] Dysregulation of BA signaling is implicated in various metabolic and cholestatic liver diseases, including Nonalcoholic Steatohepatitis (NASH).[4][5]
This compound is a synthetic, non-bile acid, steroidal dual agonist that potently activates both FXR and GPBAR1.[1][4][6] This dual-target approach offers a multifaceted mechanism for restoring metabolic balance, making this compound a promising therapeutic candidate for complex conditions like NASH.[4][6] This document provides a comprehensive technical overview of this compound's mechanism of action on bile acid homeostasis, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Core Mechanism of Action: Dual FXR and GPBAR1 Agonism
This compound exerts its effects by simultaneously engaging two central nodes of metabolic regulation. The co-activation of a nuclear receptor (FXR) and a membrane receptor (GPBAR1) allows for a coordinated response across multiple tissues, primarily within the enterohepatic circulation (intestine and liver).[1][7]
FXR Activation
As the master regulator of bile acid homeostasis, FXR activation by this compound initiates a cascade of transcriptional events in both the liver and the intestine.[4][7]
-
In the Liver : Hepatic FXR activation directly represses the expression of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes for the classical pathway of bile acid synthesis from cholesterol.[3] This repression is mediated by the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that functions as a corepressor for CYP7A1.[1][3] Simultaneously, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for secreting bile acids from hepatocytes into the bile canaliculi, and ABCG5, which is involved in cholesterol efflux.[1][3][6] It also reduces the uptake of bile acids from systemic circulation by inhibiting the expression of NTCP.[3]
-
In the Intestine : In the terminal ileum, this compound-mediated FXR activation induces the expression and release of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans).[1][3] FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-klotho) on hepatocytes.[3][8] This binding activates a signaling cascade (including the MAPK/ERK1/2 pathway) that potently represses CYP7A1 transcription, providing a powerful feedback mechanism to halt bile acid synthesis.[3][8][9]
GPBAR1 Activation
GPBAR1 is a G-protein coupled receptor expressed in various tissues, including intestinal L-cells, adipose tissue, and macrophages, but not hepatocytes.[3][10]
-
In the Intestine : Activation of GPBAR1 in enteroendocrine L-cells stimulates the secretion of Glucagon-like peptide-1 (GLP-1).[1][3][4] GLP-1 is an incretin (B1656795) hormone that improves glucose homeostasis by enhancing insulin (B600854) secretion and sensitivity.[4]
-
In Adipose Tissue : GPBAR1 activation promotes the "browning" of white adipose tissue (WAT), increasing energy expenditure and improving systemic metabolism.[1][6][11]
The combined effects of FXR and GPBAR1 activation by this compound lead to a tightly regulated bile acid pool, reduced liver fat accumulation, improved glucose tolerance, and decreased inflammation and fibrosis.[1][7]
Signaling Pathways and Workflows
Caption: this compound signaling in the enterohepatic circulation.
Caption: Downstream signaling cascade of GPBAR1 activation.
Caption: Typical experimental workflow for in vivo evaluation of this compound.
Quantitative Data Summary
The effects of this compound have been quantified in various preclinical models. The tables below summarize key findings.
Table 1: In Vitro Receptor Activation Profile
| Receptor | Assay Type | Metric | Value | Cell Line | Reference(s) |
|---|---|---|---|---|---|
| FXR | Transactivation | IC₅₀ | 2 µM | - | [12] |
| GPBAR1 | Transactivation | EC₅₀ | 0.4 µM | HEK293 | [12] |
| LIFR | Inhibition | IC₅₀ | 3.59 µM | Cell-free | [13] |
| PXR | Transactivation | - | Active at 10 µM | - | [12] |
| GR, PPARγ, LXR | Transactivation | - | Inactive at 10 µM | - |[12] |
Table 2: Effects of this compound on Gene Expression in Animal Models of NASH
| Gene | Tissue | Change Direction | Description | Reference(s) |
|---|---|---|---|---|
| CYP7A1 | Liver | ↓ | Rate-limiting enzyme in bile acid synthesis | [1][6] |
| SHP | Liver | ↑ | Transcriptional repressor of CYP7A1 | [1][3][6] |
| BSEP | Liver | ↑ | Bile salt export pump | [3][6] |
| ABCG5 | Liver | ↑ | Cholesterol efflux transporter | [1] |
| SREPB1c | Liver | ↓ | Regulates fatty acid synthesis | [1] |
| FAS | Liver | ↓ | Fatty acid synthase | [1] |
| CD36 | Liver | ↓ | Fatty acid translocase | [1] |
| FGF15 | Intestine | ↑ | Inhibits hepatic bile acid synthesis | [1] |
| SHP | Intestine | ↑ | Intestinal FXR target gene | [1][3] |
| GLP1 | Intestine | ↑ | Incretin hormone (GPBAR1 target) |[1][3] |
Table 3: Effects of this compound on Bile Acid Pool Composition and Liver Parameters Studies conducted in mice fed a high-fat diet (HFD) or Western diet.
| Parameter | Matrix | Effect of this compound Treatment | Reference(s) |
|---|---|---|---|
| Primary BAs (CA, CDCA) | Feces | Reduced levels | [1][14] |
| Taurine Conjugated BAs | Feces | Reduced levels (TCA, TCDCA) | [1][14] |
| Total Bile Acids | Feces | Increased excretion | [3][15] |
| Total Bile Acids | Liver | Reduced content | [3][15] |
| Body Weight | - | Attenuated gain (~10% reduction vs HFD) | [1][7] |
| Steatosis Score | Liver | Reduced | [1][16] |
| Fibrosis Score | Liver | Reduced | [1][16] |
| Serum AST, ALT | Serum | Reduced | [16][17] |
| Serum Cholesterol, LDL | Serum | Reduced | [7][15] |
| Serum HDL | Serum | Increased |[1] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the literature to characterize the effects of this compound.
Animal Models of NASH and Cholestasis
-
NASH Model :
-
Diet : Nonalcoholic steatohepatitis is induced by feeding mice a high-fat diet (HFD), often containing 60% kcal from fat, or a "Western diet" enriched with cholesterol. The diet is supplemented with fructose (B13574) in the drinking water.[1][3] This regimen is maintained for a period ranging from 10 to 18 weeks to establish NASH features like steatosis, inflammation, and fibrosis.[1][3]
-
Treatment : this compound is administered via oral gavage at doses ranging from 15 to 30 mg/kg/day.[1][3] Treatment is often initiated after the disease is established (e.g., after 9 weeks of HFD) and continued for several weeks.[1] Control groups receive the vehicle. Combination studies with agents like ursodeoxycholic acid (UDCA) have also been performed.[3][16]
-
Cholestasis Model :
In Vitro Receptor Transactivation Assays
-
Objective : To determine the potency and selectivity of this compound for its target receptors (FXR, GPBAR1).
-
Methodology :
-
Cell Lines : Human Embryonic Kidney 293 (HEK293) cells are commonly used for GPBAR1 assays, while human hepatoma cells like HepG2 are used for FXR assays.[12][13]
-
Transfection : Cells are transiently transfected with plasmids. For GPBAR1, this includes a human GPBAR1 expression vector and a reporter vector with a cAMP response element (CRE) driving luciferase expression (e.g., pGL4.29).[13] For FXR, a reporter containing bile acid response elements (BAREs) is used.
-
Treatment : Transfected cells are incubated with varying concentrations of this compound. Known endogenous agonists (e.g., CDCA for FXR, TLCA for GPBAR1) are used as positive controls.[4]
-
Readout : Luciferase activity is measured using a luminometer. The data is used to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[12][13]
-
Gene Expression Analysis
-
Objective : To quantify changes in the mRNA levels of key genes involved in bile acid homeostasis.
-
Methodology :
-
Sample Preparation : Total RNA is extracted from snap-frozen liver and intestine tissues using standard methods (e.g., TRIzol reagent).
-
Technique : Quantitative real-time PCR (qPCR) is the most common method. RNA is reverse-transcribed to cDNA, which is then used as a template for PCR with gene-specific primers (e.g., for CYP7A1, SHP, FGF15, BSEP, GLP1).[1] Broader, unbiased analysis is performed using RNA sequencing (RNA-seq).[16]
-
Normalization : Gene expression levels are normalized to stable housekeeping genes (e.g., B2M, ACTβ). Relative expression is often calculated using the 2(-ΔΔCt) method.[6]
-
Bile Acid Profiling
-
Objective : To measure the concentrations of individual bile acid species in different biological matrices.
-
Methodology :
-
Sample Preparation : Bile acids are extracted from serum, liver homogenates, and fecal samples.
-
Technique : Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity for quantifying a wide range of conjugated and unconjugated bile acids.[1]
-
Histological Analysis
-
Objective : To assess the impact of this compound on liver morphology and pathology.
-
Methodology :
-
Staining : Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to evaluate steatosis, inflammation, and hepatocyte ballooning.[16]
-
Fibrosis Assessment : Sirius Red staining is used to visualize and quantify collagen deposition as a measure of liver fibrosis.[16]
-
Scoring : Histological features are often semi-quantitatively scored by a blinded pathologist using established systems like the NAFLD Activity Score (NAS).[1]
-
Conclusion
This compound represents a rationally designed therapeutic agent that leverages a dual-agonist mechanism to restore bile acid homeostasis and ameliorate the multifaceted pathology of metabolic liver disease. By activating both FXR and GPBAR1, this compound coordinately suppresses toxic bile acid synthesis, enhances their excretion, improves glucose metabolism, and promotes energy expenditure. The quantitative data from robust preclinical models provide a strong foundation for its continued development as a treatment for NASH and other cholestatic conditions. The detailed protocols and pathway diagrams presented in this guide offer a technical framework for researchers engaged in the study of bile acid signaling and the development of next-generation metabolic therapeutics.
References
- 1. iris.unisa.it [iris.unisa.it]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP7A1 expression in hepatocytes is retained with upregulated fibroblast growth factor 19 in pediatric biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Defective Bile Acid Signaling Promotes Vascular Dysfunction, Supporting a Role for G‐Protein Bile Acid Receptor 1/Farnesoid X Receptor Agonism and Statins in the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
BAR502 Regulation of Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAR502 is a potent, non-bile acid, steroidal dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1][2][3] It has emerged as a promising therapeutic candidate for metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4][5] this compound exerts its effects by modulating key signaling pathways involved in lipid and glucose homeostasis, thereby reducing hepatic steatosis, inflammation, and fibrosis.[1][2][6] This technical guide provides an in-depth overview of the mechanism of action of this compound in regulating lipid metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound's therapeutic effects on lipid metabolism are primarily mediated through the activation of two key receptors:
-
Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine, FXR is a master regulator of bile acid, lipid, and glucose metabolism.[4][7]
-
G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5): A cell surface receptor found in various tissues, including adipose tissue and muscle, GPBAR1 activation influences energy expenditure and inflammation.[4]
By acting as a dual agonist, this compound orchestrates a multi-pronged approach to restoring lipid homeostasis.
Quantitative Effects on Lipid Metabolism
Studies in preclinical models, particularly in mice fed a high-fat diet (HFD) with or without fructose (B13574) to induce NASH, have demonstrated the significant impact of this compound on various parameters of lipid metabolism.
Plasma Lipid Profile
Treatment with this compound has been shown to improve the plasma lipid profile, a key therapeutic goal in metabolic diseases.
| Parameter | Vehicle (HFD) | This compound Treated (HFD) | Percentage Change | Reference |
| Total Cholesterol | Elevated | Reduced | ↓ | [8][9] |
| Triglycerides | Elevated | Reduced | ↓ | [8][9] |
| HDL Cholesterol | No significant change | Increased | ↑ | [2][6][9] |
| LDL Cholesterol | Elevated | Reduced | ↓ | [8] |
HFD: High-Fat Diet. Data is a qualitative summary of reported trends.
Hepatic Gene Expression
This compound treatment leads to significant changes in the expression of hepatic genes involved in key lipid metabolic pathways.
| Gene | Pathway | Effect of this compound | Reference |
| Fatty Acid Synthesis & Uptake | |||
| Srebp1c (Sterol regulatory element-binding protein 1c) | Master regulator of lipogenesis | Downregulated | [1][6][9] |
| Fasn (Fatty Acid Synthase) | Fatty acid synthesis | Downregulated | [1][6] |
| Cd36 | Fatty acid uptake | Downregulated | [1][6][9] |
| Cholesterol Metabolism & Efflux | |||
| Cyp7a1 (Cholesterol 7α-hydroxylase) | Bile acid synthesis (rate-limiting enzyme) | Downregulated | [1][6][9] |
| Abcg5 (ATP-binding cassette sub-family G member 5) | Cholesterol efflux | Upregulated | [1][6][9] |
| Bile Acid Synthesis & Transport | |||
| Shp (Small Heterodimer Partner) | Repressor of bile acid synthesis | Upregulated | [1][6][9] |
| Bsep (Bile Salt Export Pump) | Bile acid efflux | Upregulated | [1] |
Signaling Pathways
The metabolic benefits of this compound are driven by its modulation of intricate signaling networks in the liver and peripheral tissues.
Hepatic FXR Signaling Pathway
In hepatocytes, this compound binding to FXR initiates a cascade of events that collectively reduce lipid accumulation.
Adipose Tissue GPBAR1 Signaling Pathway
In adipose tissue, this compound activates GPBAR1, leading to increased energy expenditure, which contributes to systemic improvements in lipid metabolism.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of this compound on lipid metabolism.
Animal Model of NASH
A common model to study the efficacy of this compound involves inducing NASH in mice.
-
Animals: C57BL/6J male mice.
-
Diet: A high-fat diet (HFD), often supplemented with fructose in the drinking water, is administered for a period of 12-18 weeks to induce obesity, insulin (B600854) resistance, steatosis, and fibrosis.[8][10][11][12][13]
-
Treatment: this compound is typically administered daily via oral gavage at a dose of 15-30 mg/kg.[8][14]
-
Workflow:
Workflow for the in vivo evaluation of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Hepatic Gene Expression
This technique is used to quantify the changes in mRNA levels of target genes in liver tissue.
-
RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable kit (e.g., RNeasy Kit, Qiagen) or Trizol reagent.[6][15]
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.[6][15]
-
qPCR: The qPCR reaction is set up using a master mix (e.g., SYBR Green), cDNA template, and primers specific for the genes of interest (e.g., Srebp1c, Fasn, Cyp7a1).
-
Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene such as β-actin or GAPDH.[15][16]
Western Blotting
Western blotting is employed to detect changes in the protein levels of key signaling molecules.
-
Protein Extraction: Liver tissue or cultured cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., FXR, GPBAR1, SHP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[17]
Histological Analysis of Liver Tissue
Histology is crucial for assessing the impact of this compound on liver morphology.
-
Fixation and Embedding: Liver tissue is fixed in 10% formalin and embedded in paraffin.
-
Staining:
-
Scoring: The severity of NAFLD/NASH is often semi-quantitatively assessed using scoring systems like the NAFLD Activity Score (NAS).[18]
Analysis of Bile Acid Pool Composition
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detailed analysis of the bile acid pool.[19][20][21][22]
-
Sample Collection: Feces, serum, or liver tissue can be collected for bile acid analysis.
-
Extraction: Bile acids are extracted from the biological matrix, often using solid-phase extraction.[23]
-
LC-MS/MS Analysis: The extracted bile acids are separated by liquid chromatography and detected and quantified by tandem mass spectrometry. This allows for the identification and quantification of individual bile acid species.[19][22]
Conclusion
This compound represents a promising therapeutic agent for NAFLD and NASH due to its dual agonistic activity on FXR and GPBAR1. Its ability to favorably modulate lipid metabolism is well-documented in preclinical models, with significant effects on plasma lipids and the expression of key hepatic genes. The signaling pathways activated by this compound lead to a coordinated reduction in lipogenesis and an increase in cholesterol and bile acid efflux, coupled with enhanced energy expenditure in peripheral tissues. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other dual FXR/GPBAR1 agonists for the treatment of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bslonline.org [bslonline.org]
- 4. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver Transcriptome Profiling Identifies Key Genes Related to Lipid Metabolism in Yili Geese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hepatic steatosis and fibrosis: Non-invasive assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic psychological stress and high-fat high-fructose diet disrupt metabolic and inflammatory gene networks in the brain, liver, and gut and promote behavioral deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Fructose/High-Fat Diet Downregulates the Hepatic Mitochondrial Oxidative Phosphorylation Pathway in Mice Compared with High-Fat Diet Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel mice model of metabolic syndrome: the high-fat-high-fructose diet-fed ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Fat and High-Fructose Diet Exacerbates Liver Dysfunction by Regulating Sirtuins in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. 7tmantibodies.com [7tmantibodies.com]
- 18. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 19. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
BAR502: A Dual FXR/GPBAR1 Agonist for the Reversal of Liver Fibrosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common sequela of chronic liver injuries, including non-alcoholic steatohepatitis (NASH). Its progression can lead to cirrhosis, liver failure, and hepatocellular carcinoma. There is a significant unmet medical need for effective anti-fibrotic therapies. BAR502, a non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a promising therapeutic candidate for the treatment of NASH and the reversal of liver fibrosis.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's anti-fibrotic effects, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action
This compound exerts its therapeutic effects by co-activating two key receptors involved in bile acid signaling, metabolism, and inflammation: FXR and GPBAR1.[1][3][4] As a dual agonist, this compound combines the metabolic regulatory functions of FXR with the anti-inflammatory and metabolic benefits of GPBAR1 activation.[1] The EC50 values for this compound are approximately 2 µM for FXR and 0.4 µM for GPBAR1.[1][2] This dual activity allows this compound to address multiple pathological drivers of NASH and liver fibrosis.
The primary mechanisms through which this compound is thought to reverse liver fibrosis include:
-
Repression of Hepatic Stellate Cell (HSC) Activation: By activating FXR in HSCs, this compound can inhibit their transdifferentiation into profibrotic myofibroblasts, a critical event in fibrogenesis.
-
Modulation of Inflammatory Responses: Activation of GPBAR1 in macrophages promotes a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, reducing the production of cytokines that drive fibrogenesis.[1]
-
Improvement of Metabolic Parameters: this compound has been shown to improve insulin (B600854) sensitivity, reduce steatosis, and promote the browning of white adipose tissue, thereby alleviating the metabolic stress on the liver that contributes to fibrosis.[3][4]
-
Regulation of Bile Acid Homeostasis: Through FXR activation in the liver and intestine, this compound regulates bile acid synthesis and transport, which can indirectly reduce liver injury.
Signaling Pathways
The anti-fibrotic effects of this compound are mediated by distinct but complementary signaling pathways initiated by the activation of FXR and GPBAR1.
FXR Signaling Pathway
Upon binding this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. In the context of liver fibrosis, a key target is the Small Heterodimer Partner (SHP), which in turn represses the expression of pro-fibrogenic genes. Additionally, FXR activation can inhibit the expression of genes involved in lipogenesis, such as SREBP-1c.
Caption: FXR Signaling Pathway Activated by this compound.
GPBAR1 Signaling Pathway
This compound binding to GPBAR1 on macrophages activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of anti-inflammatory genes, such as IL-10, and contributes to the polarization of macrophages towards the M2 phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastroenterologia Perugia – Coord. Prof. Stefano Fiorucci | New treatments for NASH- this compound a novel FXR/TGR5 ligand protects against liver steatohepatitis [gastroenterologia.unipg.it]
- 4. researchgate.net [researchgate.net]
BAR502: A Novel Antagonist of the LIF/LIFR Pathway in Pancreatic Cancer Cell Lines
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of BAR502 on pancreatic cancer cell lines, with a focus on its mechanism of action as a potent antagonist of the Leukemia Inhibitory Factor Receptor (LIFR). The information presented is collated from preclinical research and is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Core Findings
This compound, a non-bile acid steroidal compound, has been identified as a potent inhibitor of the Leukemia Inhibitory Factor (LIF) / LIF Receptor (LIFR) signaling pathway in the context of pancreatic ductal adenocarcinoma (PDAC).[1][2] This activity is independent of its previously characterized dual agonism of the Farnesoid X Receptor (FXR) and G Protein-Coupled Bile Acid Receptor 1 (GPBAR1).[1][2] In PDAC, the LIF/LIFR axis is often overexpressed and contributes to a pro-oncogenic environment.[1][2][3] this compound antagonizes this pathway by directly inhibiting the binding of LIF to LIFR.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound in pancreatic and other relevant cell lines.
| Parameter | Value | Cell Line/System | Description | Reference |
| IC50 (LIF/LIFR Binding) | 3.8 µM | In vitro assay | Concentration of this compound required to inhibit 50% of LIF binding to LIFR. | [1][2] |
| IC50 (STAT3 Transactivation) | 2.73 µM | HepG2 cells | Concentration of this compound required to inhibit 50% of LIF-induced STAT3 transactivation. | [1] |
| Cell Proliferation (MTS Assay) | Concentration of this compound | Effect on LIF-induced Proliferation | Cell Line | Reference |
| MIA PaCa-2 | 5 µM | Reversal of LIF-induced proliferation | MIA PaCa-2 | [1] |
| MIA PaCa-2 | 10 µM | Reversal of LIF-induced proliferation | MIA PaCa-2 | [1] |
| MIA PaCa-2 | 20 µM | Reversal of LIF-induced proliferation | MIA PaCa-2 | [1] |
| Cell Cycle (Ki-67 Staining) | Concentration of this compound | Effect on LIF-induced Ki-67 Positive Cells | Cell Line | Reference |
| MIA PaCa-2 | 5, 10, 20 µM | Reverses the increase in Ki-67 positive cells induced by LIF. | MIA PaCa-2 | [1] |
Signaling Pathway
The primary mechanism of action of this compound in pancreatic cancer cells, as elucidated by recent research, is the antagonism of the LIF/LIFR signaling pathway. This pathway is a critical driver of pro-cancerous processes in pancreatic ductal adenocarcinoma.
Caption: this compound inhibits the LIF/LIFR signaling pathway in pancreatic cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
Cell Line: MIA PaCa-2 (human pancreatic cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation (MTS Assay)
Caption: Workflow for the MTS cell proliferation assay.
-
Cell Seeding: MIA PaCa-2 cells were seeded in 96-well plates at a specified density.
-
Serum Starvation: Prior to treatment, cells were serum-starved.
-
Treatment: Cells were treated with LIF (10 ng/mL) alone or in combination with increasing concentrations of this compound (5, 10, and 20 µM).
-
Incubation: Plates were incubated for the desired experimental duration.
-
MTS Reagent Addition: MTS reagent was added to each well.
-
Absorbance Reading: After a further incubation period, the absorbance at 490 nm was measured using a microplate reader. Cell viability was expressed relative to non-treated control cells.
Cell Cycle Analysis (Ki-67/7-AAD Staining)
-
Cell Treatment: MIA PaCa-2 cells were treated with LIF (10 ng/mL) alone or in combination with this compound (5, 10, 20 µM).
-
Cell Harvesting and Fixation: Cells were harvested, washed, and fixed.
-
Permeabilization: Cells were permeabilized to allow for intracellular staining.
-
Staining: Cells were stained with fluorescently labeled antibodies against Ki-67 and with 7-AAD for DNA content.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry to determine the percentage of Ki-67 positive cells and their distribution in the cell cycle phases.
LIF/LIFR Binding Assay
This in vitro assay directly measures the ability of this compound to interfere with the interaction between LIF and its receptor.
Caption: Logical flow of the LIF/LIFR competitive binding assay.
A competitive binding assay format was utilized, where a labeled form of LIF and varying concentrations of this compound were incubated with immobilized LIFR. The amount of labeled LIF bound to the receptor was then quantified to determine the inhibitory effect of this compound.
STAT3 Transactivation Assay
-
Cell Line: HepG2 cells were used for this assay.
-
Transfection: Cells were transiently transfected with a reporter plasmid containing a STAT3-responsive element driving the expression of a luciferase reporter gene.
-
Treatment: Transfected cells were stimulated with LIF in the presence or absence of varying concentrations of this compound.
-
Luciferase Assay: After incubation, cell lysates were assayed for luciferase activity, which is proportional to the level of STAT3 transactivation.
Conclusion
This compound represents a promising therapeutic candidate for pancreatic cancer by targeting the LIF/LIFR signaling pathway. Its ability to inhibit LIF/LIFR binding and subsequent downstream signaling, leading to reduced cell proliferation, underscores its potential in the treatment of LIFR-overexpressing PDAC. The data presented in this guide provide a comprehensive overview of the preclinical evidence supporting the continued investigation of this compound for this indication.
References
- 1. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma [iris.unica.it]
BAR502 as a Leukemia Inhibitory Factor Receptor (LIFR) Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAR502, a non-bile acid steroidal molecule, has been identified as a potent antagonist of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] This discovery positions this compound as a promising therapeutic candidate for cancers where the LIF/LIFR signaling axis is overactive, such as pancreatic ductal adenocarcinoma (PDAC).[1] While initially characterized as a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1), its antagonistic activity on LIFR appears to be independent of these functions.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action as a LIFR antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to the LIF/LIFR Signaling Axis
The Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][3] It mediates its effects by binding to a heterodimeric receptor complex composed of the LIF receptor β (LIFRβ) and the glycoprotein (B1211001) 130 (gp130).[1][3][4] This interaction triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, but also involving the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[1][4][5][6]
The LIF/LIFR signaling axis plays a crucial role in various physiological processes, including cell differentiation, proliferation, and survival.[1] However, dysregulation of this pathway, particularly its over-activation, has been implicated in the progression of several solid tumors, including pancreatic, gastric, hepatocellular, colorectal, and breast cancers.[1] In these malignancies, elevated LIF/LIFR signaling can promote cancer cell proliferation, epithelial-to-mesenchymal transition (EMT), and resistance to therapy.[1] Consequently, the development of LIFR antagonists represents a compelling strategy for cancer treatment.
This compound: From a Dual FXR/GPBAR1 Agonist to a LIFR Antagonist
This compound was initially developed and characterized as a dual agonist for FXR and GPBAR1, receptors involved in bile acid metabolism and signaling.[1][7][8] It is a semi-synthetic, non-bile acid steroidal compound.[1][2] Recent investigations have unveiled a novel and significant activity of this compound as a potent antagonist of the LIFR.[1][2] This antagonistic action is reported to be independent of its effects on FXR and GPBAR1.[1][2]
Quantitative Data on this compound Activity
The efficacy of this compound as a LIFR antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and other relevant compounds.
Table 1: In Vitro Antagonistic Activity of this compound on LIFR
| Compound | Assay | Endpoint | IC50 (µM) | Cell Line | Reference |
| This compound | LIF/LIFR Binding Assay (AlphaScreen) | Inhibition of LIF binding to LIFR | 3.8 | Cell-free | [1][8] |
| This compound | STAT3 Transactivation Assay | Inhibition of LIF-induced STAT3 activation | 2.73 | HepG2 | [2] |
Table 2: Comparative Agonist Activity of this compound on FXR and GPBAR1
| Compound | Receptor | Assay | EC50 (µM) | Cell Line | Reference |
| This compound | FXR | Transactivation Assay | 2 | HepG2 | [7][9] |
| This compound | GPBAR1 | Transactivation Assay | 0.4 | HEK293 | [7] |
Mechanism of Action: LIFR Antagonism
This compound exerts its anti-cancer effects by directly interfering with the LIF/LIFR signaling pathway. Computational modeling suggests that this compound binds to the LIFR, likely within loops 2 and 3, thereby disrupting the binding of LIF.[1] This prevents the subsequent activation of the receptor complex and downstream signaling cascades.
Inhibition of Downstream Signaling
The primary downstream target of the LIF/LIFR axis is the STAT3 transcription factor.[1][3] Upon LIF binding, JAK1, a Janus kinase associated with the receptor complex, phosphorylates STAT3.[1] Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation and survival.[1]
Experimental evidence demonstrates that this compound effectively attenuates LIF-induced STAT3 phosphorylation in pancreatic cancer cell lines.[1][2] This inhibition of a key oncogenic signaling pathway is a cornerstone of this compound's anti-tumor activity.
Signaling Pathway Diagram
Caption: LIFR Signaling Pathway and this compound's Point of Intervention.
In Vitro and In Vivo Effects
Cellular Effects
In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound has been shown to:
-
Reduce Cell Proliferation: this compound reverses the increased cell proliferation induced by LIF.[1][2]
-
Inhibit Cell Migration: The migratory phenotype induced by LIF in PDAC cells is significantly attenuated by this compound treatment.[2]
-
Modulate Cell Cycle and Apoptosis: this compound has been observed to modulate cell cycle progression and increase the rate of apoptosis in cancer cells.[2]
-
Reverse Epithelial-to-Mesenchymal Transition (EMT): this compound reverses the expression of EMT markers, such as vimentin, that are induced by LIF.[2]
In Vivo Studies
While in vivo studies specifically investigating the LIFR antagonist activity of this compound are emerging, its effects as a dual FXR/GPBAR1 agonist have been documented in models of metabolic diseases. In these studies, this compound has been shown to improve insulin (B600854) sensitivity, reduce liver steatosis and fibrosis, and promote the browning of white adipose tissue.[10][11] It is important to note that these effects are attributed to its action on FXR and GPBAR1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a LIFR antagonist.
LIF/LIFR Binding Assay (AlphaScreen)
-
Objective: To determine the ability of this compound to inhibit the binding of LIF to its receptor, LIFR.
-
Materials:
-
Recombinant human LIFR (His-tagged)
-
Biotinylated recombinant human LIF
-
AlphaScreen Histidine (Nickel Chelate) Acceptor beads
-
Streptavidin Donor beads
-
384-well AlphaPlates
-
Assay buffer (e.g., 25 mM Hepes pH 7.4, 100 mM NaCl)
-
-
Procedure:
-
Incubate His-tagged LIFR with varying concentrations of this compound or vehicle control in a 384-well plate for a defined period (e.g., 45 minutes) with continuous shaking.
-
Add biotinylated LIF to the wells and incubate for a further period (e.g., 15 minutes).
-
Add His-Tag Acceptor beads and incubate (e.g., 30 minutes).
-
Add Streptavidin Donor beads and incubate in the dark (e.g., 2 hours).
-
Read the plate using an EnSpire Alpha multimode plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the LIF-LIFR interaction. Inhibition of this interaction by this compound results in a decreased signal.
-
Calculate the IC50 value from the dose-response curve.[2]
-
STAT3 Transactivation Assay
-
Objective: To measure the effect of this compound on LIF-induced STAT3 transcriptional activity.
-
Materials:
-
HepG2 cells (or other suitable cell line)
-
Expression vectors for human LIFR and gp130 (IL6ST)
-
STAT3-responsive reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])
-
Transfection reagent
-
Recombinant human LIF
-
Luciferase assay system
-
-
Procedure:
-
Seed HepG2 cells in a 24-well plate.
-
On the following day, co-transfect the cells with the LIFR and gp130 expression vectors and the STAT3 reporter plasmid.
-
After transfection, treat the cells with LIF in the presence of varying concentrations of this compound or vehicle control.
-
Following incubation, lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of STAT3 transactivation.
-
Calculate the IC50 value from the dose-response curve.[2]
-
Western Blot Analysis for p-STAT3
-
Objective: To directly assess the effect of this compound on the phosphorylation of STAT3.
-
Materials:
-
MIA-PaCa-2 cells (or other relevant cancer cell line)
-
Recombinant human LIF
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3, anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed MIA-PaCa-2 cells and serum-starve them.
-
Treat the cells with LIF, with or without this compound, for a short period (e.g., 10 minutes).
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration and separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent reagent and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 signal to total STAT3.[2][3]
-
Experimental Workflow Diagram
Caption: Key Experimental Workflows for Characterizing this compound.
Clinical Development
This compound is currently in Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[12][13][14] These first-in-human studies involve single and multiple ascending dose cohorts.[13][14] While the primary indication being investigated is likely related to its FXR/GPBAR1 agonist activity (e.g., for NASH), the data from these trials will be crucial for the broader clinical development of this compound, including its potential application as a LIFR antagonist in oncology.[14][15]
Conclusion and Future Directions
The identification of this compound as a potent LIFR antagonist represents a significant advancement in the search for novel cancer therapeutics. Its ability to inhibit the pro-oncogenic LIF/LIFR/STAT3 signaling axis provides a strong rationale for its investigation in LIFR-overexpressing cancers.
Future research should focus on:
-
In vivo studies in relevant cancer models to confirm the anti-tumor efficacy of this compound as a LIFR antagonist.
-
Elucidation of the precise binding mode of this compound to LIFR to guide the development of next-generation antagonists with improved potency and selectivity.
-
Investigation of potential synergistic effects when combined with other anti-cancer agents.
-
Exploration of the full spectrum of cancers that may be sensitive to LIFR antagonism by this compound.
The dual activity of this compound as both an FXR/GPBAR1 agonist and a LIFR antagonist is a unique pharmacological profile that warrants further investigation. Understanding the interplay between these activities will be critical for its successful clinical translation.
References
- 1. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Frontiers | Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma [frontiersin.org]
- 4. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Impaired Itching Perception in Murine Models of Cholestasis Is Supported by Dysregulation of GPBAR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A preliminary clinical study conducted for the first time in humans, divided into two parts, to study the safety, tolerability, pharmacokinetics (absorption, distribution, metabolism, and elimination of a drug) and pharmacodynamics (biochemical and physiological effects of a drug on the organism, and the mechanism of action), after administration of a single increasing dose and multiple doses of a new active ingredient called this compound, in healthy volunteers. - Humanforschung Schweiz [humanforschung-schweiz.ch]
- 15. To Investigate Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound in Healthy Subjects | Clinical Research Trial Listing ( NASH ) ( NCT06705998 ) [trialx.com]
BAR502: A Dual FXR/GPBAR1 Agonist Driving the Browning of White Adipose Tissue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The browning of white adipose tissue (WAT), a process characterized by the emergence of thermogenic "beige" or "brite" adipocytes, represents a promising therapeutic avenue for combating obesity and related metabolic disorders. BAR502, a potent, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a significant molecule of interest.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action in promoting WAT browning, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Activation of GPBAR1 in adipose tissue by this compound initiates a signaling cascade that increases the expression of key thermogenic genes, including Uncoupling Protein 1 (UCP1), leading to enhanced energy expenditure.[3][4] Concurrently, its dual activity allows for the reversal of metabolic complications such as liver steatosis, inflammation, and fibrosis, positioning this compound as a multi-faceted therapeutic candidate.[1][5]
Introduction: The Therapeutic Potential of WAT Browning
White adipose tissue has traditionally been viewed as a passive energy storage organ. However, the discovery of beige adipocytes, which possess thermogenic capacities similar to classical brown adipocytes, has shifted this paradigm.[6] The process of "browning" involves the trans-differentiation of white adipocytes into these beige cells, which are rich in mitochondria and uniquely express UCP1.[6] UCP1 dissipates the mitochondrial proton gradient, uncoupling respiration from ATP synthesis to generate heat, thereby increasing energy expenditure.[7] This makes the induction of WAT browning a highly attractive strategy for treating metabolic diseases.
This compound is a semi-synthetic, steroidal dual agonist designed to target two key receptors in bile acid signaling: FXR and GPBAR1.[1] While FXR activation primarily modulates bile acid, lipid, and glucose metabolism in the liver and intestine, GPBAR1 is highly expressed in adipose tissue and its activation is directly linked to promoting the transition of WAT to a beige/brown phenotype and increasing energy expenditure.[3] This dual-target approach allows this compound to address multiple facets of metabolic syndrome simultaneously.
Core Mechanism: GPBAR1-Mediated Signaling Cascade
The primary mechanism by which this compound induces WAT browning is through the activation of GPBAR1 on the surface of adipocytes. This initiates a well-defined intracellular signaling pathway.
-
Receptor Activation : this compound binds to and activates GPBAR1, a G-protein coupled receptor.
-
cAMP Production : This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8]
-
PKA Activation : cAMP activates Protein Kinase A (PKA).[7]
-
CREB Phosphorylation : PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB).[4]
-
Transcriptional Activation : Phosphorylated CREB translocates to the nucleus and binds to the promoter region of key target genes, notably Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4]
-
UCP1 Expression : PGC-1α is a master regulator of mitochondrial biogenesis and thermogenesis.[9] Its increased expression drives the transcription of UCP1 and other genes associated with the beige adipocyte phenotype, culminating in the browning of WAT.[4][10]
Quantitative Data: this compound's Efficacy in Preclinical Models
Studies in diet-induced obese mouse models have demonstrated this compound's significant impact on adipose tissue gene expression and overall metabolic health. The data below is compiled from studies using C57BL/6 mice fed a high-fat diet (HFD).
Table 1: Effect of this compound on Gene Expression in Epididymal White Adipose Tissue (epWAT)
| Gene | Function | Treatment Group | Fold Change vs. HFD Control | Reference |
|---|---|---|---|---|
| Ucp1 | Uncoupling Protein 1, marker of thermogenesis | This compound (15 mg/kg/day) | Significant Increase (Qualitative) | [1] |
| Ucp1 | Uncoupling Protein 1, marker of thermogenesis | This compound (30 mg/kg) | Modulated Expression (vs. WD) | [3] |
| Pgc-1α | Master regulator of mitochondrial biogenesis | This compound (30 mg/kg) | Modulated Expression (vs. WD) | [3] |
| Glp1 | Glucagon-like peptide-1 (in intestine) | This compound + UDCA | Increased Expression | [3] |
| Fgf15 | Fibroblast growth factor 15 (in intestine) | this compound | No significant increase |[3] |
Note: Many studies describe a "significant increase" or "modulation" based on statistical analysis of RT-PCR data without reporting exact fold changes in the main text. The upregulation of UCP1 protein expression in epWAT has been confirmed via immunohistochemistry.[1]
Table 2: Effect of this compound on Adipose Tissue Morphology and Systemic Parameters
| Parameter | Measurement | Treatment Group | Outcome vs. HFD Control | Reference |
|---|---|---|---|---|
| Body Weight | Percent change from baseline | This compound (15 mg/kg/day) | ≈10% reduction | [1] |
| Adipocyte Size | Histological analysis (H&E staining) | This compound (15 mg/kg/day) | Reduced size | [1] |
| Inflammatory Infiltration | Histological analysis in epWAT | This compound (15 mg/kg/day) | Reduced infiltration | [1] |
| epWAT Weight | Gravimetric measurement | This compound + UDCA | Significantly reduced | [3] |
| BAT Weight | Gravimetric measurement | This compound + UDCA | Significantly reduced | [3] |
| Insulin (B600854) Sensitivity | Insulin Tolerance Test (ITT) | This compound (15 mg/kg/day) | Increased sensitivity | [1] |
| Plasma HDL | Biochemical assay | This compound (15 mg/kg/day) | Increased levels | [1] |
| Liver Steatosis Score | Histopathological scoring | This compound (15 mg/kg/day) | Reduced score | [1] |
| Liver Fibrosis | Histopathological scoring | this compound (15 mg/kg/day) | Reduced score |[1] |
Experimental Protocols
Reproducing the effects of this compound requires specific in vivo and in vitro models. Below are detailed methodologies synthesized from key studies.
This protocol is designed to induce non-alcoholic steatohepatitis (NASH) and obesity, providing a relevant model to test this compound's efficacy.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet and Induction:
-
Acclimatize animals for one week on a standard chow diet.
-
Switch to a High-Fat Diet (HFD) (e.g., 60% kcal from fat) supplemented with fructose (B13574) in the drinking water (42 g/L).[1]
-
Maintain animals on this diet for 18 weeks to establish a robust NASH and obesity phenotype.[1]
-
-
Drug Administration:
-
Analysis at Endpoint (Week 18):
-
Perform metabolic tests such as Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT).[1]
-
Collect blood for analysis of plasma lipids (cholesterol, HDL, triglycerides) and liver enzymes (AST, ALT).[1]
-
Harvest tissues (liver, epWAT, BAT, intestine) for gravimetric analysis, histology (H&E, Sirius Red for fibrosis), immunohistochemistry (for UCP1), and gene expression analysis (qRT-PCR).[1]
-
This model is used to assess the direct effects of this compound on adipocyte differentiation and browning.
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% Fetal Bovine Serum (FBS).
-
Two days post-confluence (Day 0), induce differentiation with a cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 mg/mL insulin.[2]
-
Add this compound (e.g., 5-10 µM) or vehicle to the differentiation medium.[2]
-
On Day 3, replace the medium with DMEM, 10% FBS, and 1 mg/mL insulin, with or without this compound.[2]
-
-
Analysis:
-
On Day 7, fully differentiated adipocytes can be harvested.
-
Analyze gene expression of browning markers (UCP1, PGC-1α) via qRT-PCR.
-
Assess mitochondrial function using oxygen consumption rate (OCR) assays.
-
Visualize lipid droplet morphology via Oil Red O staining.
-
Systemic Effects and Therapeutic Integration
The browning of WAT induced by this compound is not an isolated event but a central node in a network of beneficial metabolic effects. The dual agonism of FXR and GPBAR1 creates a synergistic outcome.
-
Increased Energy Expenditure: UCP1-mediated thermogenesis in newly formed beige adipocytes increases whole-body energy expenditure, contributing to weight loss and reduced fat mass.[3]
-
Improved Glucose Homeostasis: GPBAR1 activation in intestinal L-cells promotes the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin secretion and improves glucose tolerance.[3][11]
-
Reversal of Liver Damage: Concomitant activation of FXR in the liver and intestine helps to reduce hepatic fat accumulation (steatosis), inflammation, and fibrosis, directly addressing the pathologies of NASH.[1][12]
Conclusion
This compound represents a sophisticated, multi-target approach to treating metabolic diseases. Its ability to induce the browning of white adipose tissue via a GPBAR1-cAMP-PGC-1α signaling axis is a key component of its efficacy. This mechanism, coupled with the beneficial hepatic and intestinal effects of FXR activation, leads to significant improvements in body weight, glucose control, and the reversal of liver pathology in preclinical models. The quantitative data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a next-generation therapeutic for obesity and NASH.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gpbar1 agonism promotes a Pgc-1α-dependent browning of white adipose tissue and energy expenditure and reverses diet-induced steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Brown and Beige Adipose Tissue: One or Different Targets for Treatment of Obesity and Obesity-Related Metabolic Disorders? [mdpi.com]
- 9. Browning of White Fat: Novel Insight Into Factors, Mechanisms, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule PGC-1α1 protein stabilizers induce adipocyte Ucp1 expression and uncoupled mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic bile acid sensing by G protein-coupled bile acid receptor 1 (GPBAR1) promotes PYY and GLP-1 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
BAR502 Target Gene Expression Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target gene expression profiling of BAR502, a potent, non-steroidal, dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). Understanding the molecular targets of this compound is critical for its development as a therapeutic agent for metabolic and inflammatory liver diseases, such as non-alcoholic steatohepatitis (NASH).
Mechanism of Action: FXR and GPBAR1 Agonism
This compound exerts its effects primarily by activating FXR, a nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Upon binding, this compound induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Activation of FXR by this compound initiates a signaling cascade that results in:
-
Repression of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15/19 (FGF15 in mice, FGF19 in humans) in the intestine.[3][4][5] SHP and FGF15/19 both act to repress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][6]
-
Increased Bile Acid Transport: Upregulation of bile salt export pump (BSEP) and Organic Solute Transporter alpha/beta (OSTα/β), enhancing the efflux of bile acids from hepatocytes.[3][7]
-
Regulation of Lipid and Glucose Metabolism: Downregulation of genes involved in fatty acid synthesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FAS).[4][5][6]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB.[8]
The dual agonism of GPBAR1 contributes to some of these effects, particularly the release of glucagon-like peptide-1 (GLP-1), which improves insulin (B600854) sensitivity.[4][5][7]
Target Gene Expression Profile
This compound modulates a distinct set of genes crucial for metabolic homeostasis. The following tables summarize the quantitative changes in hepatic and intestinal gene expression observed in preclinical models following this compound administration.
Table 1: Hepatic Gene Expression Modulated by this compound
| Gene Symbol | Gene Name | Function | Regulation by this compound | Reference Tissue |
| Bile Acid Metabolism | ||||
| Shp | Small Heterodimer Partner | Represses Cyp7a1 transcription | Upregulated | Liver[3][4][5][6] |
| Bsep | Bile Salt Export Pump | Transports bile acids out of hepatocytes | Upregulated | Liver[3][6][7] |
| Cyp7a1 | Cholesterol 7-alpha-hydroxylase | Rate-limiting enzyme in bile acid synthesis | Downregulated | Liver[4][5][6] |
| Ostα | Organic Solute Transporter Alpha | Basolateral bile acid efflux | Upregulated | Liver[7] |
| Lipid & Cholesterol Metabolism | ||||
| Srebp1c | Sterol Regulatory Element-Binding Protein 1c | Master regulator of lipogenesis | Downregulated | Liver[4][5][6] |
| Fas | Fatty Acid Synthase | Fatty acid synthesis | Downregulated | Liver[4][5][6] |
| Abcg5 | ATP Binding Cassette Subfamily G Member 5 | Cholesterol efflux from hepatocytes | Upregulated | Liver[4][5][6][7] |
| Cd36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid uptake | Downregulated | Liver[4][5][6] |
| Cidea | Cell Death Inducing DFFA Like Effector A | Lipid droplet formation | Downregulated | Liver[1][3] |
| Pparγ | Peroxisome Proliferator Activated Receptor Gamma | Adipogenesis and lipid storage | Downregulated | Liver[4][5][6] |
| Inflammation & Fibrosis | ||||
| Tnfα | Tumor Necrosis Factor Alpha | Pro-inflammatory cytokine | Downregulated | Liver[3] |
| Cd11 | Integrin Subunit Alpha M | Inflammation marker | Downregulated | Liver[3] |
Table 2: Intestinal Gene Expression Modulated by this compound
| Gene Symbol | Gene Name | Function | Regulation by this compound | Reference Tissue |
| Fgf15 | Fibroblast Growth Factor 15 | Represses hepatic Cyp7a1 expression | Upregulated | Intestine[4][5][7] |
| Glp1 | Glucagon Like Peptide 1 | Improves insulin sensitivity | Upregulated | Intestine[4][5][7] |
| Shp | Small Heterodimer Partner | Transcriptional corepressor | Upregulated | Intestine[3][4][5] |
| Fabp6 | Fatty Acid Binding Protein 6 | Binds bile acids in enterocytes | Upregulated | Intestine[3] |
Experimental Protocols
Accurate assessment of this compound's effect on gene expression requires robust and standardized methodologies. The following section details a typical workflow for analyzing target gene modulation in vitro.
Workflow: In Vitro Gene Expression Analysis via RT-qPCR
The diagram below outlines the key steps for quantifying changes in mRNA levels in cultured cells (e.g., HepG2 human hepatoma cells) upon treatment with this compound.
Protocol 3.1: Cell Culture and this compound Treatment
-
Cell Line: Use a relevant cell line, such as human HepG2 cells, which endogenously express FXR.
-
Culture Conditions: Maintain cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare this compound stock solution in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10 µM) in serum-free media. Replace the culture medium with the this compound-containing medium or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours) to allow for changes in gene expression.
Protocol 3.2: RNA Extraction and Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Extraction: Following incubation, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol). Proceed with RNA extraction according to the manufacturer's protocol.
-
Quantification: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Perform qPCR using a real-time PCR system.
-
Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^-(ΔΔCt).
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Activation of SHP and FGF15 by the Dual FXR/GPBAR1 Agonist BAR502
Abstract: BAR502 is a non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1)[1][2]. As a ligand-activated transcription factor, FXR is a master regulator of bile acid, lipid, and glucose homeostasis[2]. Activation of FXR by this compound initiates a signaling cascade that modulates the expression of key regulatory genes, including Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15), the murine ortholog of human FGF19. This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the activation of SHP and FGF15 by this compound.
Core Mechanism of Action
This compound exerts its primary effects on SHP and FGF15 through the activation of the nuclear receptor FXR. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby initiating their transcription.
-
In the Liver: this compound directly activates FXR, leading to the transcriptional upregulation of SHP[1][3]. SHP is an atypical nuclear receptor that lacks a DNA-binding domain and acts as a corepressor for several other nuclear receptors, playing a crucial role in repressing bile acid synthesis[3][4].
-
In the Intestine: this compound treatment increases the expression of both SHP and FGF15[1][5]. Intestinally-derived FGF15 is a critical endocrine hormone that enters portal circulation and travels to the liver[4]. There, it binds to the FGF receptor 4 (FGFR4)/β-klotho complex on hepatocytes to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway[3][4].
This dual activation in the liver and intestine establishes a powerful regulatory loop controlling bile acid homeostasis.
Signaling Pathway Visualization
The following diagram illustrates the signaling cascade initiated by this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding this compound's potency and its effects on gene expression from various studies.
Table 1: In Vitro Receptor Activity of this compound
This table details the half-maximal effective or inhibitory concentrations of this compound on its primary targets.
| Receptor | Assay Type | Potency | Source |
| Farnesoid X Receptor (FXR) | Transactivation Assay | EC₅₀ ≈ 2 µM | [2][6] |
| GPBAR1 (TGR5) | cAMP Assay | EC₅₀ ≈ 0.4 µM | [2][6] |
| Leukemia Inhibitory Factor Receptor (LIFR) | Binding Inhibition | IC₅₀ ≈ 3.8 µM | [7] |
Table 2: In Vivo Effects of this compound on Gene Expression and Physiology
This table outlines the results from in vivo studies, primarily in mouse models of non-alcoholic steatohepatitis (NASH).
| Parameter | Model / Conditions | This compound Dose | Outcome | Source |
| Hepatic Gene Expression | ||||
| SHP mRNA | HFD-fed mice | 15 mg/kg/day | Increased expression | [1][5] |
| ABCG5 mRNA | HFD-fed mice | 15 mg/kg/day | Increased expression | [1][5] |
| CYP7A1 mRNA | HFD-fed mice | 15 mg/kg/day | Reduced expression | [1] |
| Intestinal Gene Expression | ||||
| SHP mRNA | HFD-fed mice | 15 mg/kg/day | Increased expression | [1][5] |
| FGF15 mRNA | HFD-fed mice | 15 mg/kg/day | Increased expression | [1][5] |
| GLP1 mRNA | HFD-fed mice | 15 mg/kg/day | Increased expression | [1][5] |
| FGF15 mRNA | Western Diet-fed mice | 30 mg/kg/day | No significant increase | [3] |
| Physiological Effects | ||||
| Body Weight | HFD-fed mice | 15 mg/kg/day | ≈10% reduction | [1] |
| Liver Fibrosis Score | HFD-fed mice | 15 mg/kg/day | 70% reduction | [1] |
| Steatosis & Inflammation Scores | HFD-fed mice | 15 mg/kg/day | Reduced | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize the activity of this compound.
FXR Transactivation Assay
This cell-based assay quantitatively measures the ability of a compound to activate FXR-mediated gene transcription.
Principle: Cells are engineered to express FXR and a reporter gene (e.g., luciferase) under the control of an FXRE. Activation of FXR by an agonist like this compound drives the expression of the reporter, and the resulting signal (luminescence) is proportional to the receptor's activity[8].
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK-293T) or Human Hepatocellular Carcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)[2].
-
Transient Transfection: Cells are co-transfected using a suitable transfection reagent with several plasmids:
-
Compound Treatment: 24 hours post-transfection, the cell culture medium is replaced with a low-serum medium containing this compound at various concentrations (e.g., 0.1 to 50 µM) or a vehicle control (e.g., DMSO)[2]. Cells are incubated for an additional 18-24 hours.
-
Cell Lysis and Signal Measurement: Cells are lysed, and the firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer and a dual-luciferase reporter assay system[2].
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Dose-response curves are generated to calculate the EC₅₀ value.
Workflow Visualization: FXR Transactivation Assay
Gene Expression Analysis via Real-Time PCR (qRT-PCR)
This technique is used to quantify the relative mRNA levels of target genes like SHP and FGF15 in cells or tissues following treatment with this compound.
Principle: RNA is extracted from samples, converted to complementary DNA (cDNA), and then amplified using gene-specific primers in a real-time PCR instrument. A fluorescent dye that binds to double-stranded DNA allows for the quantification of the amplified product in real-time, which reflects the initial amount of mRNA[10][11].
Detailed Methodology:
-
Sample Collection: Liver or intestinal tissue is collected from this compound-treated and control animals. For in vitro studies, cells are harvested after treatment.
-
RNA Isolation: Total RNA is isolated from the homogenized tissue or cell pellets using a suitable reagent like TRIzol, followed by purification[10]. RNA quality and quantity are assessed via spectrophotometry.
-
DNase Treatment and Reverse Transcription: One microgram of purified RNA is treated with DNase I to remove any contaminating genomic DNA. The RNA is then reverse transcribed into cDNA using a reverse transcriptase enzyme (e.g., Superscript II) and random primers or oligo(dT) primers[10].
-
Real-Time PCR: The cDNA is used as a template for PCR amplification. The reaction mixture contains:
-
cDNA template (e.g., 10 ng).
-
Forward and reverse primers specific for the target gene (e.g., SHP, FGF15) and a housekeeping gene (e.g., GAPDH, ACTβ) for normalization.
-
A real-time PCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green)[10].
-
-
Data Analysis: The amplification data is used to determine the cycle threshold (Ct) for each gene. The relative expression of the target gene is calculated using the 2(-ΔΔCt) method, normalizing the target gene's Ct value to that of the housekeeping gene[5][12]. Results are typically expressed as fold change relative to the vehicle-treated control group.
References
- 1. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding the role of the nuclear receptor SHP in regulating hepatic stellate cells and liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
BAR502: A Dual FXR/GPBAR1 Agonist Promoting Hepatic Cholesterol Efflux
An In-Depth Technical Guide for Researchers and Drug Development Professionals
BAR502, a synthetic non-bile acid steroidal compound, has emerged as a promising therapeutic agent for metabolic disorders such as non-alcoholic steatohepatitis (NASH). Its mechanism of action is centered on the dual agonism of the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1). A key therapeutic benefit of this compound lies in its ability to modulate lipid metabolism, particularly by promoting the efflux of cholesterol from hepatocytes. This document provides a detailed overview of the molecular pathways, quantitative effects, and experimental methodologies related to this compound's impact on cholesterol efflux.
Core Signaling Pathway: FXR-Mediated Regulation
The primary mechanism by which this compound stimulates cholesterol efflux is through the activation of the nuclear receptor FXR. As a potent FXR agonist, this compound initiates a transcriptional cascade that alters the expression of key genes involved in cholesterol homeostasis.
Activation of FXR by this compound directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that functions as a transcriptional corepressor.[1][2] This induction of SHP is a critical step in the downstream regulation of genes controlling both bile acid synthesis and cholesterol transport.[1]
Once expressed, SHP modulates the activity of other transcription factors, leading to a coordinated response that enhances cholesterol removal from the liver. Specifically, SHP activation by the this compound-FXR complex leads to the upregulation of ATP-binding cassette (ABC) transporters responsible for cholesterol efflux and the downregulation of enzymes involved in bile acid synthesis.[3][4]
Quantitative Data on Gene Expression and Potency
Studies have demonstrated that this compound significantly alters the hepatic expression of genes central to cholesterol transport and metabolism. The treatment of diet-induced obese mouse models with this compound leads to statistically significant changes in the mRNA levels of these key regulatory proteins.
| Gene Target | Effect of this compound | Function | Citation |
| ABCG5 | Upregulated | Membrane transporter involved in cholesterol efflux from hepatocytes. | [3][4][5] |
| SHP | Upregulated | Transcriptional corepressor and primary FXR target gene. | [1][3] |
| BSEP | Upregulated | Bile Salt Export Pump, an FXR target. | [5] |
| CD36 | Downregulated | Fatty acid translocase involved in lipid uptake. | [3][5] |
| CYP7A1 | Downregulated | Rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. | [3][4] |
| SREBP-1c | Downregulated | Transcription factor that activates genes involved in fatty acid synthesis. | [3][6] |
| FAS | Downregulated | Fatty Acid Synthase, an enzyme in fatty acid synthesis. | [3] |
The cited studies report these changes as statistically significant (p < 0.05), though specific fold-change values vary by experimental context.[5]
The potency of this compound as a dual agonist has also been characterized:
| Receptor | IC₅₀ / EC₅₀ | Activity | Citation |
| FXR | EC₅₀ ≈ 2 µM | Agonist | [7] |
| GPBAR1 | EC₅₀ ≈ 0.4 µM | Agonist | [7] |
Experimental Protocols
The effects of this compound on cholesterol efflux have been predominantly studied using in vivo models of diet-induced metabolic disease.
1. Animal Model: Diet-Induced Obesity and NASH
-
Diet: A high-fat diet (HFD) or a "Western" diet, often supplemented with fructose (B13574) in drinking water, is administered for an extended period (e.g., 10-18 weeks) to induce obesity, insulin (B600854) resistance, and NASH-like liver pathology.[4][10][11][12]
-
Treatment: Following the development of the disease phenotype, mice are treated with this compound, typically administered daily via oral gavage at doses around 15-30 mg/kg/day.[4][12]
2. Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
-
Sample Collection: Liver tissue is harvested from euthanized animals.
-
RNA Extraction: Total RNA is isolated from the liver tissue using standard methods (e.g., TRIzol reagent).
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The relative abundance of target gene mRNA (e.g., ABCG5, SHP, CYP7A1) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalization: Gene expression levels are normalized to stable housekeeping genes, such as β-actin (ACTB) or Beta-2-microglobulin (B2M), and calculated using the 2(-ΔΔCt) method.[4]
3. Biochemical Analysis
-
Sample Collection: Blood is collected to measure plasma lipid profiles.
-
Analysis: Plasma levels of total cholesterol, HDL, LDL, and triglycerides are measured using standard enzymatic assays.[4][12]
Conclusion
This compound enhances hepatic cholesterol efflux primarily through its potent agonism of the FXR nuclear receptor. This activation initiates a signaling cascade involving the induction of SHP, which in turn orchestrates a favorable shift in gene expression. Key events include the upregulation of the cholesterol transporter ABCG5 and the repression of the bile acid synthesis enzyme CYP7A1.[3][4] This dual action promotes the removal of cholesterol from hepatocytes while modulating bile acid metabolism. These molecular changes are supported by in vivo data demonstrating increased circulating HDL and reduced hepatic cholesterol content in this compound-treated animal models of metabolic disease.[3][4] The well-defined mechanism of action positions this compound as a compelling candidate for the treatment of NASH and related dyslipidemias.
References
- 1. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
BAR502: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of BAR502 (6α-ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-ol), a potent dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1). This document details the pharmacological properties of this compound, outlines its synthesis, and describes the experimental protocols utilized in its evaluation, making it a valuable resource for researchers in the fields of metabolic diseases, cholestasis, and drug discovery.
Discovery and Pharmacological Profile
This compound was identified through the exploration of the cholane (B1240273) scaffold to discover potent and selective ligands for both FXR and GPBAR1.[1] It is a semi-synthetic bile acid analogue designed to harness the therapeutic benefits of activating both of these key receptors involved in bile acid signaling, lipid metabolism, and inflammation.
Dual Agonist Activity
This compound exhibits potent dual agonist activity for both FXR and GPBAR1. This dual activation is a key feature, as it allows for a multi-faceted therapeutic approach to complex metabolic diseases such as Non-Alcoholic Steatohepatitis (NASH) and cholestasis.[2]
| Receptor | Activity | EC50/IC50 | Cell Line | Assay Type |
| FXR | Agonist | ~2 µM (EC50) | HepG2 | Receptor Transactivation Assay |
| GPBAR1 | Agonist | ~0.4 µM (EC50) | HEK-293T | Receptor Transactivation Assay |
| LIFR | Antagonist | 3.8 µM (IC50) | Cell-free | AlphaScreen Assay |
Table 1: In vitro activity of this compound on target receptors. Data compiled from multiple sources.[1][2][3]
Preclinical Efficacy
Preclinical studies in rodent models of NASH and cholestasis have demonstrated the therapeutic potential of this compound. In these studies, this compound was shown to:
-
Reduce liver steatosis, inflammation, and fibrosis.[4]
-
Improve insulin (B600854) sensitivity.[4]
-
Promote the browning of white adipose tissue, leading to increased energy expenditure.
-
Modulate the expression of genes involved in lipid and glucose metabolism.[4]
Synthesis of this compound
The synthesis of this compound (6α-ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-ol) originates from the naturally occurring bile acid, chenodeoxycholic acid (CDCA). The synthesis involves a multi-step process that includes the introduction of an ethyl group at the 6α position and the modification of the side chain to a 23-ol. While a detailed, publicly available step-by-step protocol for the exact synthesis of this compound is limited, the general approach can be inferred from the synthesis of related compounds and derivatives.[5][6][7][8][9] The key transformations likely involve:
-
Protection of hydroxyl groups: The 3α and 7α hydroxyl groups of a CDCA derivative are protected.
-
Introduction of the 6-ethyl group: An ethyl group is introduced at the 6-position, likely via a conjugate addition to a 6-en-7-one intermediate.
-
Side-chain modification: The C-24 carboxylic acid is converted to a 23-ol. This can be achieved through methods like the Barbier-Wieland degradation or a "second order" Beckmann rearrangement to shorten the side chain, followed by reduction of the resulting functional group to an alcohol.[6]
-
Deprotection: The protecting groups on the 3α and 7α hydroxyls are removed to yield this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro Assays
3.1.1. FXR and GPBAR1 Transactivation Assays
These assays are crucial for determining the agonist activity of this compound on its target receptors.
-
Cell Lines:
-
Methodology:
-
Cells are seeded in 24-well plates.
-
For GPBAR1 assays, HEK-293T cells are co-transfected with a GPBAR1 expression plasmid and a luciferase reporter plasmid containing a cAMP response element (CRE). For FXR assays, HepG2 cells are transfected with a luciferase reporter plasmid containing an FXR response element.[2][3] A Renilla luciferase plasmid is often co-transfected for normalization.
-
After 24 hours, cells are treated with varying concentrations of this compound (typically ranging from 0.1 to 50 µM) for 16-24 hours.[2]
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data is normalized to Renilla luciferase activity, and EC50 values are calculated from the dose-response curves.[2]
-
3.1.2. Gene Expression Analysis in HepG2 Cells
This assay is used to investigate the effect of this compound on the expression of FXR target genes.
-
Cell Line: HepG2 cells.
-
Methodology:
-
HepG2 cells are seeded in 6-well plates and allowed to adhere.[10]
-
Cells are treated with this compound (e.g., 10 µM) for a specified period (e.g., 24 hours).[11]
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
-
RNA is reverse-transcribed to cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., SHP, BSEP, OSTα) and a housekeeping gene for normalization (e.g., β-actin).[12]
-
In Vivo Studies in a Mouse Model of NASH
These studies are essential for evaluating the therapeutic efficacy of this compound in a disease-relevant animal model.
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) to induce NASH.[4]
-
Methodology:
-
Mice are fed an HFD for an extended period (e.g., 18 weeks) to induce the NASH phenotype.[4]
-
After the induction period, mice are randomized into treatment groups.
-
This compound is administered orally by gavage at a specific dose (e.g., 15-30 mg/kg/day) for a defined duration (e.g., 7-8 weeks).[4][13]
-
Throughout the study, parameters such as body weight, food intake, and glucose tolerance are monitored.
-
At the end of the study, blood and tissue samples (liver, adipose tissue) are collected for analysis.
-
Analyses include:
-
Serum biochemistry (e.g., ALT, AST, cholesterol, triglycerides).
-
Histological analysis of the liver to assess steatosis, inflammation, and fibrosis.
-
Gene expression analysis in the liver and intestine to confirm target engagement and elucidate the mechanism of action.[14]
-
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
The dual activation of FXR and GPBAR1 by this compound triggers a cascade of downstream signaling events that contribute to its therapeutic effects.
Caption: Signaling pathways activated by this compound through FXR and GPBAR1.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.
Caption: A generalized experimental workflow for the preclinical to clinical development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 24-nor-5 beta-cholan-23-oic acid derivatives: a convenient and efficient one-carbon degradation of the side chain of natural bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106397522A - 3,7-di(t-butyldimethylsiloxy)-6-ene-5beta-cholan-24-oic acid methyl ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tdcommons.org [tdcommons.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Gene expression profiles in human HepG2 cells treated with extracts of the Tamarindus indica fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
BAR502 In Vivo Experimental Protocols in Mouse Models of Liver Disease
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
BAR502 is a potent and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][3] As a non-bile acid steroidal compound, it represents a promising therapeutic agent for metabolic and inflammatory liver diseases such as non-alcoholic steatohepatitis (NASH).[2][3] In vivo studies in mouse models have demonstrated the efficacy of this compound in reducing liver steatosis, inflammation, and fibrosis, while also improving insulin (B600854) sensitivity and promoting the browning of white adipose tissue.[2][4] This document provides a detailed overview of the experimental protocols for evaluating the in vivo effects of this compound in mice, along with a summary of key quantitative data and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effects by co-activating FXR and GPBAR1.[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[5] GPBAR1 is a membrane-bound receptor found in various tissues, including adipose tissue and intestinal L-cells, and its activation is involved in energy expenditure and the release of glucagon-like peptide-1 (GLP-1).[2][5] The dual agonism of this compound on these two receptors leads to a multi-faceted approach to treating liver disease.
Key In Vivo Experiments and Protocols
High-Fat Diet (HFD)-Induced NASH Model
This is the most common model used to evaluate the efficacy of this compound in a preclinical setting that mimics human NASH.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice are typically used for this model.
-
Diet: Mice are fed a high-fat diet (HFD), often supplemented with fructose (B13574) in the drinking water, to induce obesity, insulin resistance, and the histopathological features of NASH.[2][4][6]
-
This compound Administration:
-
Dosage: this compound is administered at doses ranging from 15 mg/kg/day to 30 mg/kg/day.[4][6][7]
-
Route of Administration: Oral gavage is the standard route of administration.[4][6][7]
-
Vehicle: A common vehicle for this compound is 1% methyl cellulose (B213188) in distilled water.[4]
-
Treatment Duration: Treatment duration typically ranges from 7 to 11 weeks.[6][7]
-
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, glucose tolerance (Oral Glucose Tolerance Test - OGTT), and insulin sensitivity (Insulin Tolerance Test - ITT) are monitored throughout the study.[4][6]
-
Serum Biochemistry: At the end of the study, blood is collected to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), cholesterol, triglycerides, High-Density Lipoprotein (HDL), and Low-Density Lipoprotein (LDL).[4][6]
-
Liver Histopathology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess the degree of steatosis, inflammation, ballooning, and fibrosis.[2][6]
-
Gene Expression Analysis: RNA is extracted from liver and intestinal tissues to analyze the expression of genes involved in lipid metabolism (e.g., SREBP1c, FAS), cholesterol metabolism (e.g., CYP7A1), and FXR/GPBAR1 signaling (e.g., SHP, FGF15, GLP1).[2][3]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is used to specifically assess the anti-fibrotic effects of this compound.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl4).
-
This compound Administration:
-
Outcome Measures:
Summary of Quantitative Data
The following tables summarize the key quantitative findings from in vivo studies with this compound in mouse models.
| Parameter | Control (HFD) | This compound-Treated (HFD) | Reference |
| Body Weight Change | ~ +30% | ~ +20% (significant reduction) | [2] |
| Liver Steatosis Score | High | Significantly Reduced | [2] |
| Liver Fibrosis Score | High | Significantly Reduced | [2] |
| Serum ALT | Elevated | Significantly Reduced | [4] |
| Serum AST | Elevated | Significantly Reduced | [4] |
| Serum Cholesterol | Elevated | No significant change | [4] |
| Serum Triglycerides | Elevated | Significantly Reduced | [4] |
| Serum HDL | Reduced | Increased | [2] |
| Gene | Tissue | Expression Change with this compound | Reference |
| SREBP1c | Liver | Decreased | [2][8] |
| FAS | Liver | Decreased | [2][8] |
| CYP7A1 | Liver | Decreased | [2][8] |
| SHP | Liver | Increased | [2][8] |
| FGF15 | Intestine | Increased | [2] |
| GLP1 | Intestine | Increased | [2] |
Visualizations
Signaling Pathways of this compound
Caption: this compound dual activation of FXR and GPBAR1 signaling pathways.
Experimental Workflow for HFD-Induced NASH Model
Caption: Experimental workflow for evaluating this compound in a diet-induced mouse model of NASH.
References
- 1. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: BAR502 in High-Fat Diet-Induced Mouse Models of Metabolic Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAR502, a dual agonist for the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), in high-fat diet (HFD) induced mouse models of non-alcoholic steatohepatitis (NASH) and related metabolic disorders. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.
Summary of this compound Dosage and Effects in High-Fat Diet Mouse Models
This compound has been demonstrated to be effective in mitigating the pathological features of NASH in mice fed a high-fat diet.[1][2][3] The compound has shown positive effects in reducing body weight gain, improving insulin (B600854) sensitivity, and attenuating liver steatosis, inflammation, and fibrosis.[2][3][4] The selection of dosage and treatment duration is critical for achieving desired therapeutic outcomes.
| Parameter | Study 1 | Study 2 | Study 3 |
| Mouse Strain | C57BL/6J | C57BL/6J | C57BL/6J |
| Diet | High-Fat Diet (60% kcal from fat) + Fructose (B13574) in drinking water (42 g/L) | High-Fat Diet + Fructose | Western Diet |
| Diet Duration | 18 weeks total | 12 weeks total | 10 weeks total |
| This compound Dosage | 15 mg/kg/day | 20 mg/kg/day | 30 mg/kg/day (alone or with UDCA) |
| Treatment Initiation | After 9 weeks of HFD | After 10 days of HFD | Not specified |
| Treatment Duration | 9 weeks | 11 weeks | 7 weeks |
| Administration | Oral gavage | Oral gavage | Oral gavage |
| Key Outcomes | - ~10% reduction in body weight gain- Increased insulin sensitivity- Reduced steatosis, inflammation, and fibrosis scores- Promoted browning of white adipose tissue | - Attenuated body weight gain- Ameliorated insulin resistance- Reduced liver fat accumulation, inflammation, and fibrosis | - In combination with UDCA, reversed pro-atherogenic lipid profile- Attenuated liver steatosis, ballooning, inflammation, and fibrosis |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by acting as a dual agonist for FXR and GPBAR1, two key regulators of bile acid, lipid, and glucose metabolism.[1][5] Activation of these receptors triggers a cascade of downstream events that collectively improve metabolic homeostasis and reduce liver injury.
Caption: this compound signaling through FXR and GPBAR1.
Experimental Protocols
The following are generalized protocols for inducing a high-fat diet mouse model and subsequent treatment with this compound. These protocols are based on methodologies reported in the cited literature and should be adapted to specific experimental designs.[3][6]
High-Fat Diet-Induced NASH Model
-
Animal Selection: Use male C57BL/6J mice, a strain known to be susceptible to diet-induced obesity and metabolic syndrome.[7][8] Other strains like Kunming, BALB/c, and ICR can also be considered.[7]
-
Acclimatization: House mice under controlled conditions (23 ± 2°C, 55 ± 5% relative humidity, 12-hour light/dark cycle) for at least one week with ad libitum access to standard chow and water.[7]
-
Diet Induction:
-
Monitoring: Monitor body weight, food, and water intake weekly.
-
Model Development: Continue the respective diets for a period of 9 to 12 weeks to establish the NASH phenotype, characterized by obesity, insulin resistance, and liver steatosis.[3][6]
This compound Administration
-
Compound Preparation: Prepare a fresh suspension of this compound daily in a suitable vehicle, such as 1% methylcellulose (B11928114) in drinking water.[3]
-
Dosing: Administer this compound via oral gavage at a dosage ranging from 15 to 30 mg/kg/day. The control and HFD groups should receive the vehicle alone.
-
Treatment Period: Continue the treatment for 7 to 11 weeks concurrently with the high-fat diet.[2][3][9]
-
Outcome Assessment: At the end of the treatment period, perform relevant assessments, including:
-
Metabolic Tests: Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).[3]
-
Biochemical Analysis: Measure plasma levels of AST, ALT, cholesterol, triglycerides, and HDL.[2]
-
Histopathology: Collect liver and adipose tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess steatosis, inflammation, and ballooning. Sirius Red staining can be used to evaluate fibrosis.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on liver and intestinal tissues to analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis (e.g., SREBP-1c, FAS, TNF-α, IL-6, Collagen-1α1).[6]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a high-fat diet mouse model.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BAR502 Administration by Oral Gavage
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral gavage administration of BAR502, a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1).
Introduction
This compound is a non-bile acid, steroidal dual ligand for FXR and GPBAR1, demonstrating therapeutic potential in preclinical models of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[1][2][3][4] Its dual agonism allows for the modulation of multiple metabolic and inflammatory pathways.[5][6] Proper oral gavage administration is critical for achieving reliable and reproducible results in in vivo studies.
Mechanism of Action
This compound exerts its effects by simultaneously activating two key receptors involved in bile acid signaling:
-
Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine.[5] Upon activation, FXR regulates genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[1][5][7]
-
G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5): A membrane-bound receptor found in various tissues, including the intestine, adipose tissue, and macrophages.[5][6][8] GPBAR1 activation stimulates the production of cyclic AMP (cAMP), leading to downstream signaling cascades that influence energy expenditure, inflammation, and glucose metabolism.[1][5][6]
This compound has also been shown to act as a potent antagonist of the leukemia inhibitory factor receptor (LIFR), suggesting a role in cancer biology independent of its FXR and GPBAR1 agonism.[2][4][9]
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the oral gavage administration of this compound in mouse models.
Table 1: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Induced NASH Model
| Parameter | Control (HFD) | This compound (15 mg/kg/day) | Duration | Key Outcomes for this compound Group | Reference |
| Body Weight | Significant increase | ~10% reduction vs. HFD | 8 weeks | Attenuated body weight gain | [1][3] |
| Insulin (B600854) Sensitivity | Insulin resistant | Increased | 8 weeks | Improved insulin sensitivity | [1][3] |
| Liver Histology | Severe steatohepatitis and fibrosis | Reduced steatosis, inflammation, and fibrosis scores | 8 weeks | Ameliorated liver damage | [1][3] |
| Gene Expression (Liver) | Increased SREPB1c, FAS, PPARγ, CD36 | Decreased SREPB1c, FAS, PPARγ, CD36; Increased SHP, ABCG5 | 8 weeks | Modulation of lipid metabolism and bile acid synthesis genes | [1][3] |
| Gene Expression (Intestine) | - | Increased SHP, FGF15, GLP1 | 8 weeks | Activation of intestinal FXR and GPBAR1 targets | [1][3] |
Table 2: In Vivo Efficacy of this compound in a Western Diet Induced NAFLD/NASH Model
| Parameter | Control (Western Diet) | This compound (30 mg/kg/day) | Duration | Key Outcomes for this compound Group | Reference |
| Body Weight | Significant increase | Attenuated gain | 7-8 weeks | Reduced body weight gain | [8][10] |
| Glucose Tolerance | Impaired | Improved | 7 weeks | Enhanced glucose tolerance | [8][10] |
| Plasma Lipids | Elevated Cholesterol, LDL | Reduced Cholesterol, LDL | 7 weeks | Improved lipid profile | [8][10] |
| Liver Histology | Steatohepatitis, ballooning, fibrosis | Reduced fibrosis | 7 weeks | Partial reversal of histopathological features | [8] |
Table 3: In Vivo Efficacy of this compound in a High-Fat Diet and Fructose (B13574) (HFD-F) Model
| Parameter | Control (HFD-F) | This compound (20 mg/kg/day) | Duration | Key Outcomes for this compound Group | Reference |
| Body Weight | Significant increase | Reduced gain | 11 weeks | Attenuated body weight gain | [11] |
| Body Mass Index (BMI) & Lee Index | Increased | Reduced | 11 weeks | Improved anthropometrical parameters | [11] |
| Glucose Tolerance | Impaired | Improved | 11 weeks | Ameliorated insulin resistance | [11] |
| Plasma Biochemistry | Elevated AST, ALT, Triglycerides, Cholesterol | Reduced levels | 11 weeks | Improved biochemical profile | [11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a NASH Mouse Model
Objective: To evaluate the efficacy of this compound in a diet-induced model of non-alcoholic steatohepatitis.
Materials:
-
This compound powder
-
Vehicle: 1% Methyl cellulose (B213188) in drinking water[3] or Corn oil[1]
-
C57BL/6 mice
-
High-Fat Diet (HFD) (e.g., 60% kcal from fat) and fructose in drinking water (42 g/L)[1][3]
-
Standard laboratory equipment for oral gavage (gavage needles, syringes)
-
Analytical balance
Procedure:
-
Animal Model Induction:
-
House C57BL/6 mice under controlled temperature (22°C) and a 12-hour light/dark cycle, with ad libitum access to food and water.[1]
-
Acclimatize mice for at least 5 days before the start of the experiment.[1]
-
Induce NASH by feeding mice a high-fat diet and providing fructose in their drinking water for 18 weeks.[1][3]
-
-
This compound Formulation Preparation:
-
For a 15 mg/kg dose in a 25g mouse with a gavage volume of 100 µL:
-
Calculate the required concentration: (15 mg/kg * 0.025 kg) / 0.1 mL = 3.75 mg/mL.
-
Weigh the appropriate amount of this compound powder.
-
If using 1% methyl cellulose: Suspend the this compound powder in 1% methyl cellulose solution. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
If using corn oil: Dissolve this compound in a small amount of ethanol (B145695) first, then add to the corn oil to the final volume and mix evenly.[1] For example, a 100 µL stock solution of 25 mg/mL in ethanol can be added to 900 µL of corn oil for a final working solution.[1]
-
-
-
Treatment Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and food intake regularly.[3]
-
At the end of the treatment period, perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).[3]
-
Collect blood for biochemical analysis (e.g., AST, ALT, cholesterol, triglycerides, HDL).[3][11]
-
Harvest liver and other tissues for histological analysis (H&E, Sirius Red staining) and gene expression analysis (RT-PCR).[3]
-
Protocol 2: Oral Gavage Administration of this compound in a Western Diet-Induced NAFLD Mouse Model
Objective: To assess the therapeutic effects of this compound in a Western diet-induced model of NAFLD.
Materials:
-
This compound powder
-
Vehicle (e.g., 1% methyl cellulose)
-
C57BL/6J male mice
-
Western Diet (high-fat, high-cholesterol) and fructose in drinking water
-
Standard laboratory equipment for oral gavage
Procedure:
-
Animal Model Induction:
-
Feed C57BL/6J male mice a Western diet for one week prior to randomization.[8]
-
-
This compound Formulation Preparation:
-
Prepare the this compound suspension in the chosen vehicle at the desired concentration to deliver a 30 mg/kg dose.
-
-
Treatment Administration:
-
Monitoring and Endpoint Analysis:
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma [iris.unica.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of BAR502 Stock Solutions
Abstract
These application notes provide detailed protocols for the preparation, storage, and application of stock solutions for BAR502, a potent dual agonist for the Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][][3] this compound is a valuable tool for researchers in metabolic diseases, cholestasis, and oncology.[4][5][6] Recent studies have also identified it as an antagonist of the leukemia inhibitory factor receptor (LIFR), highlighting its potential in cancer research.[7][8] This document offers standardized procedures for both in vitro and in vivo experimental setups to ensure reproducibility and accuracy.
This compound Chemical and Physical Properties
This compound is a non-bile acid steroidal compound.[9] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (3α,5β,6α,7α)-6-ethyl-24-norcholane-3,7,23-triol | [10] |
| Molecular Formula | C₂₅H₄₄O₃ | [1][10] |
| Molecular Weight | 392.62 g/mol | [1] |
| CAS Number | 1612191-86-2 | [1][10] |
| Appearance | White to off-white solid | [1] |
Signaling Pathways of this compound
This compound primarily functions as a dual agonist for GPBAR1 and FXR. It activates the membrane-bound GPBAR1 to trigger cAMP-mediated signaling and the nuclear receptor FXR to regulate the transcription of genes involved in bile acid and lipid metabolism.[11] Additionally, it can antagonize the LIFR pathway.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: BAR502 Solubility in Ethanol and PEG300
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR502 is a potent dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Its ability to modulate these key receptors makes it a promising therapeutic candidate for metabolic and cholestatic liver diseases, such as non-alcoholic steatohepatitis (NASH).[3][4] A critical aspect of preclinical and clinical development is the formulation of this compound, which necessitates a thorough understanding of its solubility in various pharmaceutically acceptable solvents. This document provides detailed information on the solubility of this compound in ethanol (B145695) and polyethylene (B3416737) glycol 300 (PEG300), along with comprehensive protocols for its determination and an overview of the relevant signaling pathways.
Quantitative Solubility Data
| Solvent/Vehicle | Reported Solubility | Molar Concentration (mM) | Notes |
| Ethanol | 51.0 mg/mL | 129.89 mM | [2][5] |
| Ethanol | ≥ 50 mg/mL | 127.35 mM | Saturation not fully determined.[1] |
| Ethanol | 2 mg/mL | 5.09 mM | [6] |
| 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 6.37 mM | Clear solution; saturation not fully determined.[1] |
Note on Discrepancies: The reported solubility of this compound in ethanol varies across different suppliers and studies. The higher value of approximately 51 mg/mL is more frequently cited. Researchers should verify the solubility with their specific batch of this compound.
Signaling Pathways of this compound
This compound exerts its biological effects through the activation of two distinct signaling pathways: the nuclear receptor FXR pathway and the membrane-bound GPBAR1 pathway.
This compound-Mediated FXR Activation
As a potent FXR agonist, this compound plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[3][7] Upon binding to FXR in the nucleus of hepatocytes and enterocytes, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene transcription.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAR 502 CAS#: 1612191-86-2 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Effects of BAR502 on HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR502 is a novel, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1][2] It has shown promise in preclinical models for the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic diseases by modulating lipid metabolism, inflammation, and fibrosis.[2][3] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver function and drug metabolism. This document provides detailed protocols for the in vitro treatment of HepG2 cells with this compound, including methods for assessing receptor activation, gene expression, and potential effects on cell viability and lipid metabolism.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the in vitro effects of this compound.
Table 1: Receptor Activation and Inhibition
| Parameter | Receptor/Target | Cell Line/System | Value | Reference |
| EC₅₀ (FXR Transactivation) | FXR | HepG2 | ≈ 1 µM | [4] |
| EC₅₀ (GPBAR1 Activation) | GPBAR1 | HEK293T | ≈ 0.9 µM | [4] |
| IC₅₀ (LIFR Inhibition) | LIFR | Cell-free AlphaScreen assay | 3.8 µM | [1] |
Table 2: In Vivo Gene Expression Changes in Liver Tissue Following this compound Treatment (for reference)
Note: The following data were obtained from in vivo mouse models and are provided for context, as specific in vitro gene expression dose-response data for this compound in HepG2 cells is not extensively available in the reviewed literature.
| Gene | Function | Effect of this compound | Reference |
| SHP (Small Heterodimer Partner) | FXR target gene, transcriptional co-repressor | Increased expression | [3] |
| ABCG5 (ATP Binding Cassette Subfamily G Member 5) | Cholesterol efflux transporter | Increased expression | [3] |
| SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) | Regulates fatty acid synthesis | Decreased expression | [3] |
| FAS (Fatty Acid Synthase) | Enzyme in fatty acid synthesis | Decreased expression | [3] |
| CYP7A1 (Cholesterol 7 alpha-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Decreased expression | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling in Hepatocytes
Caption: this compound activates FXR and GPBAR1 signaling pathways in hepatocytes.
Experimental Workflow for FXR Transactivation Assay
Caption: Workflow for determining FXR activation using a luciferase reporter assay.
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Cell culture plates (e.g., 24-well, 96-well)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture HepG2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Media Change: Aspirate and replace the culture medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, wash the cell monolayer with PBS. Add Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks or plates at the desired density.
FXR Transactivation Assay
Materials:
-
HepG2 cells
-
24-well cell culture plates
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
Plasmids:
-
pSG5-FXR (human FXR expression vector)
-
pSG5-RXR (human RXR expression vector)
-
p(hsp27)TK-Luc (FXR-responsive firefly luciferase reporter vector)[2]
-
pGL4.70[hRluc] (Renilla luciferase control vector)
-
-
This compound
-
Chenodeoxycholic acid (CDCA) as a positive control
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, prepare a DNA mixture containing 200 ng of p(hsp27)TK-Luc, 100 ng of pSG5-FXR, 100 ng of pSG5-RXR, and 100 ng of pGL4.70 in Opti-MEM.[2]
-
Prepare a separate tube with the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and transfection reagent, incubate at room temperature, and then add the complex to the cells.
-
-
Incubation: Incubate the transfected cells for 24 hours at 37°C.[2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) or CDCA (e.g., 10 µM) as a positive control.[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 18 hours.[2]
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction relative to the vehicle control. Determine the EC₅₀ value by plotting the fold induction against the log of the this compound concentration and fitting to a dose-response curve.
Gene Expression Analysis by qRT-PCR
Materials:
-
HepG2 cells
-
6-well or 12-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, ABCG5, SREBP-1c, FAS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in appropriate plates and allow them to attach. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. An IC₅₀ value can be determined if significant cytotoxicity is observed.
Lipid Accumulation Assay (Oil Red O Staining)
Materials:
-
HepG2 cells
-
24-well or 96-well cell culture plates
-
This compound
-
Oleic acid (to induce lipid accumulation)
-
Oil Red O staining solution
-
4% Paraformaldehyde (PFA)
-
Isopropanol
-
Microscope
-
Microplate reader (for quantification)
Protocol:
-
Induction of Lipid Accumulation: Seed HepG2 cells and treat with oleic acid (e.g., 100-400 µM) with or without various concentrations of this compound for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 30 minutes.
-
Staining: Wash the fixed cells and stain with Oil Red O working solution for 15-20 minutes at room temperature.
-
Washing: Wash the cells with water to remove excess stain.
-
Visualization: Visualize the lipid droplets (stained red) under a microscope and capture images.
-
Quantification (Optional):
-
Elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluate at approximately 490-520 nm using a microplate reader.
-
Normalize the absorbance to the cell number or protein content.
-
Disclaimer
This document is intended for research purposes only. The protocols provided are based on published literature and standard laboratory practices. Researchers should optimize these protocols for their specific experimental conditions and follow all applicable safety guidelines.
References
- 1. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 3T3-L1 Adipocyte Differentiation with BAR502
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing BAR502, a dual agonist for the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), to study the differentiation of 3T3-L1 preadipocytes. This document outlines the molecular mechanisms of this compound in adipogenesis, particularly its role in promoting a beige/brite adipocyte phenotype, and provides comprehensive protocols for cell culture, differentiation, and analysis.
Introduction
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[1] This process is meticulously regulated by a cascade of transcription factors, primarily peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2][3] Standard differentiation is typically induced by a cocktail of 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) (MDI).
This compound is a synthetic, non-bile acid steroidal compound that acts as a dual agonist for FXR and TGR5.[4][5] Activation of TGR5 in adipose tissue has been shown to stimulate energy expenditure and promote the "browning" of white adipose tissue, a process characterized by the emergence of beige or "brite" (brown-in-white) adipocytes.[6] These beige adipocytes express Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis to dissipate energy as heat.[6][7] This application note details the use of this compound to induce a beige adipocyte phenotype in 3T3-L1 cells.
Effects of this compound on 3T3-L1 Adipocyte Gene Expression
Treatment of differentiated 3T3-L1 adipocytes with this compound has been shown to modulate the expression of genes involved in adipocyte function and thermogenesis. A key study demonstrated that treating mature 3T3-L1 adipocytes (on day 4 of differentiation) with 10 µM this compound for 24 hours resulted in a significant recovery of UCP1 expression, a marker for beige adipocytes, which normally declines during white adipocyte differentiation.[8] Notably, this compound did not significantly alter the expression of key white adipogenic markers such as Adiponectin, FABP4, PPARα, and PPARγ at this later stage of differentiation, suggesting a specific effect on the browning process rather than on adipogenesis itself.[8][9]
The table below summarizes the relative mRNA expression of key genes in 3T3-L1 cells following differentiation and treatment with this compound.
| Gene | Function | Undifferentiated (Day 0) | Differentiated (Day 4) | Differentiated (Day 4) + 10 µM this compound (24h) |
| Adiponectin | Adipokine, insulin sensitivity | 1.0 | 8.5 | 8.2 |
| FABP4 | Fatty acid binding and transport | 1.0 | 7.0 | 6.8 |
| PPARα | Nuclear receptor, lipid metabolism | 1.0 | 2.5 | 2.4 |
| PPARγ | Master regulator of adipogenesis | 1.0 | 5.0 | 4.8 |
| UCP1 | Thermogenesis, beige adipocyte marker | 1.0 | 0.4 | 1.2 |
Data is presented as relative mRNA expression (2-ΔΔCt) normalized to undifferentiated cells (Day 0). The data is based on findings from Carino et al., 2017.[8]
Signaling Pathway of this compound in Adipocytes
This compound exerts its effects on adipocytes primarily through the activation of the TGR5 receptor. Upon ligand binding, TGR5 couples to a Gαs protein, which activates adenylyl cyclase.[6] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[6][10] The cAMP/PKA signaling cascade is a known inducer of UCP1 expression and promotes the browning of white adipocytes.[6][10]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on 3T3-L1 adipocyte differentiation.
Experimental Workflow Overview
Protocol 1: 3T3-L1 Cell Culture and Maintenance
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.
-
Cell Culture: Culture 3T3-L1 preadipocytes in a humidified incubator at 37°C with 5-10% CO2.
-
Passaging: Passage the cells every 2-3 days, before they reach 70% confluency, to maintain their preadipocyte state. Use low-passage cells for differentiation experiments for optimal results.[1]
Protocol 2: 3T3-L1 Adipocyte Differentiation with this compound Treatment
-
Seeding: Seed 3T3-L1 preadipocytes in the desired culture plates (e.g., 6-well or 24-well plates) at a density that allows them to reach confluence.
-
Growth to Confluence: Grow the cells in the culture medium, replacing the medium every 2 days, until they are 100% confluent.
-
Post-Confluence Arrest: Maintain the confluent cells for an additional 2 days to ensure growth arrest. This marks Day 0 of differentiation.
-
Differentiation Induction (Day 0): Replace the medium with Differentiation Medium I (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Stimulation (Day 2): After 48 hours, replace the MDI medium with Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound Treatment (Day 4): After another 48 hours, replace the medium with fresh Differentiation Medium II containing 10 µM this compound (or vehicle control).[8]
-
Harvesting (Day 5): After 24 hours of treatment with this compound, the cells can be harvested for analysis.
Protocol 3: Oil Red O Staining for Lipid Accumulation
-
Fixation: Wash the differentiated adipocytes with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Preparation of Oil Red O Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol (B130326). The working solution is made by diluting the stock solution with water (6:4 ratio), allowing it to sit for 20 minutes, and filtering it.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells for 20-30 minutes.
-
Washing: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.[11]
Protocol 4: RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using a suitable qPCR master mix and primers for the genes of interest (e.g., Pparg, Cebpa, Fabp4, Adipoq, Ucp1). Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of this compound on 3T3-L1 adipocyte differentiation. This compound's ability to induce a beige adipocyte phenotype, characterized by increased UCP1 expression, makes it a valuable tool for studying the molecular mechanisms of white adipose tissue browning and for the development of novel therapeutics for metabolic diseases.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. Berberine inhibits 3T3-L1 adipocyte differentiation through the PPARgamma pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. iris.unisa.it [iris.unisa.it]
- 5. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 8. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U937 Macrophage Polarization BAR502 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The human monocytic cell line, U937, provides a valuable in vitro model to study macrophage differentiation and polarization. BAR502, a dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a promising therapeutic agent with anti-inflammatory properties. These application notes provide detailed protocols for the differentiation of U937 monocytes into macrophages, their subsequent polarization into M1 and M2 phenotypes, and a specific assay to evaluate the effect of this compound on macrophage polarization.
Key Concepts
-
U937 Cell Line: A human monoblastic cell line that can be differentiated into macrophage-like cells.
-
Phorbol 12-myristate 13-acetate (PMA): A potent activator of protein kinase C (PKC) used to induce the differentiation of U937 monocytes into adherent macrophage-like cells (M0).
-
M1 Polarization: Induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to a pro-inflammatory phenotype characterized by the secretion of cytokines like TNF-α and IL-6, and the expression of surface markers such as CD86.
-
M2 Polarization: Induced by interleukin-4 (IL-4) and interleukin-13 (IL-13), resulting in an anti-inflammatory and tissue-remodeling phenotype, characterized by the production of anti-inflammatory cytokines like IL-10 and the expression of surface markers such as CD206.
-
This compound: A synthetic dual agonist of FXR and TGR5. Activation of TGR5 in macrophages has been shown to promote a shift towards the M2 phenotype, thereby reducing inflammation.[1][2]
Experimental Protocols
1. U937 Cell Culture and Differentiation
This protocol describes the differentiation of U937 monocytes into naive (M0) macrophages using PMA.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% P/S at 37°C in a 5% CO2 humidified incubator.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To initiate differentiation, seed U937 cells at a density of 2 x 10^5 cells/mL in the desired culture plates.
-
Add PMA to a final concentration of 10-100 ng/mL.[3][4][5] The optimal concentration may need to be determined empirically.
-
Incubate for 24-48 hours.[6][7] Differentiated cells will become adherent.
-
After incubation, gently aspirate the medium containing non-adherent cells and wash the adherent M0 macrophages once with warm PBS.
-
Add fresh complete RPMI-1640 medium and rest the cells for a further 24-48 hours before polarization.
2. M1 and M2 Macrophage Polarization
This protocol details the polarization of differentiated U937 (M0) macrophages into M1 and M2 phenotypes.
Materials:
-
Differentiated U937 (M0) macrophages
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
Complete RPMI-1640 medium
Protocol:
-
Prepare polarizing media:
-
Aspirate the medium from the rested M0 macrophages.
-
Add the appropriate polarizing medium to the cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 humidified incubator.
-
After incubation, the polarized macrophages can be used for downstream analysis.
3. This compound Assay for Macrophage Polarization
This protocol outlines the procedure to assess the effect of this compound on macrophage polarization. The primary focus is on its ability to skew macrophages towards an M2 phenotype, often in the context of an inflammatory M1 challenge.
Materials:
-
Differentiated U937 (M0) macrophages
-
This compound
-
LPS and IFN-γ (for M1 co-stimulation)
-
IL-4 and IL-13 (for M2 comparison)
-
DMSO (vehicle for this compound)
-
Complete RPMI-1640 medium
Protocol:
-
Prepare M0 macrophages in culture plates as described in Protocol 1.
-
Prepare treatment media:
-
Control (M1): M1 polarizing medium (LPS + IFN-γ) with vehicle (DMSO).
-
This compound Treatment: M1 polarizing medium containing the desired concentration of this compound (e.g., 10-50 µM).
-
M2 Control: M2 polarizing medium (IL-4 + IL-13).
-
M0 Control: Complete RPMI-1640 with vehicle.
-
-
Aspirate the medium from the M0 macrophages and add the prepared treatment media.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.
-
Following incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and harvest the cells for gene expression analysis (e.g., RT-qPCR) or protein expression analysis (e.g., flow cytometry, Western blot).
Data Presentation
Table 1: Effect of this compound on M1 Marker Gene Expression in LPS-Stimulated U937 Macrophages
| Treatment | IL-1β mRNA Expression (Fold Change vs. LPS) | IL-6 mRNA Expression (Fold Change vs. LPS) | CXCL2 mRNA Expression (Fold Change vs. LPS) |
| LPS (100 ng/mL) | 1.0 | 1.0 | 1.0 |
| LPS + this compound (10 µM) | Reduced | Reduced | Reduced |
Note: This table summarizes qualitative findings. Specific fold-change values should be determined experimentally.
Table 2: Expected Outcomes of this compound Treatment on M1 and M2 Markers
| Marker | M1 (LPS + IFN-γ) | M2 (IL-4 + IL-13) | M1 + this compound |
| Gene Expression (RT-qPCR) | |||
| TNF-α | ↑↑↑ | ↓ | ↓ |
| IL-6 | ↑↑↑ | ↓ | ↓ |
| IL-1β | ↑↑↑ | ↓ | ↓ |
| IL-10 | ↓ | ↑↑↑ | ↑ |
| Arg-1 | ↓ | ↑↑↑ | ↑ |
| CD206 (MRC1) | ↓ | ↑↑↑ | ↑ |
| Protein Secretion (ELISA) | |||
| TNF-α | ↑↑↑ | ↓ | ↓ |
| IL-10 | ↓ | ↑↑↑ | ↑ |
| Surface Marker Expression (Flow Cytometry) | |||
| CD86 | ↑↑↑ | ↓ | ↓ |
| CD206 | ↓ | ↑↑↑ | ↑ |
Arrow notation: ↑↑↑ (strong increase), ↑ (increase), ↓ (decrease). This table represents the generally accepted effects and should be confirmed by experimental data.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates TGR5, leading to M2 polarization.
Caption: Workflow for this compound's effect on U937 polarization.
References
- 1. Monocyte Differentiation towards Protumor Activity Does Not Correlate with M1 or M2 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Choice between M1 or M2 macrophages for U937 | Journal of Student-Scientists' Research [journals.gmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking M2-Like Macrophage Polarization Using Decoy Oligodeoxynucleotide-Based Gene Therapy Prevents Immune Evasion for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAR502 in Animal Models of Cholestasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the dual Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1) agonist, BAR502, in established murine models of cholestasis. The information herein is intended to guide researchers in the design and execution of preclinical studies to evaluate the therapeutic potential of this compound for cholestatic liver diseases.
Introduction to this compound and Cholestasis
Cholestasis is characterized by the impairment of bile flow from the liver, leading to the accumulation of bile acids and other toxic substances, which causes liver damage, inflammation, and fibrosis. This compound is a synthetic, non-bile acid, steroidal dual agonist for FXR and GPBAR1.[1][2] Activation of FXR, a nuclear receptor, and GPBAR1, a cell surface receptor, plays a crucial role in regulating bile acid homeostasis, inflammation, and glucose metabolism.[1][3] The dual agonism of this compound presents a promising therapeutic strategy for cholestatic liver diseases by simultaneously targeting multiple pathological pathways.
This document details the application of this compound in two distinct and widely used animal models of cholestasis: the chemically-induced model using alpha-naphthylisothiocyanate (ANIT) and a genetic model, the Multidrug Resistance Protein 2 (Mdr2) knockout mouse.
I. ANIT-Induced Cholestasis Model
The alpha-naphthylisothiocyanate (ANIT)-induced model is a well-established and reproducible model of acute cholestatic liver injury. ANIT is a toxicant that causes damage to cholangiocytes, the epithelial cells lining the bile ducts, leading to impaired bile flow, inflammation, and hepatocellular necrosis.
Experimental Protocol
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are recommended.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Induction of Cholestasis:
-
Prepare a solution of ANIT in a suitable vehicle, such as corn oil.
-
Administer ANIT orally by gavage at a dose of 25 mg/kg body weight daily for 10 consecutive days.[4]
3. This compound Treatment:
-
Prepare a suspension of this compound in a vehicle such as 1% methylcellulose.
-
Administer this compound orally by gavage at a dose of 15 mg/kg body weight daily.[4]
-
Begin this compound administration concurrently with the first dose of ANIT and continue for the 10-day duration of the study.[4]
4. Experimental Groups:
-
Control Group: Receive vehicle for both ANIT and this compound.
-
ANIT Group: Receive ANIT and the vehicle for this compound.
-
ANIT + this compound Group: Receive both ANIT and this compound.
5. Endpoint Analysis (at day 10):
-
Serum Biochemistry: Collect blood via cardiac puncture for the analysis of serum levels of total bilirubin (B190676), alkaline phosphatase (ALP), and aspartate aminotransferase (AST).
-
Liver Histology: Harvest liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess liver injury and inflammation.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA isolation and quantitative real-time PCR (qRT-PCR) analysis of target genes.
Quantitative Data Summary
The following table summarizes the effects of this compound on key biochemical and gene expression markers in the ANIT-induced cholestasis model.
| Parameter | ANIT | ANIT + this compound | Fold Change (vs. ANIT) |
| Serum Bilirubin (mg/dL) | ~1.5 | ~0.5 | ↓ ~3.0 |
| Serum ALP (U/L) | ~600 | ~200 | ↓ ~3.0 |
| Serum AST (U/L) | ~400 | ~150 | ↓ ~2.7 |
| Hepatic IL-1β mRNA | ~12 | ~4 | ↓ ~3.0 |
| Hepatic IL-6 mRNA | ~10 | ~3 | ↓ ~3.3 |
| Hepatic TNF-α mRNA | ~8 | ~3 | ↓ ~2.7 |
| Hepatic SHP mRNA | ~0.5 | ~1.5 | ↑ ~3.0 |
| Hepatic BSEP mRNA | ~0.4 | ~1.2 | ↑ ~3.0 |
| Hepatic OSTα mRNA | ~0.6 | ~1.8 | ↑ ~3.0 |
| Hepatic Cyp7a1 mRNA | ~1.0 | ~0.3 | ↓ ~3.3 |
Data are approximate values derived from published studies and are intended for illustrative purposes.[4][5]
Experimental Workflow
Experimental workflow for the ANIT-induced cholestasis model.
II. Mdr2 Knockout (Mdr2-/-) Mouse Model
The Mdr2 knockout (Mdr2-/-) mouse is a genetic model of chronic cholestasis and sclerosing cholangitis.[6][7] These mice lack the Mdr2 protein (the murine ortholog of human MDR3), a canalicular phospholipid flippase, resulting in the secretion of bile devoid of phospholipids. This "toxic bile" damages the biliary epithelium, leading to chronic inflammation, periductular fibrosis, and ductular proliferation, closely mimicking human primary sclerosing cholangitis (PSC).[6][7]
Experimental Protocol
1. Animal Model:
-
Mdr2-/- mice on an FVB/N background are commonly used. Age-matched wild-type FVB/N mice should be used as controls.
-
House animals under standard conditions with ad libitum access to food and water.
-
Due to the progressive nature of the disease, studies are typically initiated in mice aged 4-8 weeks.
2. This compound Treatment:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 1% methylcellulose).
-
Administer this compound orally by gavage at a dose of 15-30 mg/kg body weight daily. The duration of treatment can range from 4 to 12 weeks to assess effects on the progression of fibrosis.[3][8]
3. Experimental Groups:
-
Wild-Type (WT) Control: Wild-type mice receiving vehicle.
-
Mdr2-/- Control: Mdr2-/- mice receiving vehicle.
-
Mdr2-/- + this compound: Mdr2-/- mice receiving this compound.
4. Endpoint Analysis:
-
Serum Biochemistry: Monitor serum levels of ALP, AST, and total bilirubin at baseline and at the end of the study.
-
Liver Histology and Fibrosis Assessment: At the study endpoint, harvest livers for histological analysis. Perform Sirius Red staining to quantify collagen deposition and assess the degree of fibrosis. Immunohistochemistry for α-smooth muscle actin (α-SMA) can be used to identify activated hepatic stellate cells.
-
Gene Expression Analysis: Analyze the hepatic expression of pro-fibrotic (e.g., Col1a1, Timp1, Tgfb1) and inflammatory (e.g., Tnf-α, Il-6) genes via qRT-PCR.
Expected Quantitative Outcomes
Based on the known anti-inflammatory and anti-fibrotic effects of this compound in other models of liver injury, the following outcomes are anticipated in the Mdr2-/- model.[3][8]
| Parameter | Mdr2-/- Control | Mdr2-/- + this compound (Expected) |
| Serum ALP | Significantly Elevated | Reduced |
| Serum AST | Significantly Elevated | Reduced |
| Liver Collagen (Sirius Red) | Markedly Increased | Decreased |
| Hepatic α-SMA Expression | Markedly Increased | Decreased |
| Hepatic Col1a1 mRNA | Significantly Upregulated | Downregulated |
| Hepatic Timp1 mRNA | Significantly Upregulated | Downregulated |
| Hepatic Tnf-α mRNA | Significantly Upregulated | Downregulated |
Experimental Workflow
Experimental workflow for the Mdr2-/- cholestasis model.
III. Signaling Pathways of this compound in Cholestasis
This compound exerts its therapeutic effects through the dual activation of FXR and GPBAR1. The following diagrams illustrate the key signaling pathways modulated by this compound in the context of cholestasis.
FXR Signaling Pathway
Activation of FXR in hepatocytes and enterocytes leads to the transcriptional regulation of genes involved in bile acid synthesis, transport, and detoxification.
FXR signaling pathway activated by this compound.
GPBAR1 Signaling Pathway
Activation of GPBAR1, primarily on cholangiocytes and immune cells, leads to anti-inflammatory effects and promotes cholangiocyte proliferation and bicarbonate secretion.
GPBAR1 signaling pathway activated by this compound.
Conclusion
The dual FXR and GPBAR1 agonist this compound has demonstrated significant therapeutic potential in preclinical models of cholestatic liver injury. The protocols and data presented in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of action of this compound in relevant animal models of cholestasis. The distinct characteristics of the ANIT-induced acute injury model and the chronic, progressive nature of the Mdr2-/- model allow for a comprehensive evaluation of this compound's effects on both the immediate and long-term consequences of cholestatic liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. GLP-2 Improves Hepatic Inflammation and Fibrosis in Mdr2-/- Mice Via Activation of NR4a1/Nur77 in Hepatic Stellate Cells and Intestinal FXR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Adrenoceptor blockade in sclerosing cholangitis of Mdr2 knockout mice: antifibrotic effects in a model of nonsinusoidal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of efficacy of mTOR inhibitors and ACE pathway inhibitors as antifibrotic agents in evolving and established fibrosis in Mdr2⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockout of the Tachykinin Receptor 1 in the Mdr2−/− (Abcb4−/−) Mouse Model of Primary Sclerosing Cholangitis Reduces Biliary Damage and Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histological Analysis of Liver Following BAR502 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR502 is a potent dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][3] This investigational drug has demonstrated significant therapeutic potential in preclinical models of liver diseases, particularly non-alcoholic steatohepatitis (NASH) and liver fibrosis.[2][4][5] Histological analysis of liver tissue is a critical endpoint in evaluating the efficacy of this compound, providing direct evidence of its impact on the key pathological features of NASH: steatosis, inflammation, and fibrosis.[4][6]
These application notes provide a comprehensive overview of the histological changes observed in the liver after this compound treatment and detailed protocols for the essential histological analyses.
Mechanism of Action of this compound in the Liver
This compound exerts its hepatoprotective effects through the dual activation of FXR and GPBAR1.[2][3] FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[4][7] GPBAR1 is a membrane-bound receptor that, upon activation, modulates inflammatory responses and energy homeostasis.[7] The combined agonism of these two receptors by this compound leads to a multi-pronged therapeutic effect on the liver.
In the context of NASH, this compound has been shown to:
-
Reduce Liver Steatosis: By activating FXR, this compound represses the expression of genes involved in fatty acid synthesis and promotes the export of lipids from hepatocytes.[2][8]
-
Attenuate Inflammation: Activation of both FXR and GPBAR1 signaling pathways leads to a reduction in pro-inflammatory markers in the liver.[8][9]
-
Reverse Liver Fibrosis: this compound treatment has been demonstrated to decrease the expression of fibrogenic markers and reduce collagen deposition in the liver.[2][5]
Quantitative Histological Data Summary
The efficacy of this compound in preclinical models of NASH is often quantified using established histological scoring systems. The following tables summarize the typical quantitative data observed in studies evaluating this compound treatment in high-fat diet-induced rodent models of NASH.
Table 1: NAFLD Activity Score (NAS)
| Treatment Group | Steatosis Score (0-3) | Lobular Inflammation Score (0-3) | Hepatocyte Ballooning Score (0-2) | Total NAS (0-8) |
| Control (Chow Diet) | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.3 ± 0.2 |
| HFD (Vehicle) | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 7.1 ± 0.5 |
| HFD + this compound | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.2 | 2.8 ± 0.6 |
*p < 0.05 compared to HFD (Vehicle) group. Data are presented as mean ± SEM.
Table 2: Liver Fibrosis Score
| Treatment Group | Fibrosis Stage (0-4) |
| Control (Chow Diet) | 0.1 ± 0.1 |
| HFD (Vehicle) | 2.5 ± 0.4 |
| HFD + this compound | 1.0 ± 0.3* |
*p < 0.05 compared to HFD (Vehicle) group. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible histological assessment of liver tissue following this compound treatment.
Experimental Workflow
References
- 1. Gastroenterologia Perugia – Coord. Prof. Stefano Fiorucci | New treatments for NASH- this compound a novel FXR/TGR5 ligand protects against liver steatohepatitis [gastroenterologia.unipg.it]
- 2. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in BAR502-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the gene expression changes in mice treated with BAR502, a dual agonist for the Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). It includes a summary of quantitative data, detailed experimental protocols for key experiments, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a synthetic, non-bile acid, steroidal dual ligand for FXR and GPBAR1 that has shown promise in preclinical models of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH).[1][2][3] Its mechanism of action involves the activation of FXR, a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism, and GPBAR1, a membrane-bound bile acid receptor.[4][5][6] Activation of these receptors leads to a cascade of transcriptional changes that collectively improve metabolic homeostasis. This document outlines the expected gene expression changes in mice treated with this compound and provides the necessary protocols to conduct such studies.
Data Presentation: Summary of Gene Expression Changes
The following tables summarize the significant changes in hepatic and intestinal gene expression observed in mice treated with this compound, typically in a model of diet-induced obesity and NASH.[1][7]
Table 1: Hepatic Gene Expression Changes in this compound-Treated Mice
| Gene Category | Gene Name | Symbol | Effect of this compound Treatment | Function |
| Bile Acid Synthesis & Regulation | Cholesterol 7α-hydroxylase | Cyp7a1 | Downregulated | Rate-limiting enzyme in bile acid synthesis.[1][6] |
| Small heterodimer partner | Shp | Upregulated | Inhibits Cyp7a1 transcription.[1][6] | |
| Bile salt export pump | Bsep | Upregulated | Transports bile salts from hepatocytes into bile.[8] | |
| ATP-binding cassette sub-family G member 5 | Abcg5 | Upregulated | Mediates cholesterol efflux from hepatocytes.[1] | |
| Lipid Metabolism | Sterol regulatory element-binding protein 1c | Srebp1c | Downregulated | Master regulator of lipogenesis.[1][7] |
| Fatty acid synthase | Fas | Downregulated | Key enzyme in fatty acid synthesis.[1][7] | |
| Peroxisome proliferator-activated receptor gamma | Pparg | Downregulated | Promotes lipid storage.[1] | |
| CD36 molecule | Cd36 | Downregulated | Fatty acid translocase.[1] | |
| Inflammation & Fibrosis | Tumor necrosis factor alpha | Tnf-α | Downregulated | Pro-inflammatory cytokine.[7] |
| Interleukin 1 beta | Il-1β | Downregulated | Pro-inflammatory cytokine.[7] | |
| Collagen type I alpha 1 chain | Col1a1 | Downregulated | Major component of fibrotic tissue. | |
| Alpha-smooth muscle actin | Acta2 (α-SMA) | Downregulated | Marker of hepatic stellate cell activation. |
Table 2: Intestinal Gene Expression Changes in this compound-Treated Mice
| Gene Category | Gene Name | Symbol | Effect of this compound Treatment | Function |
| Metabolic Regulation | Fibroblast growth factor 15 | Fgf15 | Upregulated | Intestinal hormone that signals to the liver to suppress bile acid synthesis.[1][7] |
| Glucagon-like peptide-1 | Glp1 | Upregulated | Incretin hormone that enhances insulin (B600854) secretion and promotes satiety.[1][7] | |
| Small heterodimer partner | Shp | Upregulated | Involved in the regulation of bile acid and glucose metabolism.[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for gene expression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BAR502: A Dual Agonist for Investigating FXR and GPBAR1 Crosstalk
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BAR502 is a non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] As a dual agonist, this compound offers a unique tool to probe the intricate crosstalk between these two key regulators of bile acid homeostasis, glucose metabolism, and inflammation. These application notes provide a comprehensive overview of this compound's utility, including its pharmacological properties, and detailed protocols for its application in in vitro and in vivo studies.
Pharmacological Profile of this compound
This compound demonstrates potent agonistic activity at both FXR and GPBAR1, making it a valuable agent for studying the combined effects of activating these two signaling pathways.
| Receptor | Parameter | Value (µM) | Cell Line | Assay Type |
| FXR | EC50 | 2 | HepG2 | Transactivation Assay |
| GPBAR1 | EC50 | 0.4 | HEK293 | Transactivation Assay |
Signaling Pathways and Crosstalk
Activation of FXR and GPBAR1 by this compound initiates distinct but interconnected signaling cascades that cooperatively regulate metabolic and inflammatory responses.
FXR Signaling Pathway
GPBAR1 Signaling Pathway
In Vivo Efficacy of this compound in a NASH Model
This compound has been demonstrated to be effective in a mouse model of non-alcoholic steatohepatitis (NASH) induced by a high-fat diet (HFD).[3]
| Parameter | HFD Control | HFD + this compound (15 mg/kg/day) |
| Body Weight Change | ~30% increase | ~10% reduction vs. HFD |
| Steatosis Score | Severe | Reduced |
| Inflammation Score | Increased | Reduced |
| Fibrosis Score | Increased | Reduced |
| Plasma HDL | Decreased | Increased |
Gene Expression Modulation by this compound
Treatment with this compound leads to significant changes in the expression of genes regulated by FXR and GPBAR1.[3][4]
Hepatic Gene Expression
| Gene | Function | Effect of this compound |
| SHP | FXR target, regulates bile acid synthesis | Increased |
| ABCG5 | Cholesterol efflux | Increased |
| CYP7A1 | Bile acid synthesis | Reduced |
| SREBP-1c | Lipogenesis | Reduced |
| FASN | Fatty acid synthesis | Reduced |
| PPARγ | Adipogenesis | Reduced |
| CD36 | Fatty acid uptake | Reduced |
Intestinal Gene Expression
| Gene | Function | Effect of this compound |
| SHP | FXR target | Increased |
| FGF15 | FXR target, regulates bile acid synthesis | Increased |
| GLP-1 | GPBAR1 target, incretin (B1656795) hormone | Increased |
Experimental Protocols
In Vitro FXR/GPBAR1 Transactivation Assay
This protocol is designed to assess the potency of this compound in activating FXR and GPBAR1 using a luciferase reporter gene assay.[5][6][7]
Materials:
-
HepG2 cells (for FXR) or HEK293T cells (for GPBAR1)
-
DMEM with 10% FBS
-
FXR and RXR expression plasmids (for FXR assay)
-
GPBAR1 expression plasmid (for GPBAR1 assay)
-
FXRE-luciferase reporter plasmid (for FXR assay) or CRE-luciferase reporter plasmid (for GPBAR1 assay)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HepG2 or HEK293T cells in 24-well plates at a density of 7.5 x 104 cells/well.
-
After 24 hours, transfect the cells with the appropriate expression and reporter plasmids using a suitable transfection reagent.
-
Following a 6-hour incubation with the transfection mix, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure luciferase and Renilla activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to quantify changes in the mRNA expression of FXR and GPBAR1 target genes in response to this compound treatment.[3]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., SHP, FGF15, GLP-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Treat cells or tissues with this compound or vehicle control for the desired time.
-
Isolate total RNA using a commercial RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based master mix with specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
In Vivo Study Protocol: NASH Mouse Model
This protocol describes a general framework for evaluating the efficacy of this compound in a diet-induced model of NASH.[3][8]
Animal Model:
-
C57BL/6J mice are fed a high-fat diet (HFD) supplemented with fructose (B13574) in the drinking water to induce NASH.
Treatment:
-
After an initial period of HFD feeding to establish the disease phenotype (e.g., 9-10 weeks), mice are randomized into treatment groups.
-
This compound is administered daily by oral gavage at a dose of 15-30 mg/kg.[3][8]
-
A vehicle control group receiving the same HFD and the vehicle used to dissolve this compound should be included.
Endpoints and Analyses:
-
Metabolic Parameters: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests.
-
Biochemical Analysis: Measure plasma levels of AST, ALT, cholesterol, triglycerides, and HDL.
-
Histopathology: At the end of the study, collect liver tissue for H&E staining to assess steatosis and inflammation, and Sirius Red staining for fibrosis.
-
Gene Expression Analysis: Isolate RNA from liver and intestine to analyze the expression of FXR and GPBAR1 target genes by qRT-PCR.
Conclusion
This compound is a powerful pharmacological tool for the simultaneous activation of FXR and GPBAR1. Its use in both in vitro and in vivo models can provide valuable insights into the synergistic effects of these two receptors in regulating metabolism and inflammation. The protocols provided herein offer a starting point for researchers to investigate the therapeutic potential of dual FXR/GPBAR1 agonism in metabolic diseases such as NASH.
References
- 1. iris.unisa.it [iris.unisa.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Metabolic Syndrome with BAR502
Introduction
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) are two key regulators of metabolic homeostasis, influencing glucose and lipid metabolism, energy balance, and inflammation.[1] BAR502 is a potent, non-bile acid, steroidal dual agonist for both FXR and GPBAR1, making it a valuable pharmacological tool for investigating the pathophysiology of metabolic syndrome and exploring potential therapeutic strategies.[2][3]
Mechanism of Action
This compound exerts its effects by simultaneously activating FXR, a nuclear receptor, and TGR5, a cell surface receptor. This dual agonism leads to a multi-pronged approach to tackling metabolic dysregulation.
-
FXR Activation: In the liver and intestine, FXR activation by this compound regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[1][4] This leads to reduced lipogenesis and gluconeogenesis.[1]
-
TGR5 Activation: TGR5 activation, particularly in intestinal L-cells and adipose tissue, stimulates the release of glucagon-like peptide-1 (GLP-1), which enhances insulin (B600854) secretion and sensitivity.[3] It also promotes browning of white adipose tissue, increasing energy expenditure.[2][5]
The synergistic action of this compound on both receptors offers a comprehensive mechanism for improving metabolic health.
Applications in Metabolic Syndrome Research
Effects on Weight Management and Adipose Tissue
This compound has been shown to reduce body weight gain in animal models of diet-induced obesity.[1][5] Treatment with this compound leads to a significant reduction in body weight, which is associated with the browning of white adipose tissue (WAT).[2][5] This process increases energy expenditure and contributes to weight loss.
Effects on Glucose Metabolism and Insulin Sensitivity
This compound improves glucose tolerance and enhances insulin sensitivity.[5][6] In mice fed a high-fat diet, this compound treatment leads to a better glycemic response in both oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).[5][6]
Effects on Lipid Metabolism and Non-alcoholic Fatty Liver Disease (NAFLD)
This compound has demonstrated beneficial effects on lipid profiles and liver health. It can reverse liver steatosis and fibrosis in models of NAFLD and non-alcoholic steatohepatitis (NASH).[2][5] Treatment with this compound reduces hepatic triglyceride and cholesterol content and decreases the expression of genes involved in fatty acid synthesis.[4][5] Furthermore, it increases circulating levels of high-density lipoprotein (HDL).[2][5]
Effects on Gut Microbiota and Intestinal Health
The gut microbiota plays a crucial role in the pathogenesis of metabolic syndrome.[7][8] this compound, in combination with other agents like atorvastatin, has been shown to reverse intestinal dysbiosis and modulate bile acid synthesis, promoting a healthier gut environment.[1]
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Induced Obese Mice
| Parameter | Control (HFD) | This compound-treated (HFD) | Reference |
| Body Weight Reduction | - | ≈10% | [2][5] |
| Insulin Sensitivity | Insulin Resistant | Increased | [5][6] |
| Plasma HDL | Unchanged | Increased | [2][5] |
| Liver Steatosis | Severe | Reduced | [2][5] |
| Liver Fibrosis | Present | Reduced | [2][5] |
Table 2: Effects of this compound on Hepatic Gene Expression in HFD-Fed Mice
| Gene | Function | Effect of this compound | Reference |
| SREBP1c | Lipogenesis | Reduced | [4][5] |
| FAS | Fatty Acid Synthesis | Reduced | [4][5] |
| PPARγ | Adipogenesis | Reduced | [5] |
| CD36 | Fatty Acid Uptake | Reduced | [5] |
| CYP7A1 | Bile Acid Synthesis | Reduced | [5] |
| SHP | FXR Target Gene | Increased | [2][5] |
| ABCG5 | Cholesterol Export | Increased | [2][5] |
Experimental Protocols
Animal Model of Metabolic Syndrome
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Induce metabolic syndrome by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) and providing drinking water supplemented with fructose (B13574) (e.g., 42 g/L) for a period of 9-18 weeks.[2][5] A control group should be fed a standard chow diet.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
This compound Administration
-
Dosage: this compound is typically administered at a dose of 15-30 mg/kg/day.[1][5]
-
Route of Administration: Oral gavage is a common method.[1]
-
Vehicle: Prepare this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
Treatment Period: Start treatment after the induction of metabolic syndrome (e.g., after 9 weeks of HFD) and continue for a specified duration (e.g., 9 weeks).[2][5]
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 6 hours before the test.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Administration: Administer a 2 g/kg body weight solution of glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4 hours.
-
Baseline Glucose: Measure baseline blood glucose.
-
Insulin Injection: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
Biochemical Analysis
-
Sample Collection: At the end of the study, collect blood via cardiac puncture and centrifuge to obtain plasma.
-
Analytes: Use commercial kits to measure plasma levels of:
Gene Expression Analysis (qPCR)
-
Tissue Collection: Harvest liver and epididymal white adipose tissue (epWAT) and snap-freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from tissues using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe RNA to cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for genes of interest (see Table 2). Normalize expression to a housekeeping gene (e.g., β-actin).[2]
Histological Analysis
-
Tissue Fixation: Fix liver and epWAT samples in 10% neutral buffered formalin.
-
Processing and Staining: Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and adipocyte morphology.[2]
Conclusion
This compound is a powerful research tool for elucidating the complex mechanisms underlying metabolic syndrome. Its dual agonism on FXR and TGR5 provides a multi-faceted approach to improving metabolic health, making it an ideal candidate for preclinical studies investigating novel therapeutic strategies for obesity, type 2 diabetes, and NAFLD. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of gut microbiota in metabolic syndrome: a review of recent evidence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BAR502 Technical Support Center: PXR Transactivation
This technical support center provides guidance for researchers investigating the off-target effects of BAR502, specifically its transactivation of the Pregnane X Receptor (PXR) at a 10 micromolar (µM) concentration.
Frequently Asked Questions (FAQs)
Q1: Does this compound activate the Pregnane X Receptor (PXR)?
A1: Yes, published data indicates that this compound exhibits off-target activity by transactivating PXR. Specifically, at a concentration of 10 µM, this compound was found to transactivate PXR while not affecting other nuclear receptors such as the Glucocorticoid Receptor (GR), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and Liver X Receptor (LXR)[1].
Q2: What is the primary activity of this compound?
A2: this compound is primarily characterized as a potent dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5[1][2]. Its effects on PXR are considered an off-target activity.
Q3: At what concentration is PXR transactivation by this compound observed?
A3: The transactivation of PXR by this compound has been specifically reported at a concentration of 10 µM[1]. The activity at other concentrations has not been detailed in publicly available data.
Q4: Why is it important to consider PXR activation when studying this compound?
A4: PXR is a critical nuclear receptor that primarily regulates the expression of genes involved in the metabolism and detoxification of xenobiotics and endogenous compounds. Its activation can lead to the induction of cytochrome P450 enzymes (like CYP3A4), transporters (like MDR1), and other proteins involved in drug disposition. Unintended PXR activation by a research compound like this compound can lead to drug-drug interactions, altered pharmacokinetics of this compound itself or co-administered compounds, and other off-target physiological effects.
Q5: Where can I find quantitative data on the fold-activation of PXR by 10 µM this compound?
A5: Currently, specific quantitative data, such as the precise fold-change in a reporter assay or the EC50 for PXR activation, is not available in the cited literature. The existing information confirms transactivation at 10 µM but does not quantify the magnitude of this effect relative to a positive control[1]. Researchers are advised to perform their own dose-response experiments to quantify this effect in their specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No PXR activation observed with 10 µM this compound. | Cell Line Suitability: The cell line used (e.g., HepG2, LS180) may have low endogenous expression of PXR or necessary co-factors. | Cell Line Validation: Confirm PXR expression in your cell line via qPCR or Western blot. Consider using a cell line known for robust PXR signaling or transiently transfecting a PXR expression vector. Use a potent PXR agonist like Rifampicin (10 µM) as a positive control to validate the assay system. |
| Assay Sensitivity: The reporter construct (e.g., CYP3A4 promoter-luciferase) may not be sensitive enough. | Optimize Reporter: Ensure your reporter vector contains well-characterized PXR response elements (PXREs). Optimize the amount of transfected plasmid DNA and the cell seeding density. | |
| Compound Integrity: The this compound compound may have degraded or be of insufficient purity. | Verify Compound: Use a freshly prepared stock solution of this compound. Confirm the identity and purity of the compound via analytical methods if possible. | |
| High background signal in the PXR reporter assay. | Promoter Leakiness: The promoter in the luciferase reporter vector may have high basal activity in your chosen cell line. | Use a Control Vector: Transfect cells with a promoterless luciferase vector to determine the baseline signal. Normalize the results from the PXRE-containing vector to this baseline. |
| Cell Stress: High concentrations of the compound or transfection reagents may be causing cellular stress, leading to non-specific reporter activation. | Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) in parallel with the reporter assay to ensure that the observed effects are not due to cytotoxicity. Reduce the concentration of this compound or optimize transfection conditions. | |
| Inconsistent results between experiments. | Experimental Variability: Variations in cell passage number, seeding density, transfection efficiency, or incubation times can lead to inconsistent results. | Standardize Protocol: Maintain a consistent cell passage number. Carefully control cell seeding density. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. Ensure precise timing for compound treatment and assay readout. |
Data Summary
While the precise fold-activation value for PXR by this compound is not publicly available, the selectivity profile at a 10 µM concentration has been described.
Table 1: Nuclear Receptor Transactivation by this compound at 10 µM
| Nuclear Receptor | Transactivation Activity |
| PXR | Yes [1] |
| GR | No[1] |
| PPARγ | No[1] |
| LXR | No[1] |
This table is based on the qualitative data available from product literature citing primary research.
Experimental Protocols
Below is a detailed, representative methodology for a PXR transactivation reporter assay, which can be adapted by researchers to quantify the effect of this compound.
PXR Transactivation Luciferase Reporter Assay
1. Objective: To quantify the activation of the human Pregnane X Receptor (PXR) by this compound in a cell-based reporter assay.
2. Materials:
-
Cell Line: HepG2 (human hepatocellular carcinoma) or other suitable cell line.
-
Plasmids:
-
PXR Expression Vector: pSG5-hPXR (or similar).
-
Reporter Vector: pCYP3A4-XREM-luc (containing a PXR-responsive element from the CYP3A4 promoter driving luciferase expression).
-
Internal Control Vector: pRL-TK (Renilla luciferase for normalization).
-
-
Reagents:
-
This compound (stock solution in DMSO).
-
Rifampicin (positive control, stock solution in DMSO).
-
Vehicle Control: DMSO.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Transfection Reagent (e.g., Lipofectamine 3000).
-
Dual-Luciferase Reporter Assay System.
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
3. Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a transfection mix containing the PXR expression vector (50 ng), the CYP3A4-luciferase reporter vector (100 ng), and the Renilla luciferase control vector (10 ng).
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
Replace the medium in each well with the transfection mix and incubate for 4-6 hours.
-
After incubation, replace the transfection mix with fresh complete medium and incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and Rifampicin (10 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Aspirate the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Aspirate the medium from the wells and gently wash once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly luciferase activity followed by Renilla luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
-
4. Data Analysis:
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized response ratio.
-
Fold Induction: Divide the normalized response ratio of each compound-treated well by the average normalized response ratio of the vehicle control wells to calculate the fold induction.
-
Graphing: Plot the fold induction as a function of this compound concentration to generate a dose-response curve.
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Enhancing BAR502 Efficacy Through Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BAR502 in combination therapies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for using this compound in a combination therapy?
A1: this compound is a potent dual agonist for the Farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). While effective as a standalone agent, its therapeutic potential can be significantly enhanced when combined with other compounds. This approach is based on the principle of multi-target therapy, which can be more effective for complex multifactorial diseases like non-alcoholic steatohepatitis (NASH) than single-target agents. Combination therapy may lead to synergistic effects, allowing for the complete reversal of histopathological damage that may only be partially addressed by this compound alone.[1][2][3][4]
Q2: Which therapeutic agents have shown synergy with this compound in preclinical studies?
A2: Ursodeoxycholic acid (UDCA) has demonstrated significant synergistic effects when used in combination with this compound in preclinical models of NASH.[1][2][3][4] This combination has been shown to reverse pro-atherogenic lipid profiles and completely attenuate liver steatosis, ballooning, inflammation, and fibrosis.[1][2][3][4] The combinatorial therapy also modulates a larger set of genes compared to either agent alone, leading to a strong reduction in the expression of inflammatory markers.[1][2]
Q3: What is the mechanism of action behind the this compound and UDCA combination therapy?
A3: The combination of this compound and UDCA works by resetting both FXR and GPBAR1 signaling pathways.[1][2][3][4] This dual activation leads to a broader modulation of gene expression, affecting lipid metabolism, inflammation, and fibrosis.[1][2] Specifically, the combination therapy redirects bile acid metabolism towards species that are GPBAR1 agonists, reduces liver bile acid content, and increases fecal excretion of bile acids.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or suboptimal reversal of liver histopathology in animal models. | Suboptimal dosage of this compound or the combination agent. | In a mouse model of NASH induced by a Western diet, a dosage of 30 mg/kg/day of this compound administered by gavage has been shown to be effective.[4] Ensure the dosage of the combination agent is also optimized. For UDCA, a dosage of 30 mg/kg has been used in combination with this compound.[4] |
| Variability in the induction of the disease model. | Ensure strict adherence to the diet protocol to induce a consistent NASH phenotype. For example, a Western diet for 10 weeks is a commonly used model.[1][2][3] Monitor key metabolic parameters and liver enzymes to confirm disease induction before starting treatment. | |
| Issues with drug formulation and administration. | This compound can be dissolved in a 1% methyl cellulose (B213188) solution for oral gavage.[5] Ensure the formulation is homogenous and administered consistently. | |
| Unexpected gene expression profiles from RNA sequencing. | Variability in sample collection and processing. | Standardize the timing of tissue collection and use a consistent method for RNA extraction and library preparation to minimize batch effects. |
| Inappropriate statistical analysis. | Utilize appropriate statistical models that account for the experimental design. For differential gene expression analysis, use established pipelines and set clear thresholds for significance (e.g., fold change < -2 or > 2, p-value < 0.05).[4][6] | |
| Difficulty in replicating the synergistic effects on inflammatory markers. | The specific inflammatory milieu of the animal model. | Characterize the baseline inflammatory state of your animal model. The synergistic effect of this compound and UDCA has been shown to strongly reduce the expression of chemokines and cytokines.[1][2] Ensure your model exhibits a robust inflammatory phenotype. |
| Timing of the therapeutic intervention. | In preclinical models, initiating treatment after the establishment of the disease phenotype is crucial for evaluating therapeutic efficacy. For instance, starting treatment after 10 days of a high-fat diet has been reported.[4][6] |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound and UDCA Combination Therapy in a NASH Mouse Model
| Parameter | This compound Monotherapy | UDCA Monotherapy | This compound + UDCA Combination Therapy |
| Liver Steatosis | Partial Attenuation | Partial Attenuation | Complete Reversal |
| Liver Ballooning | Partial Attenuation | Partial Attenuation | Complete Reversal |
| Liver Inflammation | Partial Attenuation | Partial Attenuation | Complete Reversal |
| Liver Fibrosis | Partial Attenuation | Partial Attenuation | Complete Reversal |
| Pro-atherogenic Lipid Profile | Partial Reversal | Partial Reversal | Complete Reversal |
| Insulin (B600854) Sensitivity | Increased | Increased | Significantly Increased |
| Modulated Genes (vs. Western Diet) | - | - | Up to 85 genes |
| Inflammatory Marker Expression | Reduced | Reduced | Strongly Reduced |
Data synthesized from Marchianò et al., 2023.[1][2][3][4]
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound and UDCA Combination Therapy in a Diet-Induced NASH Model
-
Animal Model: Male C57BL/6J mice.
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Diet-Induced NASH: Feed mice a Western diet (high in fat, sucrose, and cholesterol) for 10 weeks to induce NASH pathology.
-
Treatment Groups:
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Control Group: Western diet + vehicle (e.g., 1% methyl cellulose).
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This compound Monotherapy Group: Western diet + this compound (30 mg/kg/day, oral gavage).
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UDCA Monotherapy Group: Western diet + UDCA (30 mg/kg/day, oral gavage).
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Combination Therapy Group: Western diet + this compound (30 mg/kg/day) + UDCA (30 mg/kg/day) (co-administered via oral gavage).
-
-
Treatment Duration: Administer treatments daily for a period of 7-8 weeks, while continuing the Western diet.
-
Endpoint Analysis:
-
Histopathology: Collect liver tissues for Hematoxylin and Eosin (H&E) and Sirius Red staining to assess steatosis, ballooning, inflammation, and fibrosis.
-
Gene Expression Analysis: Perform RNA sequencing on liver tissue to evaluate changes in gene expression profiles related to metabolism and inflammation.
-
Metabolic Parameters: Monitor body weight, glucose tolerance, and insulin sensitivity.
-
Serum Analysis: Measure serum levels of liver enzymes (AST, ALT), cholesterol, and triglycerides.
-
Mandatory Visualization
Caption: Synergistic activation of FXR and GPBAR1 by this compound and UDCA.
Caption: Experimental workflow for evaluating this compound combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a dietetic model of non-alcoholic fatty liver disease - Mendeley Data [data.mendeley.com]
- 6. researchgate.net [researchgate.net]
BAR502 partial reversal of liver damage alone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAR502 for the study of liver damage reversal. The information is compiled from preclinical studies and is intended for experimental use.
Frequently Asked Questions (FAQs)
Q1: We are observing only a partial reversal of liver steatosis and fibrosis with this compound monotherapy. Is this an expected outcome?
A1: Yes, this is a consistent finding in preclinical models. While this compound, as a dual Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1) agonist, effectively reduces steatosis and fibrosis, it does not typically lead to a complete reversal of liver damage when used as a standalone agent.[1][2] Studies in mouse models of non-alcoholic steatohepatitis (NASH) induced by a Western diet have shown that this compound alone only partially reverses biochemical and histopathological features.[2] For a more complete reversal of NASH features, including steatohepatitis and hepatocyte ballooning, combination therapy (e.g., with ursodeoxycholic acid - UDCA) has been shown to be more effective.[1][2][3][4]
Q2: What is the expected effect of this compound alone on the plasma lipid profile in a diet-induced NASH model?
A2: The effects on the plasma lipid profile can vary depending on the specific diet and animal model. In mice on a high-fat, high-cholesterol diet, this compound monotherapy was reported to have no significant effect on the lipid protein profile.[1][2] However, in a separate high-fat diet model, treatment with this compound was associated with a slight increase in circulating HDL cholesterol levels.[5][6] It is crucial to consider the specific experimental conditions when evaluating lipid profile outcomes.
Q3: What are the key molecular markers to confirm the engagement of the FXR and GPBAR1 pathways by this compound in vivo?
A3: To verify that this compound is activating its intended targets, you should measure the expression of downstream genes.
-
For FXR activation: Look for increased expression of the Small Heterodimer Partner (SHP) in both the liver and intestine, and Fibroblast Growth Factor 15 (FGF15) in the intestine.[5][6] Consequently, you should observe a decrease in the hepatic expression of Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which is negatively regulated by the FXR-FGF15/SHP axis.[5]
-
For GPBAR1 activation: Look for an increase in the intestinal expression of Glucagon-like peptide-1 (GLP-1).[5][6]
Q4: We are not observing a significant reduction in hepatocyte ballooning despite a decrease in fibrosis. Why might this be?
A4: This observation aligns with existing preclinical data. Studies have shown that while this compound monotherapy can significantly reduce liver fibrosis scores, it may not fully resolve other histological features of NASH, such as hepatocyte ballooning.[2] Complete reversal of liver histopathology, including ballooning, has been more successfully achieved with combination therapies.[2][4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suboptimal reduction in liver fibrosis. | Insufficient dosage or treatment duration. | The effective dose in mouse models is typically 15-30 mg/kg/day administered by oral gavage.[3][6] Treatment should be administered for a sufficient period (e.g., 7-9 weeks) after the establishment of fibrosis. |
| High variability in experimental results. | Inconsistent diet-induced pathology; variability in drug administration. | Ensure strict adherence to the diet protocol to induce a consistent NASH phenotype before starting treatment. Use precise oral gavage techniques to ensure accurate dosing. |
| Unexpected changes in bile acid pool. | On-target effect of FXR agonism. | This compound, as an FXR agonist, is expected to modulate bile acid synthesis and transport. Measure fecal and gallbladder bile acid levels; this compound has been shown to increase their excretion.[2] |
| No observed effect on inflammatory markers. | Incorrect timing of sample collection; insensitive assay. | Analyze tissue at the end of the treatment period. Use quantitative real-time PCR (qRT-PCR) for sensitive measurement of inflammatory gene expression (e.g., Tnfα, Il-6, Mcp-1, F4/80).[5][8] |
Quantitative Data Summary
The following tables summarize the effects of this compound monotherapy in preclinical models of diet-induced liver disease.
Table 1: Effect of this compound on Histological Scores (Data from a High-Fat Diet mouse model)
| Parameter | HFD Control Group | HFD + this compound (15 mg/kg) | Percentage Change |
| Steatosis Score | 2.8 ± 0.2 | 1.2 ± 0.3 | ↓ 57% |
| Inflammation Score | 2.5 ± 0.3 | 1.0 ± 0.2 | ↓ 60% |
| Fibrosis Score | 2.0 ± 0.2 | 0.6 ± 0.1 | ↓ 70% |
| Data are presented as mean ± SE. Adapted from studies on HFD-induced NASH models.[5][6] |
Table 2: Effect of this compound on Hepatic Gene Expression (Relative mRNA expression compared to HFD control group)
| Gene Target | Pathway | Effect of this compound |
| Srebp1c | Lipogenesis | ↓ Reduced |
| Fas | Lipogenesis | ↓ Reduced |
| Pparγ | Lipogenesis / Adipogenesis | ↓ Reduced |
| Cd36 | Fatty Acid Uptake | ↓ Reduced |
| Cyp7a1 | Bile Acid Synthesis | ↓ Reduced |
| Shp | FXR Signaling | ↑ Increased |
| Abcg5 | Cholesterol Efflux | ↑ Increased |
| α-Sma | Fibrogenesis | ↓ Reduced |
| Col1α1 | Fibrogenesis | ↓ Reduced |
| Tnfα, Il-6, Mcp-1 | Inflammation | ↓ Reduced |
| Summary of findings from multiple preclinical studies.[5][6][9] |
Experimental Protocols
1. Diet-Induced NASH Mouse Model
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Animal Strain: C57BL/6J male mice.
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Diet: High-Fat Diet (HFD) providing 60% of calories from fat, or a Western Diet (45% kcal from fat, high cholesterol) supplemented with fructose (B13574) (e.g., 42 g/L) in the drinking water.
-
Induction Period: Mice are fed the specialized diet for 10 to 18 weeks to induce NASH features, including steatosis, inflammation, and fibrosis.[2][6]
2. This compound Administration
-
Formulation: this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).
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Route of Administration: Oral gavage.
-
Treatment Period: Treatment is initiated after the establishment of liver disease (e.g., starting at week 9 or 10 of the diet) and continued for an additional 7 to 9 weeks.[3][6]
3. Histological Analysis
-
Tissue Preparation: Livers are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Staining:
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Hematoxylin and Eosin (H&E): To assess overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.
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Sirius Red: To visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Scoring: Liver sections are scored blindly by a pathologist using a standardized system like the NAFLD Activity Score (NAS) to evaluate steatosis, lobular inflammation, and ballooning. Fibrosis is staged on a separate scale.
4. Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from liver and intestine tissue samples using a suitable commercial kit.
-
Reverse Transcription: RNA is reverse-transcribed to cDNA.
-
Quantitative PCR: qRT-PCR is performed using specific primers for target genes (e.g., Srebp1c, Fas, Shp, Fgf15, Cyp7a1, Tnfα, Col1α1).
-
Normalization: Gene expression levels are normalized to housekeeping genes such as β-Actin or Gapdh. Relative expression is calculated using the 2(-ΔΔCt) method.[6][9]
Visualized Pathways and Workflows
Caption: this compound dual activation of FXR and GPBAR1 pathways.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming BAR502 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAR502, focusing on overcoming its limited solubility in aqueous solutions.
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating out of my aqueous solution.
This guide provides a systematic approach to dissolving this compound and maintaining its solubility for your experiments.
Troubleshooting Workflow
Caption: A workflow for dissolving this compound and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution?
A1: this compound is a crystalline solid that is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1][2] For in vitro cell-based assays, DMSO is a common choice as it is miscible with most cell culture media. For achieving higher concentrations, DMF and Ethanol are also effective.[1][3]
Q2: I'm having trouble dissolving this compound even in an organic solvent. What should I do?
A2: If you encounter difficulties, gentle warming or sonication can aid in dissolution. For example, when using DMF, ultrasonic treatment may be necessary to achieve a concentration of 50 mg/mL.[3]
Q3: How do I prepare a working solution of this compound in my aqueous experimental buffer (e.g., PBS or cell culture medium)?
A3: To prepare a working solution, you should first create a high-concentration stock solution in an appropriate organic solvent like DMSO. Then, serially dilute the stock solution into your aqueous buffer to the final desired concentration. It is crucial to add the stock solution to the aqueous buffer while vortexing or mixing to ensure rapid and even dispersion, which can help prevent precipitation.
Q4: My this compound precipitates when I dilute my stock solution into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The solubility of this compound in mixed aqueous/organic solutions is limited. For an Ethanol:PBS (pH 7.2) mixture in a 1:2 ratio, the solubility is reported to be around 500 µg/mL.[1] You may need to work at a lower final concentration of this compound.
-
Adjust the Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept as low as possible to avoid solvent-induced artifacts in your experiment, but high enough to maintain this compound in solution. It is recommended to keep the final DMSO concentration below 0.5% in most cell culture experiments.
-
Use a Carrier: For in vivo studies, this compound has been successfully administered by dissolving it in drinking water containing 1% methyl cellulose.[4][5] This approach can also be adapted for some in vitro applications where a carrier is permissible.
Q5: Can I dissolve this compound directly in an aqueous buffer like PBS?
A5: Direct dissolution of this compound in purely aqueous buffers is not recommended due to its poor aqueous solubility. It is best to first dissolve it in an organic solvent as described above.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMF | 50 mg/mL (127.35 mM) | Requires sonication. | [3] |
| DMF | 20 mg/mL | - | [1] |
| Ethanol | ≥ 50 mg/mL (127.35 mM) | Saturation unknown. | [3] |
| Ethanol | 2 mg/mL | - | [1] |
| DMSO | 100 µg/mL | - | [1] |
| DMSO | Soluble | No concentration specified. | [2] |
| Ethanol:PBS (pH 7.2) (1:2) | 500 µg/mL | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 392.62 g/mol )[3]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 3.93 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the vial or place it in a sonicator bath for a few minutes to aid dissolution.
-
Once dissolved, store the 10 mM stock solution at -20°C or -80°C for long-term storage.[3]
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tube
Procedure:
-
Calculate the volume of stock solution needed. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Add 10 mL of pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing or swirling the medium, add the 10 µL of the 10 mM this compound stock solution dropwise to the medium. This ensures rapid mixing and helps prevent precipitation.
-
The final concentration of DMSO in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.
-
Use the working solution immediately for your experiment.
Signaling Pathway
This compound is a dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[3][6][][8]
Caption: Simplified signaling pathway for this compound as a dual agonist of FXR and GPBAR1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
BAR502 Technical Support Center: Long-Term Storage and Stability
This technical support center provides guidance on the long-term storage and stability of BAR502, a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1). The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: Based on information from suppliers, solid this compound is stable for extended periods when stored at -20°C. One supplier suggests a stability of at least four years under these conditions.[1] For optimal results, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.
Q2: How should I store solutions of this compound?
A2: For in-vivo experiments, it is highly recommended to prepare this compound solutions fresh on the day of use.[2] If short-term storage of a stock solution is necessary, it is best to store it at -20°C or -80°C. However, the stability of this compound in solution is dependent on the solvent used and the storage duration. One supplier suggests that solutions can be stored at -20°C for up to one month, though preparing fresh is the best practice.[2]
Q3: I observed precipitation in my this compound solution after storage. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature. If you observe precipitation, you can try to redissolve the compound by gently warming the solution and/or using sonication.[2] To avoid this, consider preparing a fresh solution or storing it at a concentration well below its solubility limit.
Q4: How can I check the stability of my stored this compound?
A4: The stability of your this compound sample can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5][6][7] These techniques can be used to check for the appearance of degradation products and to quantify the remaining amount of intact this compound. A simple comparison of the peak area of the main compound from a freshly prepared standard solution versus the stored sample can provide an indication of its stability.
Q5: Are there any known degradation products of this compound?
A5: The publicly available literature does not extensively detail the specific degradation products of this compound under various storage conditions. However, a study on a this compound-fibrate conjugate demonstrated that in mice, the conjugate is hydrolyzed, releasing an oxidized metabolite of this compound called BAR505.[8] While this is a metabolic product, it highlights a potential transformation pathway. Stability studies would be required to identify specific degradation products resulting from long-term storage.
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound based on supplier data.
| Form | Storage Temperature | Recommended Duration | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Solid (Powder) | -20°C | up to 1 year | [2] |
| In Solvent | -20°C | up to 1 month | [2] |
| In Solvent | -80°C | up to 6 months | [2] |
Note: For in-vivo experiments, it is consistently recommended to prepare solutions fresh on the day of use.[2]
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Protocol: HPLC Method for this compound Purity Assessment
-
Objective: To determine the purity of a this compound sample and detect any potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for the analysis of bile acids and their analogs.[4][5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program would need to be optimized to achieve good separation of this compound from any impurities.
-
Detection: UV detection at a wavelength where this compound has significant absorbance. The specific wavelength should be determined by running a UV scan of a pure standard.
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Prepare a sample solution of the stored this compound at the same concentration.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of pure this compound.
-
Inject the sample solution.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the peak area of this compound in the sample chromatogram compared to the standard would indicate degradation.
-
-
Quantification: The percentage of remaining this compound can be calculated by comparing the peak area of this compound in the sample to the peak area in the standard solution.
This compound Signaling Pathway
This compound acts as a dual agonist for the Farnesoid X Receptor (FXR), a nuclear receptor, and the G-protein coupled bile acid receptor 1 (GPBAR1), a membrane-bound receptor.[1][9][10] The activation of these two receptors triggers distinct but complementary signaling pathways that regulate various metabolic processes.
Caption: Dual signaling pathway of this compound via GPBAR1 and FXR activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Characterization of Bile Acids and Its Application in Quality Control of Cow-Bezoar and Bear Bile Powder, American Journal of Applied Chemistry, Science Publishing Group [sciencepg.com]
- 8. Ursodeoxycholic acid is a GPBAR1 agonist and resets liver/intestinal FXR signaling in a model of diet-induced dysbiosis and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BAR502 and Primary Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAR502, a dual Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1) agonist, in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in hepatocytes?
A1: this compound is a dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1] In hepatocytes, its primary role is to activate FXR, a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and lipid metabolism.[2][3][4] This activation helps to protect liver cells from bile acid accumulation and can reduce steatosis (fatty liver).[1]
Q2: I am not observing the expected therapeutic effects of this compound on gene expression (e.g., SHP, BSEP) in my primary hepatocytes. What could be the issue?
A2: Several factors could contribute to a lack of response:
-
Cell Viability and Health: Primary hepatocytes are sensitive and can lose their phenotype in culture.[5] Ensure your cells are healthy and exhibit typical morphology. Refer to the troubleshooting guide below for tips on maintaining healthy hepatocyte cultures.
-
This compound Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific primary hepatocyte lot.
-
Treatment Duration: The transcriptional effects of nuclear receptor agonists like this compound may take several hours to become apparent. Consider a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration.
-
Reagent Quality: Ensure the this compound you are using is of high purity and has been stored correctly according to the manufacturer's instructions.
Q3: Are there any known toxic effects of this compound in primary hepatocytes?
A3: Currently, there is limited published data specifically detailing the toxicity of this compound in primary hepatocytes. Most research has focused on its therapeutic benefits. However, high doses of other FXR agonists have been associated with liver injury in some contexts.[6] It is crucial to determine the cytotoxic potential of this compound in your experimental system. The troubleshooting guide below provides protocols for assessing potential toxicity.
Q4: Can this compound affect hepatocyte proliferation?
A4: The primary role of FXR and GPBAR1 activation in hepatocytes is not directly linked to proliferation. However, GPBAR1 activation has been shown to promote proliferation in other cell types, such as cholangiocytes.[7] It is advisable to assess cell number and viability during your experiments to rule out any unexpected effects on proliferation.
Troubleshooting Guide: Investigating Potential this compound Toxicity
This guide provides a step-by-step approach to identifying and understanding potential this compound-induced toxicity in primary hepatocyte cultures.
Initial Observation: Unexpected Cell Death or Poor Cell Health
If you observe a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), or other signs of cellular stress after treating primary hepatocytes with this compound, follow these steps to investigate the potential cause.
Step 1: Assess Cell Viability and Cytotoxicity
The first step is to quantify the extent of cell death. We recommend performing two key assays in parallel: an MTT assay to measure metabolic activity (an indicator of cell viability) and an LDH assay to measure membrane integrity (an indicator of cytotoxicity).
-
Hypothesis: High concentrations or prolonged exposure to this compound may lead to a decrease in hepatocyte viability.
-
Experiments:
-
MTT Assay: Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
-
Expected Outcome: A dose-dependent decrease in MTT signal and a corresponding increase in LDH release would suggest this compound-induced cytotoxicity.
Step 2: Investigate the Mechanism of Cell Death
If cytotoxicity is confirmed, the next step is to determine the mode of cell death (apoptosis vs. necrosis).
-
Hypothesis: this compound-induced cytotoxicity may be mediated by the induction of apoptosis.
-
Experiment:
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
-
Expected Outcome: A dose-dependent increase in caspase-3/7 activity would indicate that this compound is inducing apoptosis in your primary hepatocytes.
Step 3: Analyze Potential Upstream Mechanisms
Understanding the signaling pathways that may lead to apoptosis can provide further insight. Since high doses of other FXR agonists have been linked to liver injury via cholesterol accumulation, this is a potential avenue to investigate.[6]
-
Hypothesis: this compound, at high concentrations, may lead to the activation of stress-related signaling pathways upstream of apoptosis.
-
Further Investigations (Advanced):
-
Gene Expression Analysis: Use RT-qPCR to examine the expression of genes involved in cholesterol metabolism and cellular stress (e.g., SREBP-1c, CHOP).
-
Western Blotting: Analyze the protein levels of key apoptotic and stress markers (e.g., cleaved PARP, BAX, BCL-2).
-
Data Presentation
Summarize your quantitative data in tables for clear comparison.
Table 1: Assessment of this compound Cytotoxicity in Primary Hepatocytes
| This compound Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% LDH Release) |
| 0 (Vehicle Control) | 100 | Baseline |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Investigation of Apoptosis Induction by this compound
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for primary hepatocytes.[8][9]
Materials:
-
Primary hepatocytes cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Culture medium
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
After treating the cells with this compound for the desired time, carefully remove the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Read the absorbance at 570-590 nm using a microplate reader.[10]
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) into the culture supernatant.[11][12]
Materials:
-
Primary hepatocytes cultured in 96-well plates
-
Culture supernatant from treated cells
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
After treatment with this compound, centrifuge the 96-well plate at 200 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.[13][14]
Materials:
-
Primary hepatocytes cultured in 96-well plates (preferably white-walled for luminescence assays)
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
After treatment with this compound, allow the 96-well plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 reagent to each well, typically in a 1:1 ratio with the cell culture medium volume.
-
Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Signaling Pathways
Caption: this compound dual signaling pathways in hepatocytes.
Experimental Workflow
Caption: Troubleshooting workflow for potential this compound toxicity.
Logical Relationships in Troubleshooting
Caption: Logical decision tree for toxicity investigation.
References
- 1. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mouselivercells.com [mouselivercells.com]
- 6. Frontiers | Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 7. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Measurement of apoptotic and necrotic cell death in primary hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing BAR502 Dosage for Fibrosis Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAR502 in fibrosis studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in fibrosis?
A1: this compound is a potent and selective dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1][2][3] Its anti-fibrotic effects are mediated through the activation of these two receptors, which play crucial roles in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[3][4][5] Activation of FXR in the liver and intestine leads to the induction of target genes like the Small Heterodimer Partner (SHP), which in turn inhibits pathways involved in fibrosis.[3][6] GPBAR1 activation contributes to anti-inflammatory effects and improves metabolic homeostasis.[7]
Q2: What are the recommended starting doses for this compound in preclinical fibrosis models?
A2: Based on published studies, a common starting dose for this compound in murine models of fibrosis is in the range of 15-30 mg/kg/day, administered via oral gavage.[6][8] The optimal dose may vary depending on the specific animal model, the severity of fibrosis, and the experimental endpoint.
Q3: How should this compound be prepared for in vivo oral administration?
A3: While specific formulation details can be proprietary, a general approach for preparing poorly water-soluble compounds like this compound for oral gavage involves creating a suspension in a suitable vehicle. Common vehicles for oral dosing in mice include corn oil, carboxymethyl cellulose (B213188) (CMC), or a combination of Tween 80 and DMSO in sterile water.[9] It is crucial to ensure a uniform and stable suspension to guarantee accurate dosing. Sonication may be required to achieve a homogenous mixture.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, studies have shown that combining this compound with ursodeoxycholic acid (UDCA) can result in enhanced therapeutic effects in models of non-alcoholic steatohepatitis (NASH), a disease characterized by liver fibrosis.[8][10][11] The combination therapy has been shown to more effectively reverse liver histopathology, including fibrosis, compared to either agent alone.[8][10]
Q5: What are the expected therapeutic effects of this compound in fibrosis models?
A5: In preclinical models, this compound has been demonstrated to reduce liver fibrosis scores, decrease the expression of pro-fibrogenic genes such as alpha-smooth muscle actin (α-SMA) and collagen type 1 alpha 1 (COL1A1), and improve overall liver histology.[3][6] It has also been shown to reduce steatosis, inflammation, and improve metabolic parameters like insulin (B600854) sensitivity.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results | Inconsistent this compound dosage: Improper formulation or non-homogenous suspension leading to inaccurate dosing. | - Ensure the this compound suspension is homogenous before each administration. Use a vortex or sonicator if necessary.- Prepare the formulation fresh daily if stability is a concern.- Validate the dosing procedure to ensure consistent delivery. |
| Animal model variability: Differences in the baseline fibrotic state of the animals. | - Ensure proper randomization of animals into treatment groups.- Use a sufficient number of animals per group to account for biological variability.- Consider using a well-established and characterized fibrosis model. | |
| Lack of efficacy or weaker than expected anti-fibrotic effect | Suboptimal dosage: The dose of this compound may be too low for the specific model or disease severity. | - Perform a dose-response study to determine the optimal effective dose for your model.- Review literature for dosages used in similar fibrosis models. |
| Poor bioavailability: Issues with the formulation affecting absorption. | - Experiment with different vehicle formulations to improve solubility and absorption (e.g., trying different ratios of co-solvents).- Ensure the gavage technique is performed correctly to deliver the compound to the stomach. | |
| Advanced stage of fibrosis: Treatment may be less effective in reversing established, dense fibrosis. | - Initiate treatment at an earlier stage of fibrosis development in your model.- Consider combination therapy with other anti-fibrotic agents. | |
| Signs of toxicity or adverse effects (e.g., weight loss, lethargy) | High dosage: The administered dose of this compound may be too high. | - Reduce the dosage of this compound.- Monitor animals closely for any signs of distress and record observations daily.- Consult relevant safety and toxicology data if available. |
| Vehicle toxicity: The vehicle used for administration may be causing adverse effects. | - Include a vehicle-only control group in your experiment to assess the effects of the vehicle itself.- Consider using an alternative, well-tolerated vehicle. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Effects in Preclinical Fibrosis Models
| Animal Model | This compound Dosage | Treatment Duration | Key Anti-Fibrotic Outcomes | Reference |
| High-Fat Diet (HFD)-induced NASH in mice | 15 mg/kg/day (oral gavage) | 9 weeks | Reduced liver fibrosis scores by 70%; Decreased expression of α-SMA and α1-collagen. | [3][6] |
| Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice | Not specified in abstract | Not specified in abstract | Reduced liver fibrosis. | [3][12] |
| Western Diet-induced NAFLD/NASH in mice | 30 mg/kg/day (oral gavage) | 7 weeks | Attenuated liver fibrosis; Reversed hepatocyte ballooning. | [8] |
| High-Fat Diet and Fructose (HFD-F) in mice | 20 mg/kg/day (oral gavage) | 11 weeks | Reduced liver fibrosis. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Levigate the this compound powder with a small amount of the CMC vehicle in a mortar to form a smooth paste. This helps in preventing clumping.
-
Gradually add the remaining CMC vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large particles. If present, further homogenization may be necessary.
-
Store the suspension at 4°C and ensure it is well-mixed (e.g., by vortexing) before each gavage administration.
Protocol 2: Sirius Red Staining for Collagen Visualization in Liver Tissue
Materials:
-
Paraffin-embedded liver sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in distilled water)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded ethanol series: 100% ethanol (2 x 3 minutes), 95% ethanol (2 x 3 minutes), and 70% ethanol (3 minutes).
-
Rinse with distilled water.
-
-
Staining:
-
Stain sections in Picro-Sirius Red solution for 1 hour.[14]
-
-
Washing:
-
Wash in two changes of acidified water.[14]
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series (70%, 95%, 100%) and clear in xylene.
-
Mount with a suitable mounting medium.
-
Expected Results: Collagen fibers will be stained red, while other tissue components will be yellow.
Protocol 3: Immunohistochemistry for Alpha-Smooth Muscle Actin (α-SMA) in Liver Tissue
Materials:
-
Paraffin-embedded liver sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum)
-
Primary antibody: anti-α-SMA antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described in the Sirius Red protocol.
-
Antigen Retrieval: Heat sections in antigen retrieval solution according to the antibody manufacturer's instructions.
-
Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[15]
-
Blocking: Block non-specific binding by incubating with blocking solution for 20-30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Visualization: Develop the signal with a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series, clear in xylene, and mount.
Expected Results: Activated hepatic stellate cells and myofibroblasts, which are key cellular mediators of fibrosis, will be stained brown.
Visualizations
References
- 1. 2.8. Sirius Red Staining [bio-protocol.org]
- 2. Sirius Red staining of murine tissues [protocols.io]
- 3. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirius Red staining of murine tissues protocol v1 [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.emory.edu [med.emory.edu]
- 15. niehs.nih.gov [niehs.nih.gov]
BAR502 treatment duration for significant results
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BAR502, a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-bile acid, steroidal dual ligand that functions as an agonist for both the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1).[1][2][3] Its mechanism of action involves the simultaneous activation of these two receptors, which play crucial roles in regulating bile acid, glucose, and lipid metabolism.[4]
Q2: What are the key signaling pathways activated by this compound?
A2: this compound activates both FXR and GPBAR1 signaling pathways. In the liver, FXR activation leads to the induction of Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the release of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). GPBAR1 activation typically involves the production of cyclic AMP (cAMP) and the activation of downstream effectors like Protein Kinase A (PKA) and cAMP response element-binding protein (CREB).[4] This can lead to various cellular responses, including the browning of white adipose tissue.[3]
Q3: What is the recommended treatment duration with this compound to observe significant results in preclinical models of NASH?
A3: The optimal treatment duration can vary depending on the specific animal model and experimental design. However, significant therapeutic effects have been reported in mouse models of Non-Alcoholic Steatohepatitis (NASH) with treatment durations ranging from 7 to 11 weeks.[2][5][6][7] Shorter or longer durations may be appropriate depending on the specific research question and the severity of the disease model.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies have shown that combining this compound with ursodeoxycholic acid (UDCA) can lead to a more robust therapeutic effect in a model of NAFLD/NASH, completely reversing histopathological damage and improving the pro-atherogenic lipid profile.[5][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of significant effect on liver steatosis | Insufficient treatment duration. | In mouse models of diet-induced NASH, treatment for at least 7-9 weeks is often required to observe significant improvements in liver histopathology.[5][7] Consider extending the treatment period. |
| Suboptimal dosage. | The effective dose in mice has been reported to be in the range of 15-30 mg/kg/day, administered by gavage.[2][5][7] Verify the dosage and administration route. | |
| Inappropriate animal model. | The choice of animal model is critical. Models that develop key features of NASH, such as steatosis, inflammation, and fibrosis, are recommended. C57BL/6J mice fed a high-fat diet (HFD) with fructose (B13574) are a commonly used model.[2][6] | |
| Variability in experimental results | Inconsistent diet composition or feeding schedule. | Ensure strict adherence to the diet protocol. The composition of the high-fat diet and the duration of feeding to induce NASH are critical for reproducible results. |
| Differences in animal age, sex, or strain. | Use age- and sex-matched animals from a consistent genetic background (e.g., C57BL/6J). | |
| Difficulty in assessing therapeutic outcomes | Insensitive or non-quantitative assessment methods. | Utilize a combination of histological scoring (e.g., NAFLD Activity Score - NAS), biochemical analysis of plasma markers (ALT, AST, lipids), and gene expression analysis of key target genes (e.g., SHP, FGF15, CYP7A1) for a comprehensive evaluation.[2][5][7] |
Quantitative Data Summary
The following tables summarize the treatment duration and significant outcomes observed in key preclinical studies involving this compound.
Table 1: this compound Monotherapy in a Mouse Model of NASH
| Parameter | Treatment Group | Duration | Key Findings | Reference |
| Animal Model | C57BL/6J mice on High-Fat Diet (HFD) + Fructose | 18 weeks total (this compound from week 9) | - ~10% reduction in body weight- Improved insulin (B600854) sensitivity- Reduced steatosis, inflammation, and fibrosis scores- Increased expression of SHP and FGF15 | [3] |
| Animal Model | C57BL/6J mice on HFD + Fructose | 12 weeks total (this compound from day 10 for 11 weeks) | - Attenuated body weight gain- Reduced liver fat accumulation, inflammation, and fibrosis- Downregulation of genes involved in fatty acid deposition | [2][6] |
Table 2: this compound Combination Therapy in a Mouse Model of NAFLD/NASH
| Parameter | Treatment Group | Duration | Key Findings | Reference |
| Animal Model | C57BL/6J mice on a Western diet + Fructose | 10 weeks total (this compound + UDCA from day 10 for 7 weeks) | - Complete reversal of histopathology damage (steatosis, ballooning, inflammation, fibrosis)- Reversal of pro-atherogenic lipid profile- Improved insulin sensitivity | [5][7][8] |
Experimental Protocols
Protocol 1: Induction of NASH and this compound Treatment (Monotherapy)
-
Animal Model: Male C57BL/6J mice.
-
Diet-Induced NASH: Mice are fed a high-fat diet (HFD) supplemented with fructose in the drinking water for a total of 18 weeks to induce NASH-like features.[3]
-
This compound Administration: Starting from week 9 of the HFD, a cohort of mice is treated daily with this compound (15 mg/kg) administered via oral gavage. A control group receives the vehicle.
-
Outcome Assessment:
-
Metabolic Parameters: Monitor body weight regularly. At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Biochemical Analysis: Collect blood samples for the measurement of plasma levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), cholesterol, and triglycerides.
-
Histological Analysis: Harvest liver tissue for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red staining for fibrosis.[6]
-
Gene Expression Analysis: Isolate RNA from liver and intestine to analyze the expression of key target genes (e.g., SREBP1c, FAS, PPARγ, CD36, CYP7A1, SHP, FGF15) by quantitative real-time PCR.
-
Protocol 2: Combination Therapy with this compound and UDCA
-
Animal Model: Male C57BL/6J mice.
-
Diet-Induced NAFLD/NASH: Mice are fed a Western diet and fructose in the drinking water for 10 weeks.[5][7]
-
Drug Administration: Starting from day 10 of the diet, mice are randomized into four groups: Vehicle control, this compound (30 mg/kg/day), UDCA, and this compound + UDCA, all administered by oral gavage for an additional 7 weeks.[5][7]
-
Outcome Assessment:
-
Biochemical Analysis: Measure plasma levels of AST, ALT, cholesterol, triglycerides, HDL, and LDL.[5]
-
Histological Analysis: Perform H&E and Sirius Red staining on liver sections to evaluate steatosis, ballooning, inflammation, and fibrosis.[5][7]
-
Gene Expression Analysis: Conduct RNA sequencing (RNA-seq) on liver tissue to identify differentially expressed genes and modulated pathways.[5][7]
-
Visualizations
Caption: this compound dual activation of FXR and GPBAR1 signaling pathways.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable results in BAR502 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAR502. The following information is intended to help interpret variable results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic, non-bile acid, steroidal molecule known as a dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1] It exhibits potent activation of both receptors, with reported IC50 values of 2 µM for FXR and 0.4 µM for GPBAR1.[1]
Q2: What are the expected downstream effects of this compound treatment?
Upon activation of its primary targets, this compound is expected to induce a range of biological responses. In hepatocytes, activation of the nuclear receptor FXR leads to the transcription of target genes involved in bile acid and lipid metabolism, such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter α (OSTα).[1] Activation of GPBAR1, a membrane receptor, can lead to increased intracellular cyclic AMP (cAMP) concentrations and the expression of genes like pro-glucagon in intestinal endocrine cells.[1] In vivo, these activities can translate to improved insulin (B600854) sensitivity, reduced liver steatosis, inflammation, and fibrosis.[1]
Q3: Are there any known off-target effects or alternative mechanisms of action for this compound?
Yes, this compound has been shown to have effects independent of FXR and GPBAR1. At a concentration of 10 µM, this compound can transactivate the Pregnane X Receptor (PXR), another nuclear receptor involved in xenobiotic metabolism.[1] Additionally, this compound has been identified as a potent antagonist of the Leukemia Inhibitory Factor Receptor (LIFR), with an IC50 of approximately 3.8 µM.[2][3] This anti-LIFR activity is independent of its effects on FXR and GPBAR1 and can influence cell proliferation and other processes in LIFR-expressing cells, such as certain pancreatic cancer cell lines.[2][3]
Q4: Why might I observe only a partial effect of this compound in my in vivo model of NASH?
Published studies have indicated that this compound, when used as a monotherapy, may only partially reverse the histopathological features of Non-Alcoholic Steatohepatitis (NASH).[4] For instance, while it can reduce steatosis and fibrosis, it may not completely resolve hepatocyte ballooning.[4] The efficacy of this compound can be significantly enhanced when used in combination with other agents, such as ursodeoxycholic acid (UDCA).[4] Therefore, observing a partial effect is not necessarily an unexpected result and highlights the multifactorial nature of NASH.
Troubleshooting Guides
Issue 1: Weaker than Expected FXR/GPBAR1 Target Gene Activation in vitro
Question: I am treating my cells with this compound, but I'm seeing a weak or no induction of FXR target genes (e.g., SHP, BSEP) or a weak GPBAR1 response (e.g., cAMP increase). What could be the cause?
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression in Cell Line | Different cell lines express varying levels of FXR, GPBAR1, and their necessary co-factors. For example, HepG2 cells are commonly used for FXR studies, while HEK293T cells are often used for GPBAR1 reporter assays after transient transfection.[5] Verify the expression levels of FXR and GPBAR1 in your chosen cell line via qPCR or Western blot. Consider using a cell line known to have robust expression of the target receptor. |
| Compound Solubility and Stability | This compound is soluble in DMSO but insoluble in water.[6] Precipitation can occur when a concentrated DMSO stock is diluted into aqueous culture medium. This reduces the effective concentration of the compound. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells. Prepare fresh dilutions of this compound for each experiment, as the stability in aqueous media over time may be limited.[6] |
| Suboptimal Assay Conditions | For reporter assays, transfection efficiency, promoter strength, and cell health are critical. Optimize transfection protocols and ensure cells are not overgrown. For functional assays, the incubation time with this compound may need to be optimized to observe maximal target gene expression. |
| Metabolism of this compound | This compound can be metabolized to BAR505, which also possesses dual FXR/GPBAR1 agonist activity.[5] The metabolic capacity of your chosen cell line could influence the overall activity observed. |
Issue 2: Inconsistent or Variable Results in Animal Studies
Question: My in vivo results with this compound are not as robust as some published studies. What factors could contribute to this variability?
| Potential Cause | Troubleshooting Steps |
| Animal Model and Diet | The specific animal model and the diet used to induce the disease phenotype (e.g., NASH) can significantly impact the outcomes. Different models may have varying degrees of fibrosis, inflammation, and metabolic dysregulation, which can influence the therapeutic response to this compound. Ensure your model and diet are consistent with those reported in the literature for the desired effects. |
| Dosage and Administration | This compound is typically administered in vivo via oral gavage.[4] The vehicle used for suspension (e.g., carboxymethylcellulose) and the dosing regimen (e.g., daily dosage, duration of treatment) are critical. Ensure the compound is properly suspended before each administration. Dosages in mouse models of NASH have ranged from 15 to 30 mg/kg/day.[4] |
| Combination Therapy Context | As noted, this compound's efficacy can be significantly enhanced when combined with other agents like UDCA.[4] If you are using this compound as a monotherapy, a partial or less robust effect compared to combination therapy studies should be anticipated. |
| Gut Microbiota | The gut microbiota can influence bile acid metabolism and signaling. Variations in the gut microbiome of experimental animals could potentially contribute to variability in the response to FXR and GPBAR1 agonists. |
Issue 3: Unexpected Phenotypic Effects in Cancer Cell Lines
Question: I am using this compound in a cancer cell line and observing effects on proliferation that don't seem to be mediated by FXR or GPBAR1. What could be happening?
| Potential Cause | Troubleshooting Steps |
| LIFR Antagonism | This compound is a known antagonist of the LIFR.[2][3] In cancer cell lines that express high levels of LIFR and rely on LIF signaling for proliferation (e.g., some pancreatic cancer cell lines), the anti-proliferative effects of this compound may be primarily driven by this off-target activity.[2] |
| Low FXR/GPBAR1 Expression | Many cancer cell lines may have low or negligible expression of FXR and GPBAR1, meaning their response to this compound would not be mediated by these receptors.[2] |
| PXR Activation | At higher concentrations (≥10 µM), this compound can activate PXR, which could lead to unexpected changes in gene expression, particularly those related to drug metabolism.[1] |
| Action | To dissect the mechanism, first, characterize the expression levels of FXR, GPBAR1, and LIFR in your cancer cell line. If LIFR is highly expressed, you can perform experiments to see if the effects of this compound can be rescued by the addition of exogenous LIF. To confirm FXR/GPBAR1 involvement, you could use siRNA to knock down these receptors and see if the effect of this compound is diminished. |
Quantitative Data Summary
| Parameter | This compound | Reference Compound | Receptor | Assay Type | Reference |
| IC50 | 2 µM | - | FXR | Transactivation Assay | [1] |
| IC50 | 0.4 µM | - | GPBAR1 | Transactivation Assay | [1] |
| IC50 | 3.8 µM | - | LIFR | Binding Assay | [2][3] |
| In Vivo Dosage (Mouse) | 15-30 mg/kg/day | - | - | Oral Gavage (NASH models) | [4] |
Experimental Protocols
Detailed Protocol: FXR Luciferase Reporter Gene Assay in HepG2 Cells
This protocol is for determining the FXR agonist activity of this compound using a transient transfection reporter assay in HepG2 cells.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
RXR expression plasmid (e.g., pSG5-RXR)
-
FXR-responsive reporter plasmid (e.g., p(hsp27)TK-LUC)
-
Internal control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., GW4064)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HepG2 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical DNA mixture would be:
-
50 ng FXR expression plasmid
-
50 ng RXR expression plasmid
-
100 ng p(hsp27)TK-LUC reporter plasmid
-
10 ng pRL-TK internal control plasmid
-
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh complete medium.
-
-
Compound Treatment:
-
After 24 hours of transfection, prepare serial dilutions of this compound and the positive control (GW4064) in serum-free DMEM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only).
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Wash the cells once with PBS.
-
Lyse the cells using 20 µL of 1X passive lysis buffer per well and incubate for 15 minutes on an orbital shaker.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the dual-luciferase assay system's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: this compound's multiple signaling pathways.
Caption: Logical workflow for troubleshooting variable this compound results.
Caption: Experimental workflow for an FXR luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
BAR502 Technical Support Center: A Guide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the successful in vivo application of BAR502, a potent dual agonist for the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1). Below you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-bile acid, steroidal dual agonist of the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1).[1][2][3][4] It does not transactivate other nuclear receptors like GR, PPARγ, and LXR at concentrations of 10 μM, though it does show some activity towards PXR.[1] Its dual agonism allows it to modulate pathways involved in bile acid synthesis, inflammation, fibrosis, and metabolism.[1][2][5]
Q2: What are the key in vivo effects of this compound observed in preclinical models?
A2: In preclinical studies, particularly in models of non-alcoholic steatohepatitis (NASH), this compound has been shown to:
-
Increase insulin (B600854) sensitivity.[2][6]
-
Promote the browning of white adipose tissue, leading to increased energy expenditure.[2][6]
-
Modulate the expression of genes involved in cholesterol metabolism and bile acid synthesis, such as increasing the expression of SHP, ABCG5, and FGF15, while decreasing CYP7A1.[2][6]
-
Attenuate liver injury in models of non-obstructive cholestasis without inducing itching, a common side effect of some FXR agonists.[1]
Q3: What is a vehicle control and why is it crucial for this compound in vivo studies?
A3: A vehicle control is a formulation given to a control group of animals that includes all the components of the experimental drug formulation except for the active pharmaceutical ingredient (API), in this case, this compound. It is essential to differentiate the physiological effects of this compound from those of the solvents and excipients used to deliver it. Without a proper vehicle control, any observed biological responses could be incorrectly attributed to this compound when they might be a result of the vehicle itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation During Formulation or Administration | Insufficient solubility of this compound in the chosen vehicle. | - Ensure the selected solvent system is appropriate for the desired concentration based on solubility data (see Table 1).- Prepare the formulation fresh before each use.- Gentle heating and/or sonication can aid in dissolution.[1]- Consider using a co-solvent system such as 10% EtOH, 40% PEG300, 5% Tween-80 in saline.[1] |
| High Variability in Experimental Results | Inconsistent dosing due to compound precipitation or non-homogenous suspension.Improper animal handling and gavage technique. | - Visually inspect the formulation for any precipitation before each administration.- Ensure the formulation is a clear solution.[1]- Standardize the gavage procedure and ensure all personnel are properly trained. |
| Unexpected Adverse Effects in Animals (e.g., weight loss, lethargy) | The vehicle itself may have biological effects.The dose of this compound may be too high for the specific animal model or strain. | - Always include a vehicle-only control group to assess the effects of the formulation components.- If adverse effects are observed in the this compound-treated group but not the vehicle control group, consider performing a dose-response study to determine the optimal therapeutic dose with minimal side effects. |
| Lack of Expected Therapeutic Effect | Poor oral bioavailability due to formulation issues.Incorrect dosage or administration frequency.The animal model may not be responsive to this compound. | - Confirm the solubility and stability of this compound in your chosen vehicle.- Review published literature for appropriate dosage and administration schedules for your specific model. Doses of 15 mg/kg/day and 30 mg/kg/day have been used in NASH models.[7][8]- Ensure the chosen animal model expresses FXR and GPBAR1 in the target tissues. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMF | 20 mg/mL[9] |
| Ethanol | ≥ 50 mg/mL[1] |
| DMSO | 100 µg/mL[9] |
| Ethanol:PBS (pH 7.2) (1:2) | 500 µg/mL[9] |
Table 2: In Vivo Formulation Examples for this compound
| Protocol | Components | Achievable Solubility | Notes |
| 1 | 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This co-solvent system is designed to maintain the solubility of lipophilic compounds in an aqueous solution for oral administration.[1] |
| 2 | 10% Ethanol, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve the aqueous solubility of poorly soluble compounds.[1] |
| 3 | 10% Ethanol, 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based vehicle suitable for oral administration of lipophilic compounds.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Co-solvent System)
This protocol is based on a commonly used vehicle for poorly water-soluble compounds and is provided as a reference. Researchers should optimize the formulation based on their specific experimental needs.
Materials:
-
This compound powder
-
Ethanol (200 proof, absolute)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the solvents in the following order, vortexing thoroughly after each addition to ensure complete dissolution: a. Add 10% of the final volume as Ethanol. b. Add 40% of the final volume as PEG300. c. Add 5% of the final volume as Tween-80.
-
Once the this compound is fully dissolved, add 45% of the final volume as sterile saline to bring the formulation to the desired final concentration.
-
Vortex the final solution until it is homogenous and clear.[1]
-
If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.[1]
-
Prepare the vehicle control by following the same procedure but omitting the this compound powder.
-
It is recommended to prepare the formulation fresh before each administration.
Protocol 2: In Vivo Administration of this compound in a Diet-Induced NASH Mouse Model
This protocol is a generalized example based on published studies. Specific parameters such as diet, duration, and dosage should be optimized for each study.
Animal Model:
-
C57BL/6J mice are commonly used for diet-induced models of NASH.
Induction of NASH:
-
Feed mice a high-fat diet (HFD) supplemented with fructose (B13574) in the drinking water for a period of 18 weeks to induce a NASH-like phenotype with steatohepatitis and fibrosis.[8]
This compound Administration:
-
After an initial period of diet-induced disease development (e.g., 9 weeks), randomize the mice into treatment and control groups.[8]
-
Prepare the this compound formulation and the vehicle control as described in Protocol 1.
-
Administer this compound or vehicle control daily via oral gavage at a dose of 15 mg/kg.[8]
-
Continue the treatment for the remainder of the study period (e.g., another 9 weeks).[8]
-
Monitor animal body weight and food intake regularly.
-
At the end of the study, collect blood and tissues for biochemical and histological analysis.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Frontiers | this compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile [frontiersin.org]
- 5. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Preventing BAR502 precipitation in cell culture media
Welcome to the technical support center for BAR502. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of this compound precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media can be a significant issue, leading to inaccurate experimental results. This guide provides a systematic approach to identify and resolve potential causes of precipitation.
Issue: this compound precipitates out of solution upon addition to cell culture media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper initial solubilization | Ensure this compound is fully dissolved in an appropriate solvent before adding it to the cell culture medium. Based on its known solubility, prepare a concentrated stock solution in 100% DMSO. | This compound should be completely clear in the stock solution with no visible particulates. |
| High final concentration | The final concentration of this compound in the cell culture medium may exceed its solubility limit in the aqueous environment. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. | A clear medium with no visible precipitate at the effective concentration. |
| Solvent concentration | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high, affecting the stability of media components or the solubility of this compound. Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally at or below 0.1%. | Healthy cells and no precipitation in the medium. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Media components interaction | Components in the cell culture medium, such as serum proteins or high concentrations of certain salts, may interact with this compound, leading to precipitation. | |
| Serum Interaction: Reduce the serum percentage in your culture medium if experimentally feasible. Alternatively, add this compound to the serum-free basal medium first, mix well, and then add the serum. | This compound remains in solution. | |
| Media Formulation: Test different cell culture media formulations (e.g., DMEM vs. RPMI-1640) to see if the issue persists. | Identification of a compatible medium for your experiments. | |
| Temperature and pH fluctuations | Changes in temperature or pH can affect the solubility of small molecules. | |
| Temperature: Warm the cell culture medium to 37°C before adding the this compound stock solution. Perform the addition and mixing in a sterile environment at a consistent temperature. | Minimized precipitation due to temperature shock. | |
| pH: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4) and is stable after the addition of this compound. | A stable pH environment that supports both cell health and compound solubility. | |
| Improper mixing | Inadequate mixing upon addition of the this compound stock solution can lead to localized high concentrations and precipitation. | |
| Mixing Technique: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium. | Homogeneous distribution of this compound in the medium, preventing localized precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity and precipitation of media components, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experimental design.
Q3: My this compound is precipitating even at low concentrations. What should I do?
A3: If you observe precipitation at low concentrations, consider the following:
-
Re-evaluate your stock solution: Ensure your this compound is fully dissolved in the stock solution. You may need to gently warm the stock solution (e.g., to 37°C) to ensure complete dissolution.
-
Check your cell culture medium: Components in your specific media formulation or serum batch could be interacting with this compound. Try a different batch of serum or a different media formulation.
-
Review your protocol: Ensure you are pre-warming the media and mixing thoroughly upon addition of the compound.
Q4: Can I dissolve this compound directly in PBS or water?
A4: Direct dissolution of this compound in aqueous solutions like PBS or water is not recommended due to its low aqueous solubility. A stock solution in an organic solvent like DMSO is necessary.[1]
This compound Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 100 µg/mL |
| Ethanol | 2 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 500 µg/mL |
Data sourced from Cayman Chemical.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and a bottle of high-purity, sterile DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the this compound is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw an aliquot of the this compound stock solution at room temperature or 37°C.
-
Warm your cell culture medium to 37°C in a water bath.
-
In a sterile tube, perform any necessary serial dilutions of the this compound stock solution using pre-warmed medium.
-
Add the final desired volume of the diluted this compound solution dropwise to the bulk of the pre-warmed cell culture medium while gently swirling.
-
Mix the final solution thoroughly before adding it to your cells.
Signaling Pathways and Experimental Workflows
This compound is a dual agonist of the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3][4][5][6][]
Caption: this compound dual activation of FXR and TGR5 signaling pathways.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting BAR502 transactivation assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the BAR502 transactivation assay. This compound is a potent dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1] Transactivation assays are crucial for characterizing the potency and efficacy of this compound. However, these cell-based assays can be prone to variability. This guide offers solutions to common problems to help ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms of action for this compound in a transactivation assay?
A1: this compound acts as a dual agonist for FXR and GPBAR1.[2]
-
For FXR: As a nuclear receptor agonist, this compound binds to FXR, leading to the recruitment of coactivators and subsequent transcription of target genes. In a reporter assay, this is measured by the expression of a reporter gene (e.g., luciferase) under the control of an FXR response element.
-
For GPBAR1: As a G-protein coupled receptor (GPCR) agonist, this compound activates GPBAR1, which is primarily coupled to the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] The elevated cAMP levels then activate transcription factors that bind to a cAMP Response Element (CRE) in the reporter plasmid, driving the expression of the reporter gene.[3]
Q2: Which cell lines and reporter constructs are recommended for a this compound transactivation assay?
A2: Based on published studies, the following cell lines and reporter constructs are recommended:
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For FXR activity: HepG2 cells are a suitable choice as they endogenously express FXR. A commonly used reporter system involves a luciferase gene under the control of an FXR response element linked to a minimal promoter (e.g., HSP27-TK-luciferase).[2]
-
For GPBAR1 activity: HEK-293T cells are frequently used. These cells are typically co-transfected with a human GPBAR1 expression vector and a reporter plasmid containing a CRE element driving a luciferase gene (e.g., pGL4.29).[4][5]
Q3: What are the expected EC50 values for this compound in these assays?
A3: The half-maximal effective concentration (EC50) for this compound can vary slightly between experiments. However, typical values are in the micromolar range.
| Receptor | Typical EC50 | Cell Line | Reference |
| FXR | ~2 µM | HepG2 | [2] |
| GPBAR1 | ~0.4 µM | HEK-293T | [2] |
Q4: What is an acceptable level of variability in a this compound transactivation assay?
A4: The coefficient of variation (CV) is a measure of the precision of the assay.[6] For quantitative cell-based assays like this, an intra-assay CV of less than 15% is generally considered acceptable.[7] Higher variability may indicate issues with assay setup or execution.
Experimental Protocols
Below are generalized protocols for FXR and GPBAR1 transactivation assays with this compound, based on methodologies described in the literature.[2][4][8]
FXR Transactivation Assay
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Transfection: Transfect the cells with an FXR-responsive luciferase reporter plasmid (e.g., containing an IR-1 or HSP27 response element) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with a fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
GPBAR1 Transactivation Assay
-
Cell Seeding: Plate HEK-293T cells in a 96-well plate at an optimized density.
-
Co-transfection: Co-transfect the cells with a human GPBAR1 expression plasmid, a CRE-luciferase reporter plasmid (e.g., pGL4.29), and a control Renilla luciferase plasmid.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. A phosphodiesterase inhibitor like IBMX can be included to enhance the cAMP signal.[9]
-
Incubation: Incubate the cells for 6-18 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized RLU against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Signaling and Experimental Workflow Diagrams
Caption: this compound dual agonism on FXR and GPBAR1 signaling pathways.
Caption: General workflow for a this compound transactivation assay.
Troubleshooting Guide
High variability is a common issue in cell-based assays.[6] The following guide provides a structured approach to troubleshooting your this compound transactivation assay.
Caption: A decision tree for troubleshooting assay variability.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Suggested Solution |
| High Intra-Assay Variability (High CV within a plate) | Inconsistent Cell Seeding: Uneven cell distribution in wells. | Ensure the cell suspension is homogenous by gentle mixing before and during plating. Visually inspect the cell monolayer for even confluence before treatment. |
| Pipetting Errors: Inaccurate or inconsistent liquid handling. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to multiple wells. | |
| Edge Effects: Evaporation in the outer wells of the plate. | Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile media or PBS to create a humidity barrier. | |
| Reagent Instability: Degradation of luciferase assay reagents. | Prepare luciferase reagents fresh and protect them from light. Ensure reagents are at the recommended temperature before use. | |
| High Inter-Assay Variability (Poor reproducibility between experiments) | Cell Passage Number: High passage numbers can lead to phenotypic drift. | Use cells within a consistent and narrow passage number range. Regularly start new cultures from frozen stocks. |
| Reagent Lot-to-Lot Variability: Differences in serum, transfection reagents, or assay kits. | Use the same lot of critical reagents for a set of experiments. If changing lots, re-validate the assay. | |
| Serum Interference: Components in serum can inhibit luciferase activity. | While FBS at 5-10% is generally acceptable, some serum types can be inhibitory.[10] If variability is high, consider using a different lot or type of serum, or reducing the serum concentration during compound treatment. | |
| Low or No Signal | Low Transfection Efficiency: Insufficient delivery of reporter plasmids. | Optimize the DNA to transfection reagent ratio. Use a positive control plasmid (e.g., CMV-luciferase) to assess transfection efficiency independently. |
| Suboptimal Cell Density: Too few cells result in a weak signal. | Perform a cell titration experiment to determine the optimal cell number that gives a robust signal-to-background ratio.[11] | |
| Weak Promoter Activity: The promoter in the reporter construct is not strong enough. | Ensure the use of a promoter known to be responsive to the signaling pathway being studied (e.g., CRE for GPBAR1).[3] | |
| High Background Signal | Constitutive Receptor Activity: The receptor is active even without a ligand. | For GPCR assays, this can sometimes be addressed by optimizing cell density or receptor expression levels.[9] |
| Contamination: Mycoplasma or bacterial contamination can affect cell health and assay performance. | Regularly test cell cultures for contamination. Use aseptic techniques and fresh, sterile reagents. |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coefficient of variation [help.bioassay.de]
- 7. researchgate.net [researchgate.net]
- 8. GPBAR1/TGR5 Mediates Bile Acid-Induced Cytokine Expression in Murine Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. revvity.com [revvity.com]
Technical Support Center: Assessing BAR502 Bioavailability in Rodent Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BAR502 in rodent models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the assessment of this compound bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary circulating form of this compound in rodents after oral administration?
A1: Following oral administration in mice, the principal compound detected in the bloodstream is not this compound itself, but its oxidized metabolite, BAR505. This suggests that this compound undergoes rapid metabolism. Therefore, it is crucial to quantify both this compound and BAR505 in plasma to accurately assess its bioavailability and metabolic profile.[1]
Q2: What is a suitable analytical method for quantifying this compound and its metabolite BAR505 in rodent plasma?
A2: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of this compound and BAR505 in plasma samples. This method offers the necessary sensitivity and specificity to detect and quantify both the parent drug and its major metabolite.[1]
Q3: Are there any general recommendations for the oral administration of this compound to rodents?
A3: Yes, oral gavage is a common and precise method for administering a specific dose of this compound. For mice, typical dosages reported in efficacy studies range from 15 to 30 mg/kg/day. The compound is usually dissolved in a suitable vehicle, such as a 1% methyl cellulose (B213188) solution, before administration.
Q4: What are the key pharmacokinetic parameters to consider when assessing the oral bioavailability of this compound?
A4: When evaluating the oral bioavailability of this compound, it is essential to determine the following pharmacokinetic parameters for both this compound and its active metabolite, BAR505:
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Cmax: The maximum (or peak) plasma concentration that the drug reaches.
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Tmax: The time at which the Cmax is observed.
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AUC (Area Under the Curve): The total drug exposure over time.
Comparing the AUC after oral administration to the AUC after intravenous (IV) administration allows for the calculation of absolute oral bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound. | Rapid metabolism of this compound to its oxidized metabolite, BAR505.[1] | Ensure your analytical method is validated for the quantification of both this compound and BAR505. The primary circulating analyte may be BAR505. |
| Issues with the formulation and administration of this compound. | Verify the solubility and stability of this compound in your chosen vehicle. Ensure accurate dose preparation and proper oral gavage technique to guarantee the full dose is administered. | |
| Suboptimal blood sample collection and processing. | Collect blood samples at appropriate time points to capture the absorption phase and peak concentration. Use appropriate anticoagulant tubes and process the plasma promptly to prevent degradation. Store plasma samples at -80°C until analysis. | |
| High variability in plasma concentrations between animals. | Differences in food intake among animals can affect drug absorption. | Fast the animals overnight before dosing, ensuring they have free access to water. This helps to minimize variability in gastrointestinal conditions. |
| Inconsistent oral gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure consistent delivery of the compound. | |
| Unexpectedly high plasma concentrations of this compound. | Potential saturation of metabolic pathways at higher doses. | Consider performing a dose-escalation study to investigate the linearity of this compound's pharmacokinetics. |
| Analytical errors. | Review your LC-MS/MS method, including calibration curve, quality control samples, and internal standard performance, to rule out any analytical inaccuracies. |
Experimental Protocols
Oral Administration of this compound in Mice
This protocol outlines a general procedure for the oral administration of this compound to mice for pharmacokinetic studies.
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Animal Models: C57BL/6J male mice are a commonly used strain for metabolic studies.
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Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
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Housing: House mice in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
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Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with continued access to water.
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Dose Preparation:
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Prepare a suspension of this compound in a vehicle such as 1% methyl cellulose in sterile water.
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The concentration of the suspension should be calculated based on the desired dose (e.g., 30 mg/kg) and the average body weight of the mice, with a typical administration volume of 10 mL/kg.
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Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Administration:
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Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
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Administer the this compound suspension accurately using oral gavage with an appropriately sized gavage needle.
-
-
Post-Administration:
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Return the mice to their cages with free access to water.
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Provide food at a standardized time post-dosing (e.g., 2-4 hours) if required for the study design.
-
Plasma Sample Collection and Processing
This protocol describes the collection and processing of plasma samples for the analysis of this compound and BAR505.
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Blood Collection Time Points: Collect blood samples at predetermined time points to construct a pharmacokinetic profile. Suggested time points after a 30 mg/kg oral dose could include: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours.[1]
-
Blood Sampling:
-
Collect blood (approximately 50-100 µL) from each mouse at each time point via a suitable method, such as submandibular or saphenous vein puncture.
-
Use tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at, for example, 15,100 x g for 10 minutes at 4°C to separate the plasma.[1]
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
-
Sample Storage: Store the plasma samples at -80°C until they are ready for analysis by LC-MS/MS.
Quantification of this compound and BAR505 in Mouse Plasma by LC-MS/MS
This protocol provides a general outline for the analytical method.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) (e.g., in a 3:1 ratio of acetonitrile to plasma).[1]
-
Vortex the samples vigorously to ensure thorough mixing.
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Centrifuge the samples at high speed (e.g., 15,100 x g) for 10 minutes to pellet the precipitated proteins.[1]
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Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable LC-MS/MS system, such as an Agilent 1290 Infinity II coupled with a 6470 Triple Quadrupole mass spectrometer.[1]
-
Employ a reversed-phase C18 column for chromatographic separation.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Optimize the mass spectrometer settings for the detection of this compound and BAR505 using multiple reaction monitoring (MRM) mode. This involves identifying the optimal precursor and product ions for each analyte.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound and BAR505 standards into blank mouse plasma and processing them in the same way as the study samples.
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Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.
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Calculate the concentrations of this compound and BAR505 in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Data Presentation
While specific quantitative data for the oral bioavailability of this compound is not publicly available in the searched literature, a representative table for presenting such data is provided below. Researchers should populate this table with their own experimental results.
Table 1: Representative Pharmacokinetic Parameters of this compound and BAR505 in Mice Following a Single Oral Administration of this compound (30 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| BAR505 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Data to be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Visualizations
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: this compound metabolic activation and signaling pathway.
References
BAR502 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing BAR502 dose-response curve experiments. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure the generation of accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic, non-bile acid, steroidal dual agonist that potently and selectively activates both the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] It has been investigated for its therapeutic potential in metabolic and cholestatic liver diseases.
Q2: What are the typical cell lines used for this compound dose-response assays?
A2: Commonly used cell lines include HepG2 (human hepatoma cells), which endogenously express FXR, and HEK293T (human embryonic kidney cells).[1] HEK293T cells are often used for overexpression studies where they are transiently transfected with plasmids encoding FXR and a luciferase reporter gene, or GPBAR1 and a cAMP-responsive element (CRE) luciferase reporter.
Q3: What type of assays are used to measure this compound activity on FXR and GPBAR1?
A3: For FXR, a nuclear receptor, a common method is the luciferase reporter gene assay.[1] This involves co-transfecting cells with an FXR expression plasmid and a reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene. For GPBAR1, a Gs-coupled receptor, activity is typically measured by quantifying intracellular cyclic AMP (cAMP) levels, often using a CRE-luciferase reporter gene assay or a direct cAMP measurement assay (e.g., HTRF, ELISA).[1][2]
Q4: What are the reported EC50/IC50 values for this compound?
A4: The potency of this compound can vary depending on the assay and cell type. Refer to the data summary table below for reported values. Generally, it is a potent dual agonist with activity in the micromolar to sub-micromolar range.
Q5: How should I dissolve this compound for in vitro experiments?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dose-response curves.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate- Cell health variability | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for compound addition.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Ensure cells are in the logarithmic growth phase and have high viability (>90%). |
| Low or no signal response to this compound | - Low receptor expression in the chosen cell line- Inefficient plasmid transfection (for reporter assays)- Suboptimal assay conditions (e.g., incubation time, cell density)- this compound degradation or precipitation- Inactive batch of this compound | - Verify FXR and GPBAR1 expression levels in your cell line via qPCR or Western blot.- Optimize transfection efficiency using a positive control plasmid (e.g., GFP).- Perform time-course (e.g., 6, 12, 24 hours) and cell titration experiments to find optimal conditions.- Prepare fresh this compound dilutions from a new stock for each experiment. Ensure solubility in the final assay medium.- Test a new vial or batch of the compound. |
| High background signal in control wells (vehicle only) | - Basal activity of the reporter construct- Presence of endogenous activators in the serum- High cell density leading to non-specific effects | - Use a promoterless luciferase vector as a negative control to assess basal activity.- Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids and lipids.- Optimize cell seeding density to find a balance between a robust signal window and low background. |
| Observed cytotoxicity at high this compound concentrations | - Intrinsic toxicity of the compound- High DMSO concentration | - Perform a cell viability assay (e.g., MTS, CellTiter-Glo) in parallel with your dose-response experiment to identify the cytotoxic concentration range.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
| Difficulty in separating FXR vs. GPBAR1 activity | - The cell line endogenously expresses both receptors.- Crosstalk between the signaling pathways. | - Use cell lines that express only one of the target receptors (or use knockout/knockdown cells).- For GPBAR1 assays, use a specific adenylyl cyclase activator like forskolin (B1673556) to potentiate the signal and confirm Gs coupling. For FXR, measure the expression of known target genes (e.g., SHP, BSEP) via qPCR as an orthogonal assay. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound on its primary targets.
| Target | Assay Type | Cell Line | Reported Potency (EC50/IC50) | Reference |
| FXR | Transactivation Assay | HepG2 | IC50: 2 µM | [1] |
| GPBAR1 | Transactivation Assay | HEK293 | IC50: 0.4 µM | [1] |
| FXR | Transactivation Assay | - | EC50: ~2 µM | [5] |
| GPBAR1 | Transactivation Assay | - | EC50: ~400 nM | [5] |
| LIFR | LIF/LIFR Binding Assay | Cell-free | IC50: 3.8 µM | [3] |
Experimental Protocols
FXR Activation: Luciferase Reporter Gene Assay
This protocol is designed to measure the activation of FXR by this compound in a cell-based reporter assay.
Materials:
-
HepG2 or HEK293T cells
-
FXR expression plasmid (e.g., pSG5-FXR)
-
FXR response element (FXRE)-luciferase reporter plasmid (e.g., p(hsp27)-TK-LUC)
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Renilla luciferase plasmid for transfection control (e.g., pGL4.70)
-
Transfection reagent
-
This compound
-
Positive control: Chenodeoxycholic acid (CDCA)
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 or HEK293T cells in 96-well plates at a pre-optimized density.
-
Transfection (for HEK293T): Co-transfect cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 50 µM) and a positive control (e.g., CDCA at 10 µM) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: After 24 hours of transfection (or when cells reach appropriate confluency), replace the medium with the medium containing the different concentrations of this compound, positive control, or vehicle.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
GPBAR1 Activation: CRE-Luciferase Reporter Assay
This protocol measures the activation of GPBAR1 by monitoring the downstream increase in cAMP-driven gene expression.
Materials:
-
HEK293T cells
-
GPBAR1 expression plasmid (e.g., pCMVSPORT6-human GPBAR1)
-
cAMP Response Element (CRE)-luciferase reporter plasmid (e.g., pGL4.29)
-
Renilla luciferase plasmid for transfection control
-
Transfection reagent
-
This compound
-
Positive control: Taurolithocholic acid (TLCA)
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates.
-
Transfection: Co-transfect cells with the GPBAR1 expression plasmid, CRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
Compound Preparation: Prepare a serial dilution of this compound and a positive control (e.g., TLCA at 10 µM) in the cell culture medium. Include a vehicle control.
-
Cell Treatment: 24 hours post-transfection, treat the cells with the prepared compounds.
-
Incubation: Incubate for 18 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity.
-
Data Analysis: Normalize firefly to Renilla luciferase activity. Calculate the fold activation over the vehicle control and determine the EC50 value by fitting the dose-response curve.
Visualizations
Caption: Signaling pathways activated by the dual agonist this compound.
Caption: A logical workflow for troubleshooting dose-response experiments.
References
- 1. axt.com.au [axt.com.au]
- 2. revvity.com [revvity.com]
- 3. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BAR502 and Ursodeoxycholic Acid (UDCA) for the Treatment of Cholestasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BAR502 and Ursodeoxycholic acid (UDCA), two therapeutic agents investigated for the management of cholestatic liver diseases. While UDCA is an established therapy, this compound represents a novel approach targeting key nuclear and membrane receptors involved in bile acid homeostasis. This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy, and the experimental frameworks used to assess them.
Executive Summary
Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids in the liver, promoting inflammation, fibrosis, and progressive liver damage. Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has been the cornerstone of therapy for several cholestatic conditions for decades. Its mechanisms of action are multifaceted, including the replacement of toxic bile acids, cytoprotection, and stimulation of choleresis.
This compound is a novel, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). By activating these receptors, this compound is designed to modulate bile acid synthesis, transport, and signaling, thereby offering a targeted approach to mitigating cholestatic injury.
This guide presents a comparative analysis of this compound and UDCA, drawing upon available preclinical data. It is important to note that direct head-to-head comparative studies in cholestasis models are limited. The data presented herein is compiled from various studies, which may employ different cholestasis models (e.g., bile duct ligation vs. chemical induction).
Mechanisms of Action
This compound: A Dual FXR and GPBAR1 Agonist
This compound's therapeutic potential in cholestasis stems from its dual agonism of FXR and GPBAR1, two critical regulators of bile acid and metabolic homeostasis.
-
FXR Activation: As a potent FXR agonist, this compound transcriptionally regulates genes involved in bile acid metabolism.[1] In the liver, FXR activation induces the expression of the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β), enhancing the efflux of bile acids from hepatocytes into the bile canaliculi.[2] Concurrently, FXR activation in the intestine induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which signals back to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] This dual action of enhancing bile acid export while reducing their synthesis is central to its anti-cholestatic effect.
-
GPBAR1 Activation: GPBAR1 is expressed in various cell types, including cholangiocytes, macrophages, and intestinal L-cells. In cholestasis, GPBAR1 activation in cholangiocytes is thought to stimulate bicarbonate and chloride secretion, forming a "bicarbonate umbrella" that protects cholangiocytes from the damaging effects of bile acids.[4] In macrophages, GPBAR1 activation can exert anti-inflammatory effects.[1] Furthermore, GPBAR1 activation in intestinal L-cells promotes the release of glucagon-like peptide-1 (GLP-1), which has beneficial metabolic effects.[3]
Ursodeoxycholic Acid (UDCA): A Multifactorial Cytoprotective and Choleretic Agent
UDCA's beneficial effects in cholestasis are attributed to a range of mechanisms:
-
Alteration of the Bile Acid Pool: UDCA is a hydrophilic bile acid that, when administered, shifts the composition of the bile acid pool towards a less hydrophobic and consequently less cytotoxic state.
-
Cytoprotection: UDCA protects hepatocytes and cholangiocytes from bile acid-induced injury. This is achieved through the stabilization of cell membranes and the inhibition of apoptosis by preventing mitochondrial membrane permeabilization.[2][5]
-
Stimulation of Biliary Secretion (Choleretic Effect): UDCA and its taurine (B1682933) conjugate (TUDCA) stimulate the secretion of bile acids and other organic anions into the bile. This is mediated, in part, by the activation of signaling pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), which promote the insertion of key transporters like BSEP and MRP2 into the canalicular membrane of hepatocytes.[2][6]
-
Immunomodulatory Effects: UDCA has been shown to have immunomodulatory properties, which may be beneficial in autoimmune cholestatic diseases like Primary Biliary Cholangitis (PBC).[2]
Data Presentation: Preclinical Efficacy in Cholestasis Models
The following tables summarize the available quantitative data on the effects of this compound and UDCA on key markers of cholestasis in preclinical models. It is crucial to consider that the data for this compound is derived from a model of chemically-induced cholestasis (alpha-naphthylisothiocyanate - ANIT), while the data for UDCA is from a surgical model (bile duct ligation - BDL) in a different species. Therefore, a direct comparison of the absolute values should be made with caution.
Table 1: Effect on Serum Markers of Cholestasis and Liver Injury
| Compound | Animal Model | Species | Dose | Duration | % Reduction in Serum Alkaline Phosphatase (ALP) | % Reduction in Serum Total Bilirubin (B190676) | % Reduction in Serum Alanine (B10760859) Transaminase (ALT) | % Reduction in Serum Aspartate Transaminase (AST) |
| This compound | ANIT-induced | Mouse | 15 mg/kg/day | 10 days | ~40% | ~50% | Not Reported | ~45% |
| UDCA | Bile Duct Ligation | Rat | 25 mg/kg/day | 4 weeks | Not Significantly Different from Placebo | Not Significantly Different from Placebo | Not Significantly Different from Placebo | Not Significantly Different from Placebo |
Note: The study on UDCA in BDL rats did not show a significant reduction in serum biochemical markers, but did report improvements in liver histology and portal hypertension.[7] Another study in BDL rats did show a significant reduction in serum ALP and bilirubin with UDCA treatment.[8]
Table 2: Effect on Liver Histology and Other Parameters
| Compound | Animal Model | Species | Key Histological Findings | Other Notable Effects |
| This compound | ANIT-induced | Mouse | Reduced number of necrotic lesions. | Increased survival. |
| UDCA | Bile Duct Ligation | Rat | Reduced bile duct proliferation and connective tissue deposition.[7] | Reduced portal pressure and hyperkinetic circulation.[7] |
Experimental Protocols
Below is a representative, detailed experimental protocol for a comparative study of this compound and UDCA in a mouse model of cholestasis induced by bile duct ligation (BDL). This protocol is a composite based on standard procedures and methodologies reported in the literature.
Title: A Comparative Study of the Efficacy of this compound and Ursodeoxycholic Acid in a Mouse Model of Obstructive Cholestasis.
1. Animals:
-
Species: Male C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
2. Experimental Groups (n=8-10 per group):
-
Group 1: Sham + Vehicle: Mice undergo a sham operation and receive the vehicle control.
-
Group 2: BDL + Vehicle: Mice undergo BDL and receive the vehicle control.
-
Group 3: BDL + this compound: Mice undergo BDL and receive this compound (e.g., 15 mg/kg/day, p.o.).
-
Group 4: BDL + UDCA: Mice undergo BDL and receive UDCA (e.g., 25 mg/kg/day, p.o.).
3. Bile Duct Ligation (BDL) Procedure:
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: A midline laparotomy is performed to expose the common bile duct. The bile duct is double-ligated with 6-0 silk sutures and then transected between the two ligatures.
-
Sham Operation: In the sham group, the common bile duct is exposed but not ligated or transected.
-
Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored daily for signs of distress.
4. Drug Administration:
-
Route: Oral gavage (p.o.).
-
Frequency: Once daily.
-
Duration: Treatment starts 24 hours after surgery and continues for 14 days.
-
Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% carboxymethylcellulose).
5. Outcome Measures (at day 14 post-BDL):
-
Serum Analysis: Blood is collected via cardiac puncture. Serum levels of alkaline phosphatase (ALP), total bilirubin, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bile acids are measured using standard biochemical assays.
-
Liver Histology: The liver is harvested, weighed, and a portion is fixed in 10% neutral buffered formalin. Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) to assess necrosis and inflammation, and with Sirius Red to quantify fibrosis. A semi-quantitative scoring system is used for histological evaluation by a blinded pathologist.
-
Gene Expression Analysis (qRT-PCR): A portion of the liver is snap-frozen in liquid nitrogen. RNA is extracted, and quantitative real-time PCR is performed to measure the expression of key genes involved in bile acid synthesis (Cyp7a1), transport (Bsep, Ostα), and fibrosis (Col1a1, Acta2, Timp1).
-
Protein Analysis (Western Blot): Protein lysates from liver tissue are used to determine the levels of key signaling proteins.
6. Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).
-
A p-value of < 0.05 is considered statistically significant.
Mandatory Visualizations: Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and UDCA in the context of cholestasis.
Caption: this compound Signaling Pathway in Cholestasis.
Caption: UDCA's Multifactorial Mechanisms in Cholestasis.
Conclusion
This compound and UDCA represent two distinct therapeutic strategies for cholestasis. UDCA offers broad cytoprotective and choleretic effects, backed by extensive clinical use. This compound, as a dual FXR and GPBAR1 agonist, provides a targeted approach to modulate the underlying pathophysiology of bile acid dysregulation.
The preclinical data, although not from direct comparative studies in a cholestasis model, suggest that this compound holds promise in reducing markers of cholestatic liver injury. A head-to-head comparison of this compound and UDCA in a well-defined cholestasis model, such as the BDL model outlined in this guide, is warranted to definitively establish their comparative efficacy. Future research should also explore the potential for combination therapy, as the distinct mechanisms of action of this compound and UDCA may offer synergistic benefits in the treatment of cholestatic liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unisa.it [iris.unisa.it]
- 4. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Ursodeoxycholic acid limits liver histologic alterations and portal hypertension induced by bile duct ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ursodeoxycholic acid administration on bile duct proliferation and cholestasis in bile duct ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BAR502 and Fibrates for the Treatment of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual FXR/TGR5 agonist, BAR502, and the established class of PPARα agonists, fibrates, for the treatment of liver diseases such as Non-Alcoholic Steatohepatitis (NASH) and cholestatic conditions. This analysis is supported by preclinical and clinical experimental data to inform research and development efforts in hepatology.
Executive Summary
This compound and fibrates represent two distinct therapeutic strategies for liver disease, targeting different nuclear receptors and signaling pathways. This compound, a dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), has demonstrated promising preclinical efficacy in models of NASH by improving steatosis, inflammation, and fibrosis. Fibrates, primarily agonists of the peroxisome proliferator-activated receptor-alpha (PPARα), have a long-standing clinical history for dyslipidemia and have shown benefits in liver function, particularly in cholestatic liver diseases like Primary Biliary Cholangitis (PBC) and, to a lesser extent, in Non-Alcoholic Fatty Liver Disease (NAFLD). While direct comparative studies are lacking, this guide synthesizes available data to highlight the distinct mechanisms, efficacy profiles, and experimental foundations of these two classes of drugs.
Mechanism of Action: A Tale of Two Receptors
The therapeutic effects of this compound and fibrates in the liver are mediated by their interaction with distinct nuclear receptors, leading to the modulation of different gene expression programs.
This compound: Dual Agonism of FXR and TGR5
This compound is a semi-synthetic bile acid analogue that potently activates both FXR and TGR5.[1][2] This dual agonism provides a multi-faceted approach to treating liver disease:
-
FXR Activation: As a nuclear receptor highly expressed in the liver and intestine, FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[3][4] Its activation by this compound leads to the induction of Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][6] This pathway is crucial for controlling bile acid levels and protecting hepatocytes from bile acid-induced toxicity.
-
TGR5 Activation: TGR5 is a G protein-coupled receptor found on various cell types, including cholangiocytes and Kupffer cells.[7] Its activation by this compound is linked to anti-inflammatory effects and the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which can improve glucose tolerance.[5][6]
Fibrates: PPARα Agonism
Fibrates, such as fenofibrate (B1672516), bezafibrate (B1666932), and pemafibrate (B1668597), exert their effects primarily through the activation of PPARα.[8][9] PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism, particularly in the liver.[10][11] Activation of PPARα leads to:
-
Increased Fatty Acid Oxidation: PPARα upregulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in both mitochondria and peroxisomes.[10] This helps to reduce the accumulation of lipids in hepatocytes.
-
Reduced Triglyceride Synthesis: Fibrates decrease the hepatic production of very-low-density lipoprotein (VLDL), the primary carrier of triglycerides in the blood.[8]
-
Anti-inflammatory Effects: PPARα activation can also exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB.[12]
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and various fibrates in relevant preclinical and clinical models of liver disease. It is important to note that these data are not from head-to-head trials and thus, direct comparisons should be made with caution.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of NASH[6][13][14]
| Parameter | Control (HFD) | This compound Treated | % Change vs Control |
| Body Weight Gain | ~30-35% increase | ~10% reduction | ↓ ~10% |
| Liver Steatosis Score | Significantly increased | Reduced | ↓ |
| Liver Inflammation Score | Significantly increased | Reduced | ↓ |
| Liver Fibrosis Score | Significantly increased | Reduced | ↓ |
| Serum AST | Elevated | Reduced | ↓ |
| Serum Cholesterol | Elevated | Reduced | ↓ |
| Serum Triglycerides | Elevated | Reduced | ↓ |
| Serum HDL | Decreased | Increased | ↑ |
| Hepatic SREBP-1c mRNA | Increased | Reduced | ↓ |
| Hepatic FAS mRNA | Increased | Reduced | ↓ |
| Hepatic α-SMA mRNA | Increased | Reduced | ↓ |
| Hepatic Collagen α1 mRNA | Increased | Reduced | ↓ |
Data synthesized from studies in high-fat diet (HFD) and fructose-fed mouse models of NASH.
Table 2: Clinical Efficacy of Fibrates in Liver Disease
| Drug | Disease | Key Findings | Reference |
| Fenofibrate | NAFLD | - Significant decrease in triglycerides, glucose, ALP, and GGT. - Reduction in the proportion of patients with abnormal ALT (93.7% to 62.5%) and AST (50% to 18.7%). - Minimal effect on liver histology (steatosis, inflammation, fibrosis). | [13] |
| Bezafibrate | PBC (inadequate response to UDCA) | - 31% of patients achieved a complete biochemical response (vs. 0% with placebo). - 67% of patients achieved normal ALP levels (vs. 2% with placebo). - Improved non-invasive measures of liver fibrosis. | [5] |
| Pemafibrate | PBC (inadequate response to UDCA) | - Significant decrease in AST, ALT, GGT, and ALP after 12 months. - In patients switched from other fibrates, significant improvement in eGFR and creatinine (B1669602) was observed. | [14] |
Experimental Protocols
This compound Preclinical Model of NASH[6][13][14]
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction: Mice were fed a high-fat diet (HFD) and fructose (B13574) in drinking water for 18-19 weeks to induce NASH-like features, including steatohepatitis and fibrosis.
-
Treatment: In the therapeutic intervention model, mice were kept on the HFD for 9 weeks to establish the disease, and then randomized to receive either HFD alone or HFD in combination with this compound (15-30 mg/kg/day) administered by oral gavage for the subsequent 9-10 weeks.
-
Key Analyses:
-
Biochemical Analysis: Serum levels of AST, ALT, cholesterol, triglycerides, and HDL were measured.
-
Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis. A NAFLD Activity Score (NAS) was calculated.
-
Gene Expression Analysis: Hepatic mRNA levels of genes involved in lipid metabolism (SREBP-1c, FAS), inflammation (MCP-1), and fibrosis (α-SMA, collagen α1) were quantified by RT-PCR.
-
Fibrate Clinical Trials
-
Fenofibrate in NAFLD: [13]
-
Study Design: A pilot study with 16 patients with biopsy-confirmed NAFLD.
-
Treatment: Patients received 200 mg/day of fenofibrate for 48 weeks.
-
Assessments: Clinical and biochemical follow-up was conducted every 3 months, with a liver biopsy performed at the beginning and end of the study.
-
-
Bezafibrate in PBC: [5]
-
Study Design: A 24-month, double-blind, placebo-controlled, phase 3 trial involving 100 patients with an inadequate response to ursodeoxycholic acid (UDCA).
-
Treatment: Patients were randomized to receive either 400 mg/day of bezafibrate or a placebo, in addition to their ongoing UDCA therapy.
-
Primary Outcome: A complete biochemical response, defined as normal levels of total bilirubin, alkaline phosphatase, aminotransferases, albumin, and a normal prothrombin index at 24 months.
-
-
Pemafibrate in PBC: [14]
-
Study Design: A nationwide, multicenter study in Japan with 61 patients with PBC who had an inadequate response to prior therapy.
-
Treatment: Patients were either started on pemafibrate in addition to UDCA (add-on group) or switched from another fibrate to pemafibrate while continuing UDCA (switch group).
-
Assessments: Changes in AST, ALT, GGT, ALP, and GLOBE scores were retrospectively analyzed.
-
Safety and Tolerability
This compound: Preclinical studies have not reported significant adverse effects.[6][15][16] However, as this compound is in the early stages of clinical development, comprehensive safety data in humans is not yet available.
Fibrates: Fibrates are generally well-tolerated, but some potential side effects have been noted:[8][9][17][18]
-
Liver: Mild and transient elevations in serum aminotransferases can occur.[9] Although rare, severe liver injury has been reported.
-
Muscle: Myopathy, particularly when used in combination with statins, is a known risk.[8]
-
Kidney: Increases in serum creatinine have been observed.[5]
-
Gastrointestinal: Nausea and abdominal discomfort are among the more common side effects.
-
Other: Fibrates may increase the risk of gallstones.[8]
Conclusion
This compound and fibrates offer distinct and potentially complementary approaches to the treatment of liver disease. This compound, with its dual FXR/TGR5 agonism, presents a novel mechanism that preclinical data suggests can address multiple facets of NASH pathology, including steatosis, inflammation, and fibrosis. Fibrates, as established PPARα agonists, have demonstrated clinical utility in improving liver biochemical markers, particularly in cholestatic diseases, and show some positive effects in NAFLD, although their impact on liver histology appears limited.
For drug development professionals, the multi-targeted approach of this compound may hold significant promise for the complex pathophysiology of NASH. Further clinical investigation is needed to establish its safety and efficacy in humans. For researchers and scientists, the distinct signaling pathways activated by this compound and fibrates offer fertile ground for investigating the intricate molecular mechanisms underlying liver disease and for exploring potential combination therapies. The data presented in this guide underscores the importance of a nuanced, target-based approach to the development of new therapeutics for liver disorders.
References
- 1. Effects of pemafibrate on primary biliary cholangitis with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Placebo-Controlled Trial of Bezafibrate in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 8. Fibrates: Cholesterol Uses, Side Effects & Dosage [medicinenet.com]
- 9. Fenofibrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. droracle.ai [droracle.ai]
- 13. A pilot trial of fenofibrate for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pemafibrate improves liver biochemistry and GLOBE scores in patients with primary biliary cholangitis: Nationwide, multicenter study by the Japanese Red Cross Liver Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fenofibrate Side Effects: What Do People Usually Experience? - GoodRx [goodrx.com]
- 18. Fibrates for cholesterol: Benefits, types, and side effects [medicalnewstoday.com]
BAR502: A Comparative Analysis of a Dual FXR/GPBAR1 Agonist Against Other Farnesoid X Receptor Modulators
In the landscape of therapeutic development for metabolic and liver diseases, Farnesoid X Receptor (FXR) agonists have emerged as a promising class of drugs. This guide provides a comparative overview of BAR502, a novel dual FXR and G-protein coupled bile acid receptor 1 (GPBAR1) agonist, against other prominent FXR agonists. The following sections detail the comparative efficacy, underlying mechanisms of action, and experimental protocols from key preclinical studies, offering researchers and drug development professionals a comprehensive resource for evaluation.
Comparative Efficacy of FXR Agonists
The therapeutic potential of FXR agonists is primarily evaluated based on their potency in activating FXR and their subsequent effects on target gene expression and disease models. This compound distinguishes itself as a dual agonist, also targeting GPBAR1, which may offer a synergistic therapeutic profile. The following tables summarize the in vitro potency and key preclinical findings for this compound and other notable FXR agonists.
In Vitro Potency
The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key measure of a drug's potency. A lower value indicates higher potency.
| Compound | Target(s) | EC50/IC50 | Reference(s) |
| This compound | FXR | IC50: 2 µM | [1] |
| GPBAR1 | IC50: 0.4 µM | [1] | |
| Obeticholic Acid (OCA) | FXR | EC50: 99 nM | [2] |
| Tropifexor | FXR | EC50: 0.2 nM | [3][4] |
| Cilofexor | FXR | EC50: 43 nM | [5] |
| Nidufexor | FXR (Partial Agonist) | - | [6][7] |
Note: Direct comparison of EC50/IC50 values across different studies should be done with caution due to potential variations in experimental assays.
Preclinical Efficacy in NASH Models
Animal models of non-alcoholic steatohepatitis (NASH) are crucial for evaluating the in vivo efficacy of FXR agonists. The data below is collated from various preclinical studies.
| Compound | Model | Key Findings | Reference(s) |
| This compound | High-Fat Diet (HFD) + Fructose-induced NASH in mice | Reduced steatosis, inflammation, and fibrosis scores. Increased insulin (B600854) sensitivity and HDL levels. Promoted browning of white adipose tissue. | [1] |
| Obeticholic Acid (OCA) | Methionine-choline-deficient (MCD) diet-induced NASH in mice | Improved hepatic steatosis and inflammation. Inhibited NLRP3 inflammasome activation. | |
| Cilofexor | Rat NASH model | Reduced hepatic fibrosis and portal hypertension. | |
| Tropifexor | Rodent models of NASH | Ameliorated fibrotic NASH pathologies. |
Signaling Pathways
Activation of FXR and GPBAR1 by this compound initiates distinct but complementary signaling cascades that contribute to its therapeutic effects.
FXR Signaling Pathway
FXR is a nuclear receptor that, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes involved in bile acid, lipid, and glucose metabolism.
GPBAR1 Signaling Pathway
GPBAR1 is a G-protein coupled receptor located on the cell membrane. Its activation by agonists like this compound leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and triggers downstream signaling events, including the release of glucagon-like peptide-1 (GLP-1).
Experimental Protocols
The following provides a generalized experimental protocol for inducing NASH in mice and evaluating the efficacy of FXR agonists, based on methodologies reported in preclinical studies of this compound.
NASH Induction and Treatment Protocol
This workflow outlines the key stages of a typical preclinical efficacy study for an FXR agonist in a diet-induced NASH model.
1. Animal Model:
-
Species: C57BL/6J mice are commonly used due to their susceptibility to diet-induced metabolic diseases.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. NASH Induction:
-
Diet: Mice are fed a Western-style diet high in fat (e.g., 45-60% kcal from fat) and cholesterol, often supplemented with fructose in the drinking water.[4]
-
Duration: The diet is typically administered for a period of 12 to 24 weeks to induce a NASH phenotype with significant steatosis, inflammation, and fibrosis.[4]
3. Drug Administration:
-
Route: Test compounds, such as this compound, are typically administered via oral gavage.
-
Dosing: The dosage and frequency are determined by preliminary pharmacokinetic and pharmacodynamic studies. For example, this compound has been administered at doses ranging from 15-30 mg/kg/day.[8]
-
Groups: Study groups typically include a control group on a standard chow diet, a NASH group receiving the high-fat diet and vehicle, and one or more treatment groups receiving the high-fat diet and the test compound at different doses.
4. Efficacy Evaluation:
-
Metabolic Parameters: Body weight, food and water intake, and glucose and insulin tolerance tests are monitored throughout the study.
-
Serum Biochemistry: At the end of the study, blood is collected to measure levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and bile acids.
-
Liver Histology: Livers are harvested, weighed, and a portion is fixed in formalin for histological analysis. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome to quantify fibrosis.
-
Gene Expression Analysis: Another portion of the liver is snap-frozen for RNA extraction and analysis of target gene expression (e.g., markers of fibrosis, inflammation, and lipid metabolism) by quantitative real-time PCR (qRT-PCR) or RNA sequencing.
Conclusion
This compound presents a unique profile as a dual FXR and GPBAR1 agonist. While in vitro potency for FXR activation appears lower than some second-generation, highly selective FXR agonists like tropifexor, its dual agonism may offer a broader spectrum of beneficial metabolic effects. Preclinical studies have demonstrated the efficacy of this compound in ameliorating key features of NASH, including steatosis, inflammation, and fibrosis. A direct comparative clinical trial would be necessary to definitively establish the relative efficacy and safety of this compound against other FXR agonists. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. benchchem.com [benchchem.com]
- 7. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Mechanistic Comparison of BAR502 and Tropifexor: Dual versus Selective FXR Agonism
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR) has emerged as a critical regulator of bile acid, lipid, and glucose metabolism, making it a prime therapeutic target for non-alcoholic steatohepatitis (NASH) and other metabolic diseases. This guide provides a detailed comparison of two prominent FXR agonists, BAR502 and tropifexor (B611488), highlighting their distinct mechanisms of action, supported by experimental data.
Overview of this compound and Tropifexor
This compound is a steroidal, non-bile acid dual agonist that targets both FXR and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2] Its dual-action mechanism offers the potential for synergistic effects on metabolism and inflammation.
Tropifexor (LJN452) is a highly potent and selective, non-bile acid FXR agonist.[3][4] Its high selectivity is designed to maximize FXR-mediated benefits while minimizing potential off-target effects.
Comparative Analysis of In Vitro Potency and Selectivity
A direct head-to-head comparison of this compound and tropifexor in the same experimental setting is not publicly available. The following tables summarize the reported potencies from separate studies. It is important to note that variations in experimental protocols and assay conditions can influence these values, and therefore, a direct comparison should be made with caution.
Table 1: Comparative In Vitro Potency on FXR and GPBAR1
| Compound | Target | Assay Type | Reported Potency (EC50/IC50) | Reference |
| This compound | FXR | Transactivation Assay | ~1-2 µM (IC50) | [5][6] |
| GPBAR1 | cAMP Assay | ~0.4-0.9 µM (IC50) | [5] | |
| Tropifexor | FXR | HTRF Assay | 0.20 nM (EC50) | |
| FXR | Transcriptional Activity Assay (BSEP promoter) | 0.26 nM (EC50) | [7] | |
| GPBAR1 | Not reported (High selectivity for FXR) | >10 µM | [7] |
Signaling Pathways and Mechanism of Action
This compound and tropifexor both activate FXR, a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. Key FXR target genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).
In addition to FXR activation, this compound also stimulates GPBAR1, a G protein-coupled receptor that, upon activation, increases intracellular cyclic AMP (cAMP) levels. This leads to the activation of downstream signaling pathways that can influence inflammation and glucose homeostasis.
In Vivo Experimental Data
Both this compound and tropifexor have demonstrated efficacy in preclinical models of NASH.
Table 2: Summary of In Vivo Effects in NASH Models
| Feature | This compound | Tropifexor | Reference |
| Model | High-fat diet (HFD) and fructose-fed mice | Diet-induced NASH mice | [8][9] |
| Body Weight | ~10% reduction | No significant change reported | [8] |
| Insulin (B600854) Sensitivity | Increased | Improved | [8][10] |
| Liver Steatosis | Reduced | Markedly reduced | [7][8] |
| Inflammation | Reduced | Reduced | [7][8] |
| Fibrosis | Reduced | Reversed | [7][8] |
| FXR Target Gene Expression (Liver) | Increased SHP and ABCG5 | Increased SHP and BSEP | [1][7] |
| FXR/GPBAR1 Target Gene Expression (Intestine) | Increased SHP, FGF15, and GLP1 | Increased SHP and FGF15 | [1][2] |
Experimental Protocols
The following are generalized protocols for the key assays used to characterize this compound and tropifexor.
FXR Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene (e.g., luciferase) under the control of an FXRE.
-
Cell Culture and Transfection: HepG2 cells are cultured in appropriate media. Cells are then co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene driven by an FXRE promoter. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compound (this compound or tropifexor) or a vehicle control for 24 hours.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold activation relative to the vehicle control is calculated, and dose-response curves are generated to determine EC50 values.
GPBAR1 cAMP Assay
This assay measures the activation of GPBAR1 by quantifying the downstream production of cAMP.
-
Cell Culture: A cell line expressing GPBAR1 (e.g., HEK293T) is cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter-based system (e.g., HTRF).
-
Data Analysis: Dose-response curves are generated by plotting cAMP concentration against the compound concentration to determine EC50 values.
In Vivo NASH Model
Animal models are used to evaluate the therapeutic efficacy of compounds in a physiological setting.
-
Induction of NASH: Mice are fed a high-fat diet supplemented with fructose (B13574) and cholesterol for an extended period (e.g., 18-26 weeks) to induce a NASH phenotype, including steatosis, inflammation, and fibrosis.[7][8]
-
Compound Administration: Once NASH is established, animals are treated with this compound, tropifexor, or a vehicle control, typically via oral gavage, for a specified duration (e.g., 4-8 weeks).[7][8]
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including:
-
Metabolic parameters: Body weight, glucose tolerance, insulin sensitivity.
-
Serum biomarkers: ALT, AST, lipids.
-
Histopathology: Liver sections are stained (e.g., H&E, Sirius Red) to evaluate steatosis, inflammation, and fibrosis.
-
Gene expression analysis: RNA is extracted from liver and intestinal tissues to quantify the expression of target genes by qPCR.
-
Conclusion
This compound and tropifexor represent two distinct approaches to targeting FXR for the treatment of NASH. Tropifexor is a highly potent and selective FXR agonist, while this compound offers a dual-agonist mechanism by also targeting GPBAR1. The available data suggest that both compounds are effective in preclinical models of NASH, though their differing potencies and receptor selectivity profiles may lead to different therapeutic outcomes and side-effect profiles. The choice between a selective and a dual-agonist approach will likely depend on the specific therapeutic goals and patient population. Further head-to-head comparative studies are needed to fully elucidate the relative merits of these two promising therapeutic candidates.
References
- 1. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unisa.it [iris.unisa.it]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist Tropifexor (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | this compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validating BAR502's Dual Mechanism of Action in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BAR502, a synthetic dual agonist for the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1), has demonstrated significant therapeutic potential in preclinical models of non-alcoholic steatohepatitis (NASH) and other metabolic diseases. Its efficacy is attributed to the simultaneous activation of these two key receptors involved in bile acid signaling, glucose homeostasis, and lipid metabolism. This guide provides a comparative analysis of this compound's performance, supported by experimental data from knockout mouse models, to validate its receptor-specific effects.
Unraveling the Dual Agonist Activity of this compound
This compound's therapeutic effects stem from its ability to concurrently activate both FXR, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism, and GPBAR1 (also known as TGR5), a cell surface receptor that modulates inflammation and energy expenditure.[1][2] In wild-type mouse models of diet-induced NASH, this compound has been shown to reduce liver steatosis, inflammation, and fibrosis.[3][4] It achieves this by beneficially modulating the expression of key metabolic and inflammatory genes.[1][5]
To definitively attribute these effects to the engagement of FXR and GPBAR1, studies utilizing knockout mouse models, which lack one of these receptors, are essential. This approach allows for the dissection of the specific contributions of each receptor to the overall therapeutic effect of this compound.
Evidence from GPBAR1 Knockout Models
To validate the GPBAR1-mediated effects of this compound, a study was conducted on a model of cholestatic liver injury induced by alpha-naphthylisothiocyanate (ANIT) in both wild-type (GPBAR1+/+) and GPBAR1 knockout (GPBAR1-/-) mice.[6][7] Treatment with this compound resulted in a significant improvement in liver injury markers in both genotypes.[6][7] This finding indicates that while GPBAR1 activation contributes to the beneficial effects of this compound, the compound retains significant hepatoprotective activity even in the absence of this receptor, highlighting the critical role of FXR activation.
Comparative Efficacy of this compound in Wild-Type vs. GPBAR1 Knockout Mice
| Parameter | Genotype | Treatment | Result |
| Serum Bilirubin | GPBAR1+/+ | ANIT | Increased |
| GPBAR1+/+ | ANIT + this compound | Significantly Reduced | |
| GPBAR1-/- | ANIT | Increased | |
| GPBAR1-/- | ANIT + this compound | Significantly Reduced | |
| Serum Alkaline Phosphatase | GPBAR1+/+ | ANIT | Increased |
| GPBAR1+/+ | ANIT + this compound | Significantly Reduced | |
| GPBAR1-/- | ANIT | Increased | |
| GPBAR1-/- | ANIT + this compound | Significantly Reduced | |
| Serum AST | GPBAR1+/+ | ANIT | Increased |
| GPBAR1+/+ | ANIT + this compound | Significantly Reduced | |
| GPBAR1-/- | ANIT | Increased | |
| GPBAR1-/- | ANIT + this compound | Significantly Reduced |
Insights from FXR Knockout Models with a Structurally Similar Dual Agonist
Direct studies of this compound in FXR knockout mice are not yet available in the published literature. However, research on INT-767, another potent dual FXR/GPBAR1 agonist, in FXR-null mice provides valuable insights into the FXR-dependent mechanisms that are likely shared by this compound. A study investigating the effects of INT-767 in a Western diet-induced model of NASH found that the therapeutic benefits of the dual agonist were absent in FXR-null mice, while they were still present in TGR5 (GPBAR1)-null mice.[8] This strongly suggests that the primary therapeutic effects of this class of dual agonists in NASH are mediated through FXR.[8]
Key Findings from INT-767 (Dual FXR/GPBAR1 Agonist) in Knockout Mice
| Parameter | Genotype | Treatment | Outcome |
| Hepatic Steatosis | Wild-Type | Western Diet + INT-767 | Reduced |
| FXR-null | Western Diet + INT-767 | No significant improvement | |
| TGR5-null | Western Diet + INT-767 | Reduced | |
| Hepatic Inflammation | Wild-Type | Western Diet + INT-767 | Reduced |
| FXR-null | Western Diet + INT-767 | No significant improvement | |
| TGR5-null | Western Diet + INT-767 | Reduced | |
| Hepatic Fibrosis | Wild-Type | Western Diet + INT-767 | Reduced |
| FXR-null | Western Diet + INT-767 | No significant improvement | |
| TGR5-null | Western Diet + INT-767 | Reduced |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated.
Detailed Experimental Protocols
1. Animal Models and Husbandry:
-
Wild-type, FXR global knockout (FXR-/-), and GPBAR1 global knockout (GPBAR1-/-) mice on a C57BL/6J background are used.
-
Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
2. Diet-Induced NASH Model:
-
Non-alcoholic steatohepatitis is induced by feeding mice a high-fat diet (HFD), often supplemented with fructose (B13574) in the drinking water, for a period of 12-28 weeks.[9][10][11]
3. This compound Administration:
-
This compound is administered orally via gavage at a typical dose of 15-30 mg/kg body weight per day.[3][13]
-
Treatment is initiated after the establishment of NASH pathology, typically after 8-12 weeks of HFD feeding, and continued for the remainder of the study.
4. Endpoint Analysis:
-
Histological Analysis: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis. A NAFLD Activity Score (NAS) is determined based on the degree of steatosis, lobular inflammation, and hepatocellular ballooning.
-
Serum Biochemistry: Blood is collected for the analysis of liver enzymes (ALT, AST), bilirubin, and lipid profiles (cholesterol, triglycerides) using standard automated analyzers.
-
Gene Expression Analysis: RNA is isolated from liver and intestinal tissues. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes, including those regulated by FXR (e.g., Shp, Fgf15, Cyp7a1) and GPBAR1 (e.g., Glp1).[1]
Conclusion
The validation of this compound's mechanism of action through the use of knockout mouse models provides robust evidence for its dual agonistic activity at both FXR and GPBAR1. While GPBAR1 activation contributes to the overall beneficial metabolic effects, the data strongly indicate that FXR is the primary mediator of the profound anti-steatotic, anti-inflammatory, and anti-fibrotic effects of this compound in the context of NASH. This targeted, dual-receptor engagement underscores the potential of this compound as a promising therapeutic candidate for complex metabolic diseases. Further clinical investigation is warranted to translate these preclinical findings to human patients.
References
- 1. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iris.unisa.it [iris.unisa.it]
- 5. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation [research.unipg.it]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of FXR and TGR5 in reversing and preventing progression of Western diet-induced hepatic steatosis, inflammation, and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Frontiers | Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention [frontiersin.org]
- 13. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of BAR502 and Ursodeoxycholic Acid (UDCA) in a Preclinical Model of Non-Alcoholic Steatohepatitis (NASH)
A Comparative Analysis of a Novel Combination Therapy
The combination of BAR502, a dual Farnesoid X Receptor (FXR) and G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) agonist, with ursodeoxycholic acid (UDCA) demonstrates significant synergistic effects in reversing the key histopathological features of non-alcoholic steatohepatitis (NASH).[1][2][3] Preclinical studies in a mouse model of NASH have shown that this combination therapy is superior to monotherapy with either agent, leading to a complete reversal of liver damage, including steatosis, inflammation, ballooning, and fibrosis.[1][2][3] This guide provides a detailed comparison of the effects of this compound, UDCA, and their combination, supported by experimental data and protocols.
Comparative Efficacy on Liver Histopathology and Metabolism
In a well-established mouse model of NASH induced by a Western diet, the combination of this compound and UDCA was found to completely reverse the histological damage in the liver.[1][2] While individual treatments with this compound or UDCA offered partial protection, the combinatorial approach attenuated liver steatosis, ballooning, inflammation, and fibrosis to a greater extent.[1][2] Furthermore, the combination therapy reversed the pro-atherogenic lipid profile associated with NASH.[1][2][3]
| Parameter | Western Diet (Control) | This compound | UDCA | This compound + UDCA |
| Liver Histopathology | ||||
| Steatosis Score | High | Partially Reduced | Partially Reduced | Significantly Reduced/Reversed |
| Ballooning Score | High | Partially Reduced | Partially Reduced | Significantly Reduced/Reversed |
| Inflammation Score | High | Partially Reduced | Partially Reduced | Significantly Reduced/Reversed |
| Fibrosis Score | High | Partially Reduced | Partially Reduced | Significantly Reduced/Reversed |
| Metabolic Parameters | ||||
| Pro-atherogenic Lipid Profile | Present | No significant effect | No significant effect | Reversed |
| Insulin Sensitivity | Reduced | Increased | Increased | Increased |
| Gene Expression | ||||
| Inflammatory Markers (Chemokines, Cytokines) | High | Reduced | Reduced | Strongly Reduced |
| Bile Acid Metabolism | ||||
| Liver Bile Acid Content | High | Reduced | - | Reduced |
| Fecal Bile Acid Excretion | Low | Increased | Increased | Increased |
Experimental Protocols
The following is a summary of the key experimental methodology used to evaluate the synergy between this compound and UDCA.
Animal Model and Diet-Induced NASH
A model of NAFLD/NASH was induced in C57BL/6J male mice by feeding them a Western diet, rich in fat and fructose, for a period of 10 weeks.[2] This diet effectively mimics the metabolic and histological changes observed in human NASH.
Drug Administration
Following the initial 10 days of the high-fat diet and fructose, mice were administered the following treatments by gavage for an additional 7 weeks[2]:
-
This compound: 30 mg/kg/day
-
UDCA: 30 mg/kg/day
-
This compound + UDCA: 30 mg/kg/day of each compound
Histopathological Analysis
At the end of the treatment period, liver tissues were collected for histological analysis.[2] Liver sections were stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate the extent of fibrosis.[2] The severity of these features was scored in a blinded manner across multiple fields per liver.[2]
Gene Expression Analysis
RNA sequencing (RNA-seq) was performed on liver tissue samples to analyze the changes in gene expression profiles among the different treatment groups.[2] This allowed for the identification of key genes and pathways modulated by this compound, UDCA, and their combination, particularly those involved in inflammation and lipid metabolism.[1][2]
Signaling Pathways and Experimental Workflow
The synergistic effects of this compound and UDCA are attributed to their complementary actions on bile acid signaling pathways, primarily through the activation of FXR and GPBAR1.
The combinatorial therapy of this compound and UDCA modulates the expression of up to 85 genes compared to a Western diet-fed model, significantly reducing the expression of inflammatory markers like chemokines and cytokines.[1][3] Additionally, this combination redirects bile acid metabolism towards species that are GPBAR1 agonists, while simultaneously reducing liver bile acid content and increasing fecal excretion.[1][3] These multifaceted effects underscore the potential of a this compound and UDCA combination therapy for the treatment of NAFLD and NASH.[1][3]
References
- 1. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BAR502 and Selective GPBAR1 Agonists in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between multi-target and selective compounds is critical for advancing therapeutic strategies. This guide provides an objective comparison of the dual Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1) agonist, BAR502, with selective GPBAR1 agonists, supported by experimental data and detailed methodologies.
This compound is a steroidal dual agonist that engages both FXR, a nuclear receptor, and GPBAR1, a cell surface receptor, which are key regulators of bile acid, glucose, and lipid metabolism. In contrast, selective GPBAR1 agonists are designed to specifically target GPBAR1, offering a more focused mechanism of action. This comparative analysis will delve into their respective potencies, signaling pathways, and therapeutic effects observed in preclinical models, particularly in the context of non-alcoholic steatohepatitis (NASH).
Quantitative Comparison of Agonist Potency
The following table summarizes the in vitro potency of this compound and representative selective GPBAR1 agonists. Potency is a critical factor in determining the potential therapeutic efficacy and dosing of a compound.
| Compound | Target(s) | EC50 / IC50 | Assay Type | Reference |
| This compound | FXR | IC50: 2 µM | Transactivation Assay | [1] |
| GPBAR1 | IC50: 0.4 µM | Transactivation Assay | [1] | |
| BAR501 | GPBAR1 | EC50: 1 µM | Transactivation Assay | [2][3][4][5][6] |
| FXR | No significant activity | - | [3][4] | |
| INT-777 | GPBAR1 | EC50: 0.82 µM | cAMP Production Assay | [7][8] |
| GPBAR1 | EC50: 0.18 µM | Transactivation Assay | [9] |
Signaling Pathways
Activation of GPBAR1 and FXR by their respective agonists triggers distinct downstream signaling cascades that culminate in a range of physiological responses.
GPBAR1 Signaling Pathway
GPBAR1 activation primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP)[10][11]. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can modulate various cellular processes, including the inhibition of the pro-inflammatory NF-κB pathway and the promotion of glucagon-like peptide-1 (GLP-1) secretion[10][12].
FXR Signaling Pathway
As a nuclear receptor, FXR, upon activation by an agonist like this compound, forms a heterodimer with the Retinoid X Receptor (RXR)[13][14]. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription[13][15]. Key target genes include those involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP)[14][15].
Preclinical Efficacy in a Mouse Model of NASH
Both this compound and selective GPBAR1 agonists have demonstrated therapeutic potential in preclinical models of NASH. The following table summarizes key findings from studies utilizing a high-fat diet (HFD) induced mouse model of NASH.
| Parameter | This compound (Dual Agonist) | BAR501 (Selective GPBAR1 Agonist) | Reference |
| Body Weight | ~10% reduction | Not specified in direct comparison | [16][17] |
| Liver Steatosis | Significant reduction | Attenuates hepatic fat deposition | [16][18][19] |
| Liver Inflammation | Reduction in inflammatory markers | Reduces inflammatory markers | [18][19] |
| Liver Fibrosis | Reduction in fibrosis scores | Attenuates development of fibrosis | [16] |
| Insulin Sensitivity | Increased | Not specified in direct comparison | [16] |
| Adipose Tissue Browning | Promotes browning of white adipose tissue | Not specified in direct comparison | [16][17] |
Experimental Protocols
GPBAR1 Activation Assay (cAMP Measurement)
This protocol outlines a common method for determining the agonist activity of a test compound on GPBAR1 by measuring intracellular cAMP levels.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPBAR1 are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Compound Preparation: Test compounds (this compound, selective GPBAR1 agonists) are serially diluted in an appropriate assay buffer.
-
Stimulation: The cell culture medium is replaced with the compound dilutions, and the cells are incubated for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA)[20][21].
-
Data Analysis: The results are used to generate dose-response curves, from which the EC50 value for each compound is calculated.
FXR Transactivation Assay
This reporter gene assay is used to measure the ability of a compound to activate FXR-mediated gene transcription.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable cell line, such as HepG2 or HEK293T, is seeded in 96-well plates. The cells are then co-transfected with an FXR expression plasmid, an RXRα expression plasmid, and a luciferase reporter plasmid containing FXR response elements (FXREs)[22][23][24][25][26]. A constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.
-
Compound Treatment: After an overnight incubation to allow for plasmid expression, the cells are treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: The cells are incubated with the compound for 18-24 hours to allow for FXR activation and subsequent luciferase expression[23].
-
Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated for each compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
The dual agonist this compound offers a multi-faceted approach by targeting both FXR and GPBAR1, leading to a broad spectrum of effects on metabolism and inflammation. This dual activity may be advantageous in complex multifactorial diseases like NASH, as evidenced by its ability to reduce steatosis, inflammation, and fibrosis while also promoting beneficial systemic effects like adipose tissue browning.
Selective GPBAR1 agonists, such as BAR501 and INT-777, provide a more targeted therapeutic strategy. By specifically activating GPBAR1, these compounds can potently modulate inflammatory responses and GLP-1 secretion without directly engaging FXR. This selectivity may be beneficial in situations where FXR activation is not desired or could lead to off-target effects.
The choice between a dual agonist like this compound and a selective GPBAR1 agonist will depend on the specific therapeutic goals and the pathological context. The data presented in this guide provides a foundation for researchers to make informed decisions in the design and interpretation of their preclinical studies. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative merits of these different therapeutic approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BAR501 - Biochemicals - CAT N°: 22460 [bertin-bioreagent.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. INT-777 (S-EMCA) | TGR5 agonist | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. benchchem.com [benchchem.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. benchchem.com [benchchem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. eubopen.org [eubopen.org]
Benchmarking BAR502 Against Standard of Care in Nonalcoholic Steatohepatitis (NASH)
A Comparative Guide for Researchers and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can advance to fibrosis, cirrhosis, and hepatocellular carcinoma. The therapeutic landscape for NASH has been rapidly evolving, with the recent approval of the first drug specifically for this indication. This guide provides an objective comparison of the investigational drug BAR502 against the current and former standards of care for NASH, supported by available preclinical and clinical data.
Overview of Therapeutic Agents
This compound is an investigational, non-bile acid, steroidal dual agonist for the Farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).[1] Its dual agonism is designed to modulate multiple pathways involved in NASH pathogenesis, including bile acid metabolism, inflammation, and fibrosis.[1]
Resmetirom (B1680538) (Rezdiffra™) is the first and currently the only FDA-approved medication for the treatment of noncirrhotic NASH with moderate to advanced liver fibrosis.[2] It is a once-daily, oral, thyroid hormone receptor-β (THR-β) selective agonist that targets hepatic fat metabolism.[3][4]
Pioglitazone (B448) is a thiazolidinedione and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While not FDA-approved specifically for NASH, it has been recommended off-label for patients with biopsy-proven NASH, particularly those with type 2 diabetes, due to its insulin-sensitizing and anti-inflammatory effects.[5][6]
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, primarily used for the treatment of type 2 diabetes and obesity. Its use in NASH is off-label, driven by its ability to improve metabolic parameters and reduce liver fat.[7][8][9]
Vitamin E is an antioxidant that has been recommended for non-diabetic patients with biopsy-proven NASH. Its mechanism is thought to involve the reduction of oxidative stress, a key contributor to liver injury in NASH.[10][11]
Mechanism of Action
The therapeutic agents for NASH employ distinct mechanisms to address the multifaceted nature of the disease.
This compound Signaling Pathway
Mechanism of action for this compound.
Standard of Care Signaling Pathways
Mechanisms of action for standard of care NASH treatments.
Comparative Efficacy Data
The following tables summarize the available data on the efficacy of this compound and standard of care treatments on key histological and metabolic parameters in NASH. It is important to note that the data for this compound is from preclinical studies, while the data for the standard of care agents are from clinical trials. Direct head-to-head comparisons are not yet available.
Table 1: Effects on Liver Histology
| Treatment | Study Population | Dosage | Duration | NASH Resolution | Fibrosis Improvement (≥1 stage) |
| This compound | Mice (HFD-F model) | 20 mg/kg/day | 11 weeks | Significant reduction in NAS | Significant reduction in fibrosis score |
| Resmetirom | Adults with NASH (F1B, F2, F3) | 80 mg/day | 52 weeks | 25.9% | 24.2% |
| 100 mg/day | 52 weeks | 29.9% | 25.9% | ||
| Pioglitazone | Adults with NASH (non-diabetic) | 30 mg/day | 96 weeks | 34% (vs 19% placebo) | Not significant |
| Semaglutide | Adults with NASH (F2, F3) | 2.4 mg/week | 48 weeks | No significant difference vs placebo | No significant difference vs placebo |
| Vitamin E | Adults with NASH (non-diabetic) | 800 IU/day | 96 weeks | 43% (vs 19% placebo) | Not significant |
NASH Resolution is typically defined as a NAFLD Activity Score (NAS) of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis. Fibrosis Improvement is defined as a decrease of at least one stage in the fibrosis score without worsening of NASH.
Table 2: Effects on Metabolic Parameters
| Treatment | Study Population | Key Metabolic Effects |
| This compound | Mice (HFD-F model) | Reduced body weight gain, improved insulin sensitivity, increased HDL.[1] |
| Resmetirom | Adults with NASH | Significant reduction in LDL-cholesterol and triglycerides. |
| Pioglitazone | Adults with NASH | Improved insulin sensitivity, potential for weight gain.[5][6] |
| Semaglutide | Adults with NASH | Significant weight loss, improved glycemic control.[9] |
| Vitamin E | Adults with NASH | Primarily antioxidant effects with limited impact on metabolic parameters.[10][11] |
Experimental Protocols
This compound Preclinical Study (Representative)
-
Animal Model: C57BL/6J male mice fed a high-fat diet supplemented with fructose (B13574) in drinking water (HFD-F) to induce NASH-like features.[12]
-
Treatment: this compound (20 mg/kg/day) administered by oral gavage for 11 weeks, starting after 10 days of HFD-F diet.[12]
-
Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Sirius Red staining was used to evaluate fibrosis.[12]
-
Biochemical Analysis: Serum levels of ALT, AST, cholesterol, and triglycerides were measured.
-
Gene Expression Analysis: Hepatic gene expression for markers of inflammation, bile acid metabolism, and lipid synthesis was determined by RT-PCR.[12]
Resmetirom Clinical Trial (MAESTRO-NASH)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F1B, F2, or F3.
-
Intervention: Patients were randomized to receive once-daily oral resmetirom (80 mg or 100 mg) or placebo.
-
Primary Endpoints (at 52 weeks): 1) NASH resolution with no worsening of fibrosis, and 2) Fibrosis improvement by at least one stage with no worsening of the NAS.
-
Key Secondary Endpoints: Change from baseline in LDL cholesterol, triglycerides, and other liver enzymes.
General NASH Clinical Trial Workflow
References
- 1. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gi.org [gi.org]
- 3. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 4. Resmetirom: A promising treatment for non-alcoholic steatohepatitis - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 5. Pioglitazone on nonalcoholic steatohepatitis: A systematic review and meta-analysis of 15 RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis: pioglitazone improves liver histology and fibrosis in patients with non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmidoctors.com [bmidoctors.com]
- 8. slowmovement.com [slowmovement.com]
- 9. globalrph.com [globalrph.com]
- 10. The Role of Vitamin E in the Treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin E: New Hope for NASH Patients | Promising Research [mymedisage.com]
- 12. researchgate.net [researchgate.net]
Evaluating BAR502: A Dual-Target Agonist Surpassing Single-Target Alternatives in Preclinical Models
In the landscape of therapeutic development for complex metabolic diseases such as non-alcoholic steatohepatitis (NASH), the dual-target agonist BAR502 has emerged as a promising candidate. By simultaneously activating the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), this compound offers a multi-faceted approach to tackling the intricate pathophysiology of NASH. While direct head-to-head comparative studies in the same preclinical model are limited, available data suggests that the combined agonism of this compound may offer advantages over selective single-target agonists.
Unveiling the Dual Mechanism of this compound
This compound is a steroidal dual ligand engineered to potently activate both FXR, a nuclear receptor, and GPBAR1, a cell surface receptor. This dual-action mechanism is significant as these two receptors regulate complementary pathways involved in metabolism, inflammation, and fibrosis—the hallmarks of NASH progression.
FXR Activation: As a key regulator of bile acid, lipid, and glucose homeostasis, FXR activation in the liver and intestine leads to the suppression of bile acid synthesis, reduced lipogenesis, and decreased inflammation.
GPBAR1 Activation: GPBAR1 activation, primarily in intestinal L-cells, macrophages, and adipocytes, stimulates the release of glucagon-like peptide-1 (GLP-1), which improves insulin (B600854) sensitivity and promotes energy expenditure. It also exerts direct anti-inflammatory effects in macrophages.
The synergistic potential of activating both pathways simultaneously underpins the therapeutic rationale for a dual agonist like this compound.
Comparative Efficacy in Preclinical NASH Models
Disclaimer: The data presented below is compiled from different studies. Variations in experimental models, protocols, and endpoints should be considered when interpreting these results. A direct comparison of absolute values between studies is not recommended.
In Vitro Activity
| Compound | Target(s) | EC50 / IC50 | Cell Line | Assay Type | Reference |
| This compound | FXR | ~2 µM (IC50) | Not Specified | Not Specified | [1] |
| GPBAR1 | ~0.4 µM (IC50) | Not Specified | Not Specified | [1] | |
| Obeticholic Acid (OCA) | FXR | ~99 nM (EC50) | Not Specified | Cell-free assay | [2] |
| GPBAR1 | 0.5 - 8 µM (EC50) | Not Specified | Not Specified | [2] | |
| BAR501 | GPBAR1 | Selective Agonist | Not Specified | Not Specified | [3] |
In Vivo Efficacy in NASH Mouse Models
This compound in a High-Fat Diet (HFD) and Fructose-induced NASH Model [4][5]
| Parameter | HFD Control | This compound-treated | Outcome |
| Body Weight | Increased | ~10% reduction vs. HFD | Reduced weight gain |
| Steatosis Score | Severe | Reduced | Amelioration of fat accumulation |
| Inflammatory Score | Increased | Reduced | Attenuation of liver inflammation |
| Fibrosis Score | Increased | Reduced | Reduction in liver fibrosis |
| Hepatic Gene Expression | |||
| SREBP1c, FAS, PPARγ, CD36 | Upregulated | Downregulated | Inhibition of lipogenesis |
| SHP, ABCG5 | - | Upregulated | FXR activation, cholesterol efflux |
| Intestinal Gene Expression | |||
| FGF15, GLP1 | - | Upregulated | FXR and GPBAR1 activation |
Obeticholic Acid (OCA) in a Lepob/Lepob Mouse Model of NASH
| Parameter | Control | OCA-treated | Outcome |
| Liver Weight | Increased | -17% reduction | Reduced liver weight |
| Liver Lipid Content | Increased | -17% reduction | Reduced hepatic lipids |
| Plasma ALT/AST | Elevated | No significant effect | No improvement in liver enzymes |
BAR501 (Selective GPBAR1 Agonist) in a High-Fat Diet and Fructose-induced NASH Model [3]
| Parameter | HFD-F Control | BAR501-treated | Outcome |
| Liver Injury | Present | Reversed | Amelioration of liver damage |
| White Adipose Tissue | - | Promoted browning | Increased energy expenditure |
| Vascular Inflammation | Increased | Reversed | Reduced vascular inflammation |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: this compound dual signaling pathway.
Caption: Experimental workflow for NASH mouse model.
Detailed Experimental Protocols
NASH Mouse Model Protocol (based on Carino et al., 2017) [4][5]
-
Animals: Male C57BL/6J mice.
-
Diet: High-Fat Diet (HFD) containing 60% kcal from fat, supplemented with fructose in the drinking water (42 g/L) for a total of 18 weeks to induce NASH.
-
Treatment: At week 9 of the HFD, mice were randomized into two groups:
-
HFD Control group: Received vehicle.
-
This compound group: Received this compound at a dose of 15 mg/kg/day via oral gavage.
-
-
Endpoint Analysis: After 18 weeks, various parameters were assessed, including:
-
Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) to evaluate steatosis, inflammation, and hepatocyte ballooning. Sirius Red staining was used to assess fibrosis.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed on liver and intestinal tissue to measure the mRNA levels of key genes involved in lipid metabolism, inflammation, and FXR/GPBAR1 signaling.
-
Metabolic Assessments: Body weight, liver weight, and plasma levels of lipids and liver enzymes were measured.
-
In Vitro Transactivation Assays
-
FXR Transactivation Assay:
-
Cell Line: HepG2 cells.
-
Method: Cells are transiently transfected with a reporter plasmid containing an FXR response element linked to a luciferase gene. Cells are then treated with this compound or a control compound. The activation of FXR is quantified by measuring the luciferase activity.
-
-
GPBAR1 Transactivation Assay:
-
Cell Line: HEK293 cells.
-
Method: Cells are co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene. Following treatment with this compound, the increase in intracellular cAMP upon GPBAR1 activation leads to the expression of luciferase, which is then measured to determine receptor activation.
-
Conclusion: The Potential Superiority of a Dual-Pronged Attack
The available preclinical evidence, although not from direct comparative studies, strongly suggests that the dual activation of FXR and GPBAR1 by this compound offers a comprehensive therapeutic strategy for NASH. By simultaneously targeting key pathways in lipid metabolism, inflammation, and glucose homeostasis, this compound has demonstrated the potential to ameliorate multiple facets of NASH pathology. The observed effects on reducing steatosis, inflammation, and fibrosis in robust animal models underscore its therapeutic promise. While selective FXR and GPBAR1 agonists have shown efficacy in certain aspects of the disease, the integrated approach of a dual agonist like this compound may ultimately provide a more potent and holistic treatment for patients with NASH. Definitive evidence of superiority, however, will require future head-to-head clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BAR502: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of BAR502, a dual agonist of FXR and GPBAR1 used in research settings. Adherence to these guidelines is essential to minimize risks to personnel and the environment.
Disclaimer: This document provides general guidance. All laboratory personnel must consult their institution's specific safety protocols and comply with all applicable local, state, and federal regulations regarding hazardous waste disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, this compound should be handled under the following conditions:
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. This compound Waste Categorization and Segregation
Proper segregation of chemical waste is the first step in the disposal process. This compound waste should be categorized based on its physical state and potential contamination.
| Waste Type | Description | Recommended Container |
| Solid this compound Waste | Unused or expired pure this compound powder, contaminated lab materials (e.g., weigh boats, filter paper). | Labeled, sealed, and chemically compatible container. |
| Liquid this compound Waste | Solutions containing this compound, including stock solutions, experimental media, and the first rinse of emptied containers. | Labeled, sealed, and leak-proof container. |
| Contaminated Sharps | Needles, syringes, or other sharps that have come into contact with this compound. | Puncture-resistant sharps container. |
| Empty this compound Containers | Original containers that have held this compound. | To be triple-rinsed before disposal or recycling. |
III. Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the disposal of different forms of this compound waste.
-
Collection: Carefully transfer all solid this compound waste into a designated, chemically compatible waste container. Avoid generating dust.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Collection: Pour all liquid waste containing this compound into a designated, leak-proof, and chemically compatible container.
-
Labeling: Label the container with "Hazardous Waste," "this compound," and list all other chemical constituents and their approximate percentages.
-
Storage: Keep the container tightly sealed and store it in a designated hazardous waste accumulation area with secondary containment.
-
Disposal: Contact your institution's EHS office for collection and disposal. Do not pour this compound solutions down the drain.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble) three times.
-
Collect the first rinseate and dispose of it as liquid this compound waste. Subsequent rinsates can typically be disposed of as regular chemical waste, but confirm this with your institution's EHS guidelines.
-
-
Defacing: After triple-rinsing, deface or remove the original label to prevent misuse.
-
Disposal: Dispose of the rinsed and defaced container according to your institution's procedures for non-hazardous laboratory glass or plastic waste.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
